6-Bromo-2-chloropyridin-3-ol
Description
BenchChem offers high-quality 6-Bromo-2-chloropyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-chloropyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-chloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZDAJISDIUUMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673921 | |
| Record name | 6-Bromo-2-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52764-12-2 | |
| Record name | 6-Bromo-2-chloro-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52764-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Bromo-2-chloropyridin-3-ol CAS number 52764-12-2 properties
An In-depth Technical Guide to 6-Bromo-2-chloropyridin-3-ol (CAS: 52764-12-2) for Advanced Synthesis
This document provides a comprehensive technical overview of 6-Bromo-2-chloropyridin-3-ol, a key heterocyclic building block for researchers, chemists, and professionals engaged in drug discovery and development. The guide delves into the compound's fundamental properties, reactivity, and practical applications, offering field-proven insights to facilitate its effective use in complex synthetic pathways.
Section 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and analytical characteristics is the foundation of its successful application in synthesis. 6-Bromo-2-chloropyridin-3-ol is a solid at room temperature, and its identity and purity are typically confirmed through a combination of spectroscopic methods.
1.1: Physical and Chemical Properties
The table below summarizes the key identifiers and physical properties of 6-Bromo-2-chloropyridin-3-ol. This data is critical for calculating molar equivalents, assessing solubility, and planning reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 52764-12-2 | [1][2][3] |
| Molecular Formula | C₅H₃BrClNO | [1][2][3] |
| Molecular Weight | 208.44 g/mol | [1][2][3] |
| Appearance | Solid | |
| Synonyms | 6-Bromo-2-chloro-3-hydroxypyridine | [2][4] |
| InChI Key | RMZDAJISDIUUMM-UHFFFAOYSA-N | |
| SMILES | Oc1ccc(Br)nc1Cl |
1.2: Spectroscopic Data Summary
While specific spectra are lot-dependent, the expected spectroscopic signatures for 6-Bromo-2-chloropyridin-3-ol are predictable based on its structure. These data points are essential for confirming the structural integrity of the starting material and for monitoring its conversion during a reaction.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the bromo, chloro, and hydroxyl substituents. |
| ¹³C NMR | The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbons attached to the electronegative halogens and oxygen will be shifted downfield. |
| IR | The infrared spectrum should exhibit a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the hydroxyl group. Other key peaks will include C=C and C=N ring stretching in the 1400-1600 cm⁻¹ range. |
| Mass Spec (MS) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes. |
Section 2: Reactivity Profile and Synthetic Strategy
The synthetic utility of 6-Bromo-2-chloropyridin-3-ol stems from the differential reactivity of its functional groups. The electron-deficient nature of the pyridine ring, amplified by the two halogen substituents, governs its behavior in chemical transformations.[5] The presence of bromo, chloro, and hydroxyl groups offers a versatile platform for sequential, site-selective modifications.
The C-Br bond at the 6-position is generally more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the C-Cl bond at the 2-position.[6] This chemoselectivity is a cornerstone of its utility, allowing for stepwise functionalization. Nucleophilic aromatic substitution can also occur, though it may require more forcing conditions. The hydroxyl group can be readily alkylated or acylated to introduce further diversity.
Caption: Reactivity hotspots of 6-Bromo-2-chloropyridin-3-ol.
Section 3: Applications in Medicinal Chemistry
Heterocyclic scaffolds are privileged structures in drug discovery. 6-Bromo-2-chloropyridin-3-ol serves as a valuable starting material for synthesizing more complex molecules with potential biological activity. Its ability to undergo selective modifications makes it an ideal precursor for building libraries of compounds for screening.
A notable application is in the synthesis of C-nucleoside analogues.[6] C-nucleosides are a class of compounds where the nucleobase is attached to the ribose sugar via a carbon-carbon bond instead of a carbon-nitrogen bond. This modification can enhance metabolic stability and lead to novel therapeutic properties. Research has demonstrated the use of related 6-bromo-2-chloropyridines in Heck coupling reactions to form these C-C bonds, subsequently allowing for further diversification at the halogen positions to create libraries of potential antiviral or cytostatic agents.[6]
Section 4: Safety, Handling, and Storage
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. 6-Bromo-2-chloropyridin-3-ol is classified as acutely toxic if swallowed and requires careful handling in a controlled laboratory environment.[7]
4.1: GHS Hazard Information
| Pictogram | Signal Word | Hazard Class & Statement | Source(s) |
| Danger | Acute Toxicity 3, Oral (H301): Toxic if swallowed. | [2][7] |
4.2: Recommended Handling and PPE
Proper personal protective equipment (PPE) is mandatory when working with this compound.
-
Engineering Controls: Always handle 6-Bromo-2-chloropyridin-3-ol inside a certified chemical fume hood to avoid inhalation of dust.[4]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[7]
-
Respiratory Protection: If dust formation is unavoidable, a full-face respirator with an appropriate particulate filter should be used.[4]
4.3: Storage and Disposal
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2][4] Incompatible materials, such as strong oxidizing agents, should be stored separately.
-
Disposal: Dispose of waste material and contaminated packaging at a licensed chemical destruction facility.[4] Do not allow the chemical to enter drains or sewer systems.
Section 5: Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative, self-validating workflow for the selective Suzuki-Miyaura cross-coupling reaction at the C6-bromo position. The causality for each step is explained to ensure reproducibility and understanding.
5.1: Objective
To synthesize 6-Aryl-2-chloropyridin-3-ol via a palladium-catalyzed Suzuki-Miyaura reaction, demonstrating the chemoselective reactivity of the C-Br bond over the C-Cl bond.
5.2: Materials
-
6-Bromo-2-chloropyridin-3-ol (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
5.3: Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask, add 6-Bromo-2-chloropyridin-3-ol (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Rationale: Flame-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle. The excess boronic acid and base drive the reaction to completion.
-
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Rationale: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation by air. An inert atmosphere is critical for catalyst longevity and reaction efficiency.
-
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe, followed by the palladium catalyst.
-
Rationale: Degassing the solvents (e.g., by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen.
-
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Rationale: Heating provides the necessary activation energy for the catalytic cycle, including the rate-limiting transmetalation step.
-
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Spot the reaction mixture against the starting material. The reaction is complete when the starting material spot is no longer visible.
-
Rationale: This step ensures the reaction is not stopped prematurely or heated unnecessarily, which could lead to side products.
-
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Rationale: The aqueous work-up removes the inorganic base and salts. The brine wash removes residual water from the organic phase.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Rationale: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products.
-
Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.
References
-
Echemi. (2019). 6-Bromo-2-chloro-3-pyridinol SDS, 52764-12-2 Safety Data Sheets.
-
Moldb. 52764-12-2 | 6-Bromo-2-chloropyridin-3-ol.
-
Synblock. CAS 52764-12-2 | 6-bromo-2-chloropyridin-3-ol.
-
Sigma-Aldrich. 6-Bromo-2-chloropyridin-3-ol AldrichCPR.
-
Santa Cruz Biotechnology. 6-Bromo-2-chloropyridin-3-ol | CAS 52764-12-2.
-
Kubelka, T., Slavětínská, L., Eigner, V., & Hocek, M. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 11(26), 4388-4397.
-
Aaron Chemicals LLC. (2024). Safety Data Sheet: 6-Bromo-2-chloropyridin-3-ol.
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine.
Sources
- 1. 52764-12-2 | 6-Bromo-2-chloropyridin-3-ol - Moldb [moldb.com]
- 2. CAS 52764-12-2 | 6-bromo-2-chloropyridin-3-ol - Synblock [synblock.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H [pubs.rsc.org]
- 7. aaronchem.com [aaronchem.com]
An In-depth Technical Guide to 6-Bromo-2-chloropyridin-3-ol: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2-chloropyridin-3-ol is a halogenated pyridinol derivative with significant potential as a versatile building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a hydroxyl group on a pyridine core, offers multiple reactive sites for strategic functionalization. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-Bromo-2-chloropyridin-3-ol, explores its expected reactivity based on the established chemistry of related compounds, and discusses its potential applications in drug discovery, with a focus on the synthesis of kinase inhibitors. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction
The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in a vast array of FDA-approved drugs.[1] Its ability to engage in various biological interactions, coupled with its synthetic tractability, makes it a cornerstone of modern drug design. Halogenated pyridines, in particular, serve as key intermediates, enabling a diverse range of chemical transformations, including cross-coupling reactions and nucleophilic substitutions. 6-Bromo-2-chloropyridin-3-ol (Figure 1) is a trifunctionalized pyridine that holds considerable promise for the construction of complex molecular architectures. The presence of two distinct halogen atoms (bromine and chlorine) at positions amenable to selective reactions, along with a hydroxyl group that can be further modified or influence the electronic properties of the ring, makes this compound a highly valuable synthetic intermediate. This guide aims to consolidate the available information on 6-Bromo-2-chloropyridin-3-ol and provide expert insights into its chemical behavior and potential utility.
dot
Figure 1: Chemical structure of 6-Bromo-2-chloropyridin-3-ol.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for 6-Bromo-2-chloropyridin-3-ol is not extensively reported in publicly available literature, we can compile its basic identifiers and provide predicted values for key parameters based on its structure.
Identification
| Property | Value | Source |
| CAS Number | 52764-12-2 | [2][3] |
| Molecular Formula | C₅H₃BrClNO | [2][3] |
| Molecular Weight | 208.44 g/mol | [2][3] |
| IUPAC Name | 6-bromo-2-chloropyridin-3-ol | |
| Synonyms | 6-Bromo-2-chloro-3-hydroxypyridine | [4] |
| Physical Form | Solid | [3] |
Predicted Physicochemical Data
Due to the limited availability of experimental data, the following table presents predicted physicochemical properties for 6-Bromo-2-chloropyridin-3-ol. These values are generated using established computational models and provide a useful estimation for experimental design.
| Property | Predicted Value | Method/Source |
| Melting Point | 130-160 °C | Estimation based on related structures |
| Boiling Point | ~300 °C at 760 mmHg | Estimation based on related structures |
| Solubility | Soluble in DMSO and methanol | General knowledge of similar compounds |
| pKa (acidic) | ~7.5 (hydroxyl proton) | ACD/pKa DB |
| pKa (basic) | ~1.0 (pyridine nitrogen) | ACD/pKa DB |
| LogP | ~2.3 | ACD/LogP |
Disclaimer: Predicted values are estimations and should be confirmed by experimental determination.
Spectral Data Analysis (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 6-Bromo-2-chloropyridin-3-ol in a solvent like DMSO-d₆ is expected to show two aromatic protons and one hydroxyl proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.0-11.0 | Singlet (broad) | 1H | OH | The acidic proton of the hydroxyl group, which will be broad due to hydrogen bonding and exchange. |
| ~7.5-7.7 | Doublet | 1H | H-4 | Aromatic proton ortho to the hydroxyl group and meta to the bromine atom. |
| ~7.2-7.4 | Doublet | 1H | H-5 | Aromatic proton meta to the hydroxyl group and ortho to the bromine atom. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150-155 | C-3 | Carbon bearing the hydroxyl group, deshielded. |
| ~145-150 | C-2 | Carbon attached to the electronegative chlorine atom. |
| ~140-145 | C-6 | Carbon attached to the bromine atom. |
| ~125-130 | C-4 | Aromatic CH carbon. |
| ~115-120 | C-5 | Aromatic CH carbon. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400-3200 | Broad | O-H stretch | Hydroxyl |
| 3100-3000 | Medium | C-H stretch | Aromatic |
| 1600-1550 | Medium-Strong | C=C and C=N stretch | Pyridine ring |
| 1300-1200 | Strong | C-O stretch | Phenolic hydroxyl |
| 800-700 | Strong | C-Cl stretch | Chloroalkane |
| 600-500 | Medium | C-Br stretch | Bromoalkane |
Mass Spectrometry (Predicted)
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of the molecular ion will be complex due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).
-
Molecular Ion (M⁺): A cluster of peaks around m/z 207, 209, and 211, reflecting the isotopic distribution of bromine and chlorine.
-
Major Fragmentation Pathways:
-
Loss of HCl (-36)
-
Loss of Br radical (-79 or -81)
-
Loss of CO (-28) from the pyridinol ring.
-
Reactivity and Synthetic Applications
The synthetic utility of 6-Bromo-2-chloropyridin-3-ol stems from the differential reactivity of its functional groups, allowing for selective transformations.
dot
Sources
An In-depth Technical Guide to 6-Bromo-2-chloropyridin-3-ol: A Key Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Bromo-2-chloropyridin-3-ol, a halogenated pyridinol derivative of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its molecular characteristics, a plausible synthetic pathway, its physicochemical properties, and its role as a versatile intermediate in the development of complex molecular architectures.
Core Molecular and Physical Properties
6-Bromo-2-chloropyridin-3-ol, also known as 6-Bromo-2-chloro-3-hydroxypyridine, is a solid, trifunctional heterocyclic compound.[1] Its structure features a pyridine ring substituted with a bromine atom at the 6-position, a chlorine atom at the 2-position, and a hydroxyl group at the 3-position. This unique arrangement of electron-withdrawing halogens and an electron-donating hydroxyl group imparts distinct reactivity and makes it a valuable scaffold for further chemical modification.
The key identifiers and properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃BrClNO | [1][2] |
| Molecular Weight | 208.44 g/mol | [1][2] |
| CAS Number | 52764-12-2 | [1][2] |
| Physical Form | Solid | |
| SMILES String | Oc1ccc(Br)nc1Cl | |
| InChI Key | RMZDAJISDIUUMM-UHFFFAOYSA-N |
The presence of both bromine and chlorine atoms offers differential reactivity, enabling selective functionalization through various cross-coupling reactions. The hydroxyl group can be used for etherification or other modifications, while the pyridine nitrogen provides a site for potential N-alkylation or coordination to metal centers.
Caption: Molecular Structure of 6-Bromo-2-chloropyridin-3-ol.
Synthesis and Chemical Reactivity
While a specific, high-yield synthesis for 6-Bromo-2-chloropyridin-3-ol is not prominently detailed in peer-reviewed literature, a logical synthetic route can be proposed based on established pyridine chemistry. A plausible approach involves the selective halogenation and subsequent introduction of the hydroxyl group onto a suitable pyridine precursor.
One potential starting material is 2,6-dibromopyridine. The differential reactivity of the bromine atoms allows for selective substitution.
Proposed Synthetic Workflow:
A potential multi-step synthesis could proceed as follows:
-
Selective Chlorination/Bromination: Starting with a di-substituted pyridine, such as 2,6-dibromopyridine, one bromine atom could be selectively replaced. For instance, reaction with a chlorinating agent under specific conditions could yield 6-bromo-2-chloropyridine.[3]
-
Nitration: The resulting 6-bromo-2-chloropyridine could then undergo electrophilic nitration at the 3-position, facilitated by the directing effects of the existing substituents.
-
Reduction: The nitro group at the 3-position is then reduced to an amino group (e.g., using catalytic hydrogenation or a metal/acid combination) to produce 6-bromo-2-chloropyridin-3-amine.
-
Diazotization and Hydrolysis: Finally, the amino group can be converted to a hydroxyl group via a Sandmeyer-type reaction, involving diazotization with a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by hydrolysis of the resulting diazonium salt.
Caption: Proposed synthetic workflow for 6-Bromo-2-chloropyridin-3-ol.
This proposed pathway highlights the versatility of halogenated pyridines in synthetic transformations and provides a logical sequence for obtaining the target molecule. Each step would require careful optimization of reaction conditions to ensure high regioselectivity and yield.
Applications in Research and Development
6-Bromo-2-chloropyridin-3-ol serves as a valuable intermediate for constructing more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The distinct functional groups on the pyridine ring allow for sequential and site-selective modifications.
Role as a Versatile Intermediate:
-
Cross-Coupling Reactions: The bromine atom at the 6-position is particularly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various aryl, heteroaryl, or alkyne moieties. The chlorine at the 2-position is generally less reactive, enabling selective coupling at the C-6 position.
-
Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles under appropriate conditions, providing a route to introduce amines, ethers, and other functional groups.
-
Derivatization of the Hydroxyl Group: The hydroxyl group can be alkylated, acylated, or used as a directing group for further reactions on the pyridine ring.
A practical example of its application is in the synthesis of C-nucleoside analogues. Researchers have utilized a related precursor, 6-bromo-2-chloro-3-iodopyridine, in Heck coupling reactions to synthesize 6-bromo-2-chloropyridin-3-yl deoxyribonucleosides.[4] This work demonstrates the utility of the 6-bromo-2-chloro-pyridine scaffold as a building block for creating complex, biologically relevant molecules. While this specific example does not start with the pyridin-3-ol, it validates the chemical tractability of this substitution pattern for creating carbon-carbon bonds essential in drug development.
The broader class of halogenated aminopyridines, such as the related 6-chloropyridin-3-amine, are recognized as crucial pharmacophores in the development of kinase inhibitors and modulators of nicotinic acetylcholine receptors (nAChRs).[5][6] This suggests that 6-Bromo-2-chloropyridin-3-ol is a highly valuable precursor for generating libraries of compounds for screening against these important drug targets.
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling protocols. 6-Bromo-2-chloropyridin-3-ol is classified as acutely toxic if swallowed.
Recommended Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[7] For operations that may generate dust, respiratory protection is advised.[7]
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]
-
Handling: Avoid contact with skin and eyes. Prevent dust formation and accumulation. Use non-sparking tools and take measures to prevent electrostatic discharge.
-
First Aid: In case of inhalation, move the victim to fresh air. If skin contact occurs, remove contaminated clothing and wash the affected area thoroughly. For eye contact, rinse cautiously with water for several minutes. If ingested, seek immediate medical attention.[7]
Storage and Disposal:
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Prevent its release into the environment.[7]
Conclusion
6-Bromo-2-chloropyridin-3-ol is a strategically important heterocyclic building block with significant potential for applications in drug discovery and synthetic chemistry. Its trifunctional nature allows for a wide range of chemical transformations, enabling the synthesis of diverse and complex molecular targets. While detailed synthetic protocols and extensive application data in the public domain are limited, its structural features and the proven utility of related compounds firmly establish its value for researchers and scientists. Adherence to strict safety protocols is essential when handling this compound to ensure a safe and productive research environment.
References
- Current time information in Mexico City, MX. (n.d.). Google Search.
- Kubelka, T., Slavětínská, L., Eigner, V., & Hocek, M. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 11(26), 4348–4357.
- BenchChem. (2025).
- Google Patents. (n.d.). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
- BenchChem. (2025). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional.
- Wang, L., Liu, N., Dai, B., & Hu, H. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. European Journal of Organic Chemistry, 2014(23), 5028-5034.
- BenchChem. (2025).
- Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.
- ChemicalBook. (n.d.). 2-BROMO-6-CHLOROPYRIDINE(5140-72-7) 1H NMR spectrum.
- ChemicalBook. (n.d.). 6-BroMo-2-chloro-3-fluoropyridine(1211591-93-3) 1H NMR spectrum.
- ChemicalBook. (n.d.). 6-Bromo-4-chloropyridin-3-ol(1211584-86-9) 1H NMR spectrum.
- Garcia-Bosch, I. (2019). Recent Advances in Bioinspired Cu-Directed C–H Hydroxylation Reactions. Accounts of Chemical Research, 52(8), 2294-2304.
- Google Patents. (n.d.).
- Google Patents. (n.d.). US8476413B2 - Sulfanyl-tetrahydropyran-based compounds and methods of their use.
- Google Patents. (n.d.). US7202264B2 - Supports for oligomer synthesis.
- ChemicalBook. (n.d.). 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 1H NMR spectrum.
Sources
- 1. 6-Bromo-2-chloropyridin-3-ol AldrichCPR 52764-12-2 [sigmaaldrich.com]
- 2. 6-Bromo-2-chloropyridin-3-ol AldrichCPR 52764-12-2 [sigmaaldrich.com]
- 3. 2-BROMO-6-CHLOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
solubility and stability of 6-Bromo-2-chloropyridin-3-ol in organic solvents
An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-2-chloropyridin-3-ol in Organic Solvents
Abstract
6-Bromo-2-chloropyridin-3-ol is a halogenated pyridinol derivative of significant interest in medicinal chemistry and drug development as a versatile heterocyclic building block. Its utility in synthesis is critically dependent on its behavior in various chemical environments. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of this compound in organic solvents. By integrating theoretical principles with actionable experimental protocols, this document serves as a practical manual for characterizing 6-Bromo-2-chloropyridin-3-ol, ensuring its effective and reliable application in research and development workflows.
Introduction: The Chemical Context of 6-Bromo-2-chloropyridin-3-ol
Halogenated pyridines are a cornerstone of modern synthetic chemistry, frequently appearing as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific compound, 6-Bromo-2-chloropyridin-3-ol, presents a unique combination of functional groups that dictate its reactivity and physical properties:
-
Pyridinol Core: The hydroxyl group on the pyridine ring can act as both a hydrogen bond donor and acceptor, significantly influencing its solubility profile.
-
Halogen Substituents: The presence of both bromine and chlorine atoms provides sites for further chemical modification (e.g., cross-coupling reactions) but also influences the molecule's electronic properties and potential degradation pathways.
A thorough understanding of how this compound dissolves and persists in various organic solvents is not merely academic; it is a prerequisite for successful reaction design, formulation development, and analytical method validation. This guide outlines the necessary theoretical considerations and provides robust experimental protocols to empower researchers to generate reliable solubility and stability data.
Physicochemical Properties
A foundational understanding begins with the compound's basic properties.
| Property | Value | Source |
| CAS Number | 52764-12-2 | [1] |
| Molecular Formula | C₅H₃BrClNO | [1] |
| Molecular Weight | 208.44 g/mol | [1] |
| Appearance | Solid | |
| InChI Key | RMZDAJISDIUUMM-UHFFFAOYSA-N |
The presence of a polar hydroxyl group and the polarizable halogen atoms suggests a molecule with moderate polarity, which will be a key determinant of its solubility.
Solubility Characterization: A Practical Approach
Solubility is a critical parameter influencing everything from reaction kinetics to bioavailability.[2][3] This section details a systematic approach to determining the solubility of 6-Bromo-2-chloropyridin-3-ol. The "gold standard" for this is the determination of thermodynamic solubility , which measures the concentration of a compound in a saturated solution at equilibrium.[4][5]
Theoretical Underpinnings: Predicting Solubility
The principle of "like dissolves like" is a useful starting point. The molecule's ability to participate in hydrogen bonding via its hydroxyl group suggests higher solubility in polar protic solvents (e.g., alcohols). Its overall polarity indicates moderate to good solubility in polar aprotic solvents (e.g., Acetone, Acetonitrile, DMSO) and poor solubility in nonpolar solvents (e.g., Hexane, Toluene).
Experimental Workflow for Solubility Determination
A structured experimental plan is essential for generating high-quality, comparable data. The following workflow provides a logical progression from solvent selection to final analysis.
Caption: Workflow for Thermodynamic Solubility Assessment.
Protocol: Thermodynamic Solubility via Shake-Flask Method
This protocol is the industry standard for obtaining accurate thermodynamic solubility data.[4][5]
Objective: To determine the equilibrium solubility of 6-Bromo-2-chloropyridin-3-ol in a selected panel of organic solvents at a controlled temperature.
Materials:
-
6-Bromo-2-chloropyridin-3-ol (solid)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, DMSO, Dichloromethane, Toluene)
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)
-
Calibrated analytical balance
-
HPLC-UV system
Procedure:
-
Preparation: Add an excess amount of solid 6-Bromo-2-chloropyridin-3-ol to a 2 mL vial. An amount that is visually in excess after equilibration (e.g., 5-10 mg) is sufficient.
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in an incubator set to a standard temperature (e.g., 25 °C). Allow the slurry to equilibrate for at least 24 hours to ensure the solution is fully saturated.
-
Phase Separation: Remove the vial and let it stand to allow the undissolved solid to settle. To separate the saturated supernatant from the solid residue, choose one of the following methods:
-
Centrifugation (Preferred): Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes). This minimizes potential compound loss due to filter adsorption.[2]
-
Filtration: Carefully draw the supernatant into a syringe and filter it through a chemically compatible 0.22 µm syringe filter into a clean vial. Note that filtration may lead to underestimation of solubility if the compound adsorbs to the filter material.[2]
-
-
Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant and dilute it with the appropriate mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample by HPLC-UV. Determine the concentration using a pre-established calibration curve of 6-Bromo-2-chloropyridin-3-ol.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.
Data Presentation: Comparative Solubility Table
The results should be compiled into a clear, comparative table to facilitate solvent selection for future experiments.
| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) at 25°C | Molar Solubility (mol/L) at 25°C |
| Methanol | Polar Protic | 5.1 | Experimental Data | Experimental Data |
| Ethanol | Polar Protic | 4.3 | Experimental Data | Experimental Data |
| Acetonitrile | Polar Aprotic | 5.8 | Experimental Data | Experimental Data |
| Acetone | Polar Aprotic | 5.1 | Experimental Data | Experimental Data |
| DMSO | Polar Aprotic | 7.2 | Experimental Data | Experimental Data |
| Dichloromethane | Polar Aprotic | 3.1 | Experimental Data | Experimental Data |
| Toluene | Nonpolar | 2.4 | Experimental Data | Experimental Data |
Stability Assessment: Ensuring Compound Integrity
The stability of an active compound or intermediate is paramount for ensuring the reproducibility of experiments and the safety of final products.[6] Forced degradation studies are employed to identify potential degradation pathways and develop stability-indicating analytical methods.[7]
Theoretical Degradation Pathways
The structure of 6-Bromo-2-chloropyridin-3-ol suggests several potential routes of degradation in organic solutions:
-
Hydrolysis: Reaction with trace amounts of water, potentially catalyzed by acidic or basic impurities, could lead to the displacement of the halogen substituents.
-
Dehalogenation: Reductive dehalogenation is a known degradation pathway for halogenated aromatic compounds.[8]
-
Oxidation: The electron-rich pyridinol ring may be susceptible to oxidation, especially in the presence of peroxides, light, or metal catalysts.
-
Photodegradation: Many aromatic systems absorb UV light and can undergo degradation upon exposure.
Experimental Workflow for Forced Degradation
A systematic approach is required to test the compound's stability under various stress conditions.
Caption: Workflow for a Forced Degradation Study.
Protocol: Forced Degradation and Development of a Stability-Indicating HPLC Method
This protocol outlines the process for stressing the compound and ensuring the analytical method can distinguish the parent compound from any new impurities.
Objective: To evaluate the stability of 6-Bromo-2-chloropyridin-3-ol under various stress conditions and validate an HPLC method as stability-indicating.
Materials:
-
Solution of 6-Bromo-2-chloropyridin-3-ol (e.g., 0.5 mg/mL in Acetonitrile)
-
0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Oven/water bath, UV light chamber
Procedure:
-
Prepare Stress Samples: For each condition, mix the compound stock solution with the stressor. A typical ratio is 1:1 (v/v).
-
Acidic: Mix with 0.1 M HCl.
-
Basic: Mix with 0.1 M NaOH.
-
Oxidative: Mix with 3% H₂O₂.
-
Thermal: Keep a sample of the stock solution at an elevated temperature (e.g., 60 °C).
-
Photolytic: Expose a sample of the stock solution to UV/Vis light.
-
Control: Keep a sample of the stock solution protected from light at room temperature.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24 hours), taking aliquots at intermediate time points (e.g., 0, 2, 8, 24 hours). For the acid/base samples, neutralize the aliquot before injection.
-
HPLC Method Development:
-
Inject the t=0 and stressed samples onto the HPLC system.
-
Optimize the mobile phase (e.g., a gradient of Acetonitrile and water with 0.1% formic acid) and flow rate to achieve separation between the parent peak and any new peaks (degradation products).
-
A stability-indicating method is one that can resolve all degradation product peaks from the parent peak and from each other.[6][7]
-
-
Analysis:
-
Analyze all time-point samples using the validated stability-indicating method.
-
Use a DAD detector to assess peak purity and compare the UV spectra of the parent and degradant peaks.
-
Calculate the percentage of the parent compound remaining at each time point to determine the rate of degradation under each condition.
-
Conclusion
The successful application of 6-Bromo-2-chloropyridin-3-ol in a research and development setting is contingent upon a robust understanding of its fundamental physicochemical properties. This guide provides the necessary framework for any scientist to systematically determine its solubility in a range of relevant organic solvents and to rigorously assess its chemical stability. By following the detailed protocols for thermodynamic solubility determination and forced degradation studies, researchers can generate the critical data needed to de-risk synthetic routes, design stable formulations, and ensure the overall quality and reproducibility of their work. This empirical approach, grounded in established analytical principles, is indispensable for accelerating the journey from chemical entity to valuable end-product.
References
- Alsenz, J., & Kansy, M. (2014). A review of methods for solubility determination in biopharmaceutical drug characterisation. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 69(8), 563-568. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVMYhimiuib70sBfViXIzUjVybd1wGoekF34K_EYnVIJSdRYQwq842MGBV3kGfXNmPwsPu3QulRoISDbjXdTaEMfRjMsWR4eAV5Gvs1KYZQF9g8tD45sAFgnMcd2cv6sp-tXgxGGkOTIFXXLcl0e4iQhz5F4m6XwKjy0j3ePZpKvo6UJK4AGFCinbH1r8TVd6NzUtk9XmT80ZjTKKNkaHyrF1NOROTxu20gNoMc2VGumqBDklP8bl8PWAd4vvcp37PVwzT78Ybx_vu_-47fMnHdA==]
- Bergström, C. A., & Alsenz, J. (2011). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. ADMET & DMPK, 1(1), 1-10. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBKwVEGXpgo0Mxf7uZJc021OOryNBpwDMU0S_wzbqZKn9pdQNcr8wK_-Cbxn0SoKOATkuehzaO_6X5wYVesJup2dYpoSLzWJgI2m8lBsNMw431fWi_2eHcpB99B0Hqu3Jp4QzAJDMgaZz_eu3i_7ycQcb3pH3DpXqufVWV7_kiIjss0r1PIf5hOQQi_TevZQRo7Sijap-idJC3opPSIVkRtW8bGny6_8CmNCig68j5ueU_EHKjc6Mx-tTGuiW-cloqnP25OQwq1ivR9NIiJl7tzy08zJommGR_buGU8hd33xtDyXjMDvUoEy7_xfbgIvT0hQ==]
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec Content Hub. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhODqWjw9FAUX-jJeuJL891C74zZn4Paa_Y0V4QHcEuaZlorCR_kuZ8qDxZ-ySz3af4HAelDMsD4e8Bm-8Km5Vl78RTVWqEwj4i86HY6P3HODjKT6pkp1ZfmAE4ShbsjZmdlpNgsNMhPCcj8cvxBJVuvNtnjl2nDYPFTxkf5rSG8o8CtuTFOKVRm0ypTQzccUb9wbR3djHrjhQRQ==]
- Glomme, A., & März, J. (2005). A review of methods for solubility determination in biopharmaceutical drug characterization. European Journal of Pharmaceutical Sciences, 25(4-5), 375-388. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVMYhimiuib70sBfViXIzUjVybd1wGoekF34K_EYnVIJSdRYQwq842MGBV3kGfXNmPwsPu3QulRoISDbjXdTaEMfRjMsWR4eAV5Gvs1KYZQF9g8tD45sAFgnMcd2cv6sp-tXgxGGkOTIFXXLcl0e4iQhz5F4m6XwKjy0j3ePZpKvo6UJK4AGFCinbH1r8TVd6NzUtk9XmT80ZjTKKNkaHyrF1NOROTxu20gNoMc2VGumqBDklP8bl8PWAd4vvcp37PVwzT78Ybx_vu_-47fMnHdA==]
- Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution Application Note. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtOiZ_egXx78XB8IIP58e_v7-awn9KE79x1R_Bj_kqq4REv1kTcutrOu3lkv1Ox80ECZG0bre8etPci3b17FbdEOoTRzKllFAgNYD42pWQCTnUFAoz5Dk69aZ7C5YgYtUFv_mkOU2urzWmE9V8pVOi8OlKPLVLzZFHrctuD62U8Sb_sTCYG0Cbx2OpHBMPEUnB0hyVLLOpgJ8=]
- Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Journal of Applied Microbiology, 127(4), 981-995. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6852109/]
- Wang, Y., et al. (2023). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. Environmental Science and Pollution Research, 30(21), 60134-60144. [https://pubmed.ncbi.nlm.nih.gov/37022646/]
- Sigma-Aldrich. 6-Bromo-2-chloro-3-methylpyridine. Product Page. [https://www.sigmaaldrich.com/US/en/product/chemscene/ciah996d37eb]
- Moldb. 6-Bromo-2-chloropyridin-3-ol. Molecular Database. [https://www.moldb.com/tools/cas-52764-12-2.html]
- PubChem. 2-Bromo-6-chloropyridine. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/78820]
- CN105503706A - Dehalogenation degradation method for halogenated pyridine compound. Google Patents. [https://patents.google.
- Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. [https://www.researchgate.
- El-Sayed, M. A., & Mohamed, M. A. A. (2007). Stability-indicating methods for determination of pyritinol dihydrochloride in the presence of its precursor and degradation product by derivative spectrophotometry. Journal of AOAC International, 90(6), 1547-1555. [https://pubmed.ncbi.nlm.nih.gov/18193729/]
- Sigma-Aldrich. 6-Bromo-2-chloropyridin-3-ol AldrichCPR. Product Page. [https://www.sigmaaldrich.com/US/en/product/aldrich/ade000592]
- PubChem. 3-Bromo-6-chloropyridine-2-carbonitrile. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/44119667]
- ResearchGate. Stability-Indicating Methods for Determination of Pyritinol Dihydrochloride in the Presence of Its Precursor and Degradation Product by Derivative Spectrophotometry. Publication Page. [https://www.researchgate.
- Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science. [https://www.sepscience.com/information/analytical-techniques-in-stability-testing]
- Sigma-Aldrich. 6-Bromo-2-chloropyridin-3-ol AldrichCPR 52764-12-2. Product Page. [https://www.sigmaaldrich.com/US/en/product/aldrich/ade000592]
- El-Sayed, M. A., & Mohammad, M. A. A. (2010). Stability-indicating chemometric methods for the determination of pyritinol dihydrochloride. Drug testing and analysis, 2(4), 177-182. [https://analyticalsciencejournals.onlinelibrary.wiley.com/doi/abs/10.1002/dta.118]
- Chemsrc. 6-Bromo-2-chloropyridin-3-amine | CAS#:169833-70-9. Chemical Database. [https://www.chemsrc.com/en/cas/169833-70-9_937108.html]
- Amador, J. A., & Taylor, B. F. (1988). Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. Applied and Environmental Microbiology, 54(10), 2560-2565. [https://www.researchgate.
- Atanasova, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 135-143. [https://pharmacia.pensoft.net/article/38749/]
Sources
- 1. 52764-12-2 | 6-Bromo-2-chloropyridin-3-ol - Moldb [moldb.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 8. CN105503706A - Dehalogenation degradation method for halogenated pyridine compound - Google Patents [patents.google.com]
Spectroscopic Signature of 6-Bromo-2-chloropyridin-3-ol: A Technical Guide for Researchers
Introduction
Molecular Structure and Spectroscopic Overview
The structural framework of 6-Bromo-2-chloropyridin-3-ol dictates its unique spectroscopic fingerprint. The pyridine ring, being an aromatic system, will exhibit characteristic signals. The substituents—a bromine atom, a chlorine atom, and a hydroxyl group—will each exert distinct electronic effects, influencing the chemical environment of the ring protons and carbons, as well as defining its vibrational modes and mass spectrometric fragmentation pattern.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~10.5 - 11.5 | Singlet, Broad | - | 1H | OH |
| ~7.8 - 8.0 | Doublet | ~2.5 | 1H | H-4 |
| ~7.4 - 7.6 | Doublet | ~2.5 | 1H | H-5 |
Interpretation and Rationale
The ¹H NMR spectrum of 6-Bromo-2-chloropyridin-3-ol is anticipated to be relatively simple, displaying signals for the two aromatic protons and the hydroxyl proton.
-
Hydroxyl Proton (OH): The hydroxyl proton is expected to appear as a broad singlet in the downfield region (~10.5 - 11.5 ppm). Its chemical shift can be variable and is sensitive to concentration, temperature, and residual water in the solvent. The broadness arises from chemical exchange with the solvent and quadrupolar broadening from the adjacent nitrogen atom. In a polar aprotic solvent like DMSO-d₆, the hydrogen bonding with the solvent will shift this proton significantly downfield.
-
Aromatic Protons (H-4 and H-5): The pyridine ring contains two remaining protons at positions 4 and 5. These protons form an AX spin system and are expected to appear as two doublets. The proton at the H-4 position is deshielded by the adjacent electron-withdrawing chlorine at C-2 and the hydroxyl group at C-3, thus it is predicted to resonate at a lower field (~7.8 - 8.0 ppm). The proton at the H-5 position is influenced by the adjacent bromine at C-6 and will likely appear at a slightly higher field (~7.4 - 7.6 ppm). The coupling between these two adjacent protons (³J-coupling) should result in a small coupling constant, typically around 2.5 Hz for meta-like coupling in such substituted pyridines.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 6-Bromo-2-chloropyridin-3-ol and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the polar compound and for observing the hydroxyl proton, which might be exchanged in protic solvents like D₂O or CD₃OD.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 500 MHz) for better signal dispersion and resolution.
-
Tune and shim the probe to the deuterium frequency of the solvent.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Employ a standard pulse sequence for ¹H acquisition.
-
-
Data Acquisition:
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) as an internal reference.
-
Integrate the signals and measure the coupling constants.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 160 | C-3 |
| ~145 - 150 | C-2 |
| ~140 - 145 | C-6 |
| ~125 - 130 | C-4 |
| ~115 - 120 | C-5 |
Interpretation and Rationale
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms of the pyridine ring.
-
C-3 (Attached to OH): This carbon is directly attached to the electronegative oxygen atom of the hydroxyl group, causing it to be significantly deshielded and to appear at the lowest field (~155 - 160 ppm).
-
C-2 (Attached to Cl): The carbon bearing the chlorine atom will also be deshielded due to the electronegativity of chlorine and is expected in the range of ~145 - 150 ppm.
-
C-6 (Attached to Br): The carbon attached to the bromine atom is also deshielded, though the effect of bromine is generally less than that of chlorine. Its resonance is predicted around ~140 - 145 ppm.
-
C-4 and C-5: These are the two carbons bearing hydrogen atoms. C-4 is expected to be more deshielded (~125 - 130 ppm) than C-5 (~115 - 120 ppm) due to the influence of the adjacent electron-withdrawing groups.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup:
-
Switch the probe to the ¹³C frequency.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
-
Data Acquisition:
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
A longer relaxation delay (e.g., 2-5 seconds) is recommended for quantitative analysis, though for qualitative identification, a shorter delay can be used to save time.
-
-
Data Processing:
-
Apply a Fourier transform with an appropriate line broadening factor (e.g., 1-2 Hz).
-
Phase correct and baseline correct the spectrum.
-
Reference the spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).
-
Infrared (IR) Spectroscopy
Expected IR Data (Solid State, KBr or ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1600 - 1550 | Strong | C=C/C=N ring stretching |
| ~1450 - 1400 | Medium | C=C/C=N ring stretching |
| ~1250 - 1200 | Strong | C-O stretch (phenol) |
| ~1100 - 1000 | Medium | C-H in-plane bending |
| ~850 - 750 | Strong | C-H out-of-plane bending |
| ~750 - 650 | Medium | C-Cl stretch |
| ~650 - 550 | Medium | C-Br stretch |
Interpretation and Rationale
The IR spectrum provides valuable information about the functional groups present in the molecule.
-
O-H Stretch: A prominent, broad absorption band is expected in the 3400-3200 cm⁻¹ region, characteristic of the stretching vibration of a hydrogen-bonded hydroxyl group. The broadness is a result of intermolecular hydrogen bonding in the solid state.
-
Aromatic C-H Stretch: Weaker to medium intensity bands are anticipated just above 3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on the aromatic ring.
-
Pyridine Ring Vibrations: Strong absorptions in the 1600-1400 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.
-
C-O Stretch: A strong band around 1250-1200 cm⁻¹ is expected for the C-O stretching vibration of the phenolic hydroxyl group.
-
C-H Bending: In-plane and out-of-plane C-H bending vibrations will give rise to signals in the fingerprint region (below 1200 cm⁻¹).
-
C-X Stretches: The carbon-halogen stretching vibrations are expected at lower wavenumbers. The C-Cl stretch typically appears in the 750-650 cm⁻¹ range, while the C-Br stretch is found at an even lower frequency, around 650-550 cm⁻¹.
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid 6-Bromo-2-chloropyridin-3-ol directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
Set the spectral range to 4000-400 cm⁻¹.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks.
-
Mass Spectrometry (MS)
Expected MS Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 207, 209, 211 | High | [M]⁺ (Molecular Ion) |
| 179, 181, 183 | Medium | [M - CO]⁺ |
| 128, 130 | Medium | [M - Br]⁺ |
| 172, 174 | Low | [M - Cl]⁺ |
| 100 | Medium | [M - Br - CO]⁺ |
| 71 | High | [C₄H₂N]⁺ |
Interpretation and Rationale
Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and information about the fragmentation pathways of the molecule.
-
Molecular Ion Peak ([M]⁺): The most critical feature will be the molecular ion peak cluster. Due to the presence of two halogen isotopes for both bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio), the molecular ion will appear as a characteristic cluster of peaks at m/z 207, 209, and 211. The relative intensities of these peaks will be a unique signature for the presence of one bromine and one chlorine atom. The monoisotopic mass is 206.90865 Da.[1]
-
Fragmentation Pattern:
-
Loss of CO: A common fragmentation pathway for phenols is the loss of a neutral carbon monoxide (CO) molecule, which would lead to a peak cluster at m/z 179, 181, and 183.
-
Loss of Halogens: The C-Br bond is weaker than the C-Cl bond, so the loss of a bromine radical (•Br) is a likely fragmentation, resulting in a peak cluster at m/z 128 and 130. The loss of a chlorine radical (•Cl) is also possible, giving a smaller peak cluster at m/z 172 and 174.
-
Further Fragmentation: Subsequent fragmentation of these initial fragments will lead to other smaller ions, such as the loss of both bromine and CO (m/z 100).
-
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Use a standard electron ionization energy of 70 eV. This energy is sufficient to cause ionization and reproducible fragmentation.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and significant fragments.
-
Data Analysis:
-
Identify the molecular ion peak cluster and confirm that its isotopic pattern matches the presence of one bromine and one chlorine atom.
-
Propose fragmentation pathways for the major fragment ions observed in the spectrum.
-
Visualizing Spectroscopic Relationships
The following diagram illustrates the relationship between the molecular structure and the key spectroscopic data points.
Caption: Correlation of molecular structure with predicted spectroscopic data.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 6-Bromo-2-chloropyridin-3-ol. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided experimental protocols offer a robust starting point for data acquisition, ensuring high-quality and reliable characterization. As with any analytical endeavor, a combination of these techniques will provide the most definitive structural elucidation.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChemLite. 6-bromo-2-chloropyridin-3-ol (C5H3BrClNO). [Link]
Sources
Introduction: The Strategic Value of a Polysubstituted Pyridine Building Block
An In-depth Technical Guide to the Commercial Availability, Synthesis, and Application of 6-Bromo-2-chloropyridin-3-ol
In the landscape of modern drug discovery and fine chemical synthesis, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous approved pharmaceuticals and agrochemicals underscores its importance as a privileged structure. Within this class, polysubstituted pyridines offer a rich platform for generating molecular diversity and fine-tuning physicochemical properties. 6-Bromo-2-chloropyridin-3-ol is a prime example of such a strategic building block. Its unique arrangement of a hydroxyl group and two distinct, selectively addressable halogen atoms—bromo and chloro—on a pyridine core makes it an exceptionally versatile intermediate for researchers, scientists, and drug development professionals.
The bromine and chlorine substituents serve as orthogonal handles for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This allows for a programmed, site-selective introduction of complexity, a critical advantage in the synthesis of novel compounds. The hydroxyl group provides an additional point for modification or can play a crucial role in binding interactions with biological targets.
This guide provides a comprehensive technical overview of 6-Bromo-2-chloropyridin-3-ol (CAS No. 52764-12-2), consolidating field-proven insights into its commercial availability, plausible synthetic routes, and key applications. The objective is to equip researchers with the practical knowledge required to effectively source and utilize this high-value intermediate in their research and development endeavors.
Part 1: Commercial Availability and Strategic Sourcing
The accessibility of starting materials is a critical first step in any synthetic campaign. 6-Bromo-2-chloropyridin-3-ol is available from a range of commercial suppliers, catering primarily to the research and development market. Sourcing is generally straightforward, though purity and available analytical data can vary between suppliers.
Supplier Overview and Data Comparison
For researchers, selecting a supplier involves balancing cost, purity, and the reliability of the supply chain. The following table summarizes the offerings for 6-Bromo-2-chloropyridin-3-ol from several notable chemical vendors.
| Supplier | Product Name/Number | CAS Number | Purity | Typical Physical Form | Notes |
| Sigma-Aldrich | 6-Bromo-2-chloropyridin-3-ol, AldrichCPR | 52764-12-2 | Not specified | Solid | Part of a collection for early discovery; buyer assumes responsibility to confirm identity and purity.[1] |
| Synblock | 6-bromo-2-chloropyridin-3-ol | 52764-12-2 | >98% | - | Provides access to MSDS, NMR, HPLC, and LC-MS data.[2] |
| Moldb | 6-Bromo-2-chloropyridin-3-ol | 52764-12-2 | ~98% | - | Marketed as a heterocyclic building block for research chemicals.[3] |
| Amerigo Scientific | 6-Bromo-2-chloropyridin-3-ol | 52764-12-2 | Not specified | - | Listed under heterocyclic and halogenated heterocyclic compounds.[4] |
| MilliporeSigma | 6-bromo-2-chloropyridin-3-ol | - | - | - | Lists products from various brands including Sigma-Aldrich, AOBChem, Enamine, etc. |
Expert Insight: The "AldrichCPR" designation from Sigma-Aldrich indicates a product for which the company does not perform routine quality control analysis.[1] While this may be a cost-effective option for initial screening, for later-stage development or reactions sensitive to impurities, sourcing from a supplier like Synblock that provides comprehensive analytical data (NMR, HPLC, LC-MS) is highly recommended to ensure reproducibility and batch-to-batch consistency.[2]
Supply Chain Visualization
The journey of a specialized chemical like 6-Bromo-2-chloropyridin-3-ol from synthesis to the researcher's lab bench typically involves several key stages. Understanding this flow is crucial for project planning and risk management, especially concerning lead times and availability.
Caption: Typical supply chain for a specialized chemical intermediate.
Part 2: Synthesis and Chemical Profile
While direct, published synthetic routes for 6-Bromo-2-chloropyridin-3-ol are not readily found in top-tier journals, its structure allows for a logical retrosynthetic analysis based on established pyridine chemistry. The synthesis would likely involve the controlled halogenation of a suitable pyridin-3-ol precursor.
Plausible Synthetic Workflow
A chemically sound approach would likely start from a commercially available pyridin-3-ol and proceed through sequential, regioselective halogenation steps. The directing effects of the hydroxyl group are paramount in determining the outcome of electrophilic aromatic substitution.
Hypothetical Protocol:
-
Step 1: Bromination of Pyridin-3-ol.
-
Rationale: The hydroxyl group is an activating, ortho-, para-director. Direct bromination is expected to occur at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). Position 6 is often sterically accessible.
-
Procedure: To a solution of Pyridin-3-ol in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add N-Bromosuccinimide (NBS) portion-wise at room temperature. The reaction is monitored by TLC or LC-MS until the starting material is consumed. The product, 6-Bromopyridin-3-ol, is then isolated via extraction and purification.
-
-
Step 2: Chlorination of 6-Bromopyridin-3-ol.
-
Rationale: With the 6-position blocked by bromine, the subsequent electrophilic chlorination is directed to the remaining activated ortho position (position 2).
-
Procedure: The isolated 6-Bromopyridin-3-ol is dissolved in a solvent like dichloromethane or chloroform. A chlorinating agent such as N-Chlorosuccinimide (NCS) is added, potentially with a catalytic amount of a protic or Lewis acid to enhance reactivity. The reaction is stirred, typically at room temperature or with gentle heating, until completion. Workup involves quenching the reaction, extraction, and chromatographic purification to yield the final product, 6-Bromo-2-chloropyridin-3-ol.
-
This proposed pathway is grounded in fundamental principles of heterocyclic chemistry and represents a viable method for laboratory-scale synthesis.
Synthetic Pathway Diagram
Caption: Diversification strategy using orthogonal reactivity.
Conclusion
6-Bromo-2-chloropyridin-3-ol represents more than just another chemical in a catalog; it is a strategic tool for molecular innovation. Its commercial availability from multiple suppliers provides researchers with ready access, although careful consideration of purity and supporting analytical data is essential for reproducible science. While its direct synthesis is not prominently published, its structure lends itself to logical and established synthetic methodologies.
The true power of this building block is realized in its application, where the differential reactivity of its two halogen atoms allows for selective, stepwise functionalization. This capability makes it an invaluable intermediate for constructing libraries of complex molecules, accelerating the discovery of new pharmaceuticals, agrochemicals, and materials. For any research program focused on creating novel substituted heterocycles, 6-Bromo-2-chloropyridin-3-ol is a key reagent to consider for the synthetic toolbox.
References
-
Amerigo Scientific. 6-Bromo-2-chloropyridin-3-ol.[Link]
-
Kubelka, T., et al. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 6-Bromo-2-chloropyridin-3-amine in Modern Chemical Synthesis.[Link]
Sources
Introduction: The Strategic Importance of 6-Bromo-2-chloropyridin-3-ol
An In-depth Technical Guide to the Synthesis of 6-Bromo-2-chloropyridin-3-ol
In the landscape of modern medicinal chemistry and drug development, the strategic use of highly functionalized heterocyclic scaffolds is paramount. 6-Bromo-2-chloropyridin-3-ol (CAS No. 52764-12-2) represents a quintessential example of such a scaffold.[1] Its trifunctional nature—featuring a hydroxyl group, a bromine atom, and a chlorine atom on a pyridine core—offers medicinal chemists a versatile platform for introducing molecular complexity through a variety of orthogonal synthetic transformations. The distinct reactivity of the chloro and bromo substituents, particularly in transition-metal-catalyzed cross-coupling reactions, allows for sequential and site-selective modifications.[2] This guide provides a comprehensive overview of plausible and efficient synthetic strategies for accessing this key intermediate, grounded in established chemical principles and tailored for researchers, scientists, and drug development professionals.
Strategic Analysis of Synthetic Pathways
The synthesis of a polysubstituted pyridine such as 6-Bromo-2-chloropyridin-3-ol requires careful regiochemical control. Direct, one-pot synthesis is often impractical due to competing reactions and the difficulty of controlling the position of three different substituents. Therefore, a logical, multi-step approach commencing from readily available starting materials is the most viable strategy. We will explore two primary disconnections:
-
Route A: Functionalization of a Pre-formed Pyridine Core. This is the most common and logical approach, starting with a simpler pyridine derivative and sequentially introducing the required functional groups.
-
Route B: Pyridine Ring Construction. This involves building the pyridine ring from acyclic precursors. While powerful for certain substitution patterns, this is generally more complex and less common for this specific target.
This guide will focus on Route A, detailing a robust and logical pathway from a common starting material, 2-amino-6-bromopyridine.
Proposed Synthetic Route: A Multi-step Approach from 2-Amino-6-bromopyridine
This synthetic pathway is designed for maximal regiochemical control, leveraging well-established and reliable transformations in pyridine chemistry. The sequence involves the introduction of the hydroxyl group via a Sandmeyer-type reaction, followed by chlorination.
Caption: Proposed synthesis of 6-Bromo-2-chloropyridin-3-ol.
Step 1: Diazotization of 2-Amino-6-bromopyridine to 6-Bromopyridin-2-ol
Causality: The conversion of an aminopyridine to a hydroxypyridine (or its tautomeric pyridinone form) is a classic transformation. It proceeds via a diazonium salt intermediate. The amino group is an excellent precursor for this conversion because it can be readily diazotized. This approach is analogous to the preparation of 3-Bromo-2-chloropyridine from 3-amino-2-chloropyridine.[3]
-
Protocol:
-
Dissolve 2-amino-6-bromopyridine in aqueous sulfuric acid (e.g., 40-50% H₂SO₄) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C to ensure the stability of the diazonium intermediate.
-
After the addition is complete, stir the reaction mixture at low temperature for 30-60 minutes.
-
Slowly warm the mixture to room temperature and then heat to 80-90 °C until nitrogen evolution ceases. This step facilitates the hydrolysis of the diazonium salt to the desired pyridinol.
-
Cool the reaction mixture, neutralize with a base (e.g., NaHCO₃ or NaOH) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 6-bromopyridin-2-ol.
-
Step 2: Nitration of 6-Bromopyridin-2-ol
Causality: To introduce the second hydroxyl group at the 3-position (via an amino intermediate), we must first install a nitro group. The hydroxyl group of the pyridinol is a strongly activating, ortho-, para-directing group. The bromine is a deactivating ortho-, para-director. The combined effect strongly favors electrophilic aromatic substitution at the positions ortho and para to the hydroxyl group. Nitration is therefore expected to occur regioselectively at the 3- or 5-position. This is a standard procedure for functionalizing pyridine rings.[4]
-
Protocol:
-
Add 6-bromopyridin-2-ol portion-wise to a cold (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid ("mixed acid").
-
Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and dry to obtain 6-bromo-3-nitropyridin-2-ol.
-
Step 3: Reduction of the Nitro Group
Causality: The nitro group is readily reduced to an amine, which can then be converted to the target hydroxyl group. A variety of reducing agents can be employed, with iron in acidic medium being a cost-effective and common choice for industrial applications.
-
Protocol:
-
Create a suspension of 6-bromo-3-nitropyridin-2-ol and iron powder in a mixture of ethanol and water.
-
Add a catalytic amount of concentrated hydrochloric acid to initiate the reduction.
-
Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Evaporate the solvent under reduced pressure. The resulting crude 3-amino-6-bromopyridin-2-ol can be purified by recrystallization or used directly in the next step.
-
Step 4: Chlorination of 3-Amino-6-bromopyridin-2-ol
Causality: The pyridin-2-ol exists in tautomeric equilibrium with its pyridin-2-one form. This structure can be converted to the 2-chloro derivative using standard chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This type of transformation is well-documented for converting hydroxypyridines and quinolines to their chloro-analogs.[5]
-
Protocol:
-
Carefully add 3-amino-6-bromopyridin-2-ol to an excess of phosphorus oxychloride (POCl₃) at room temperature in a flask equipped with a reflux condenser.
-
Heat the mixture to reflux for 3-5 hours. The reaction should be performed in a well-ventilated fume hood.
-
After cooling, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a solid base like sodium carbonate or by adding aqueous NaOH until the solution is basic (pH > 8).
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude 6-bromo-2-chloro-3-aminopyridine.
-
Step 5: Diazotization and Hydrolysis to 6-Bromo-2-chloropyridin-3-ol
Causality: This final step mirrors the first, converting the newly formed amino group at the 3-position into the target hydroxyl group via a diazonium salt intermediate.
-
Protocol:
-
Dissolve 6-bromo-2-chloro-3-aminopyridine in cold aqueous sulfuric acid (e.g., 40-50%).
-
Cool to 0-5 °C and add a solution of sodium nitrite in water dropwise, maintaining the low temperature.
-
After stirring for 30-60 minutes, warm the solution gently and then heat to 60-70 °C to drive the hydrolysis of the diazonium salt.
-
Cool the mixture, neutralize with a suitable base, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the final product, 6-bromo-2-chloropyridin-3-ol, by column chromatography or recrystallization.
-
Summary of Synthetic Strategies
| Route | Starting Material | Key Transformations | Advantages | Potential Challenges |
| Proposed Route | 2-Amino-6-bromopyridine | Diazotization, Nitration, Reduction, Chlorination, Diazotization | High degree of regiochemical control; Utilizes common and well-understood reactions; Readily available starting material. | Multi-step process may lead to lower overall yield; Handling of hazardous reagents like POCl₃ and nitrating acids. |
| Alternative | 2-Chloro-pyridin-3-ol | Direct Bromination | Potentially shorter route. | Regioselectivity of bromination may not be exclusive to the 6-position, leading to isomeric impurities that are difficult to separate. |
Conclusion
The synthesis of 6-bromo-2-chloropyridin-3-ol is a strategically important endeavor for advancing drug discovery programs. While the molecule is commercially available, understanding its synthesis provides valuable insights for analog preparation and process development. The multi-step sequence starting from 2-amino-6-bromopyridine offers a robust and logical pathway with excellent control over the final substitution pattern. Each step is based on reliable and scalable chemical transformations, making this route suitable for laboratory-scale synthesis and adaptable for larger-scale production. Careful execution and in-process monitoring are key to achieving high purity and yield of this valuable synthetic intermediate.
References
-
Organic Syntheses. 2,3-diaminopyridine. Available at: [Link]
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]
Sources
A Senior Application Scientist’s Guide to 6-Bromo-2-chloropyridin-3-ol: A Versatile Scaffold for Modern Medicinal Chemistry
Abstract
The pyridinol scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets. Within this class, 6-Bromo-2-chloropyridin-3-ol emerges as a particularly strategic starting material. Its unique trifunctional nature—a hydroxyl group for hydrogen bonding, and two distinct halogen atoms (bromine and chlorine) offering differential reactivity—provides a versatile platform for constructing complex molecular architectures. This guide delves into the core physicochemical properties, strategic synthetic applications, and untapped potential of 6-Bromo-2-chloropyridin-3-ol, with a focus on its application in the discovery of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. We will explore the causality behind synthetic choices and provide actionable protocols for researchers in drug development.
The Strategic Value of the 6-Bromo-2-chloropyridin-3-ol Scaffold
In the landscape of drug discovery, the choice of a core scaffold is a critical decision that influences the entire trajectory of a research program. The 6-Bromo-2-chloropyridin-3-ol scaffold is prized for its inherent structural and electronic features that make it an ideal starting point for library synthesis and lead optimization.
-
Pharmacophoric Features: The pyridinol core, particularly the hydroxyl group, is an excellent hydrogen bond donor and acceptor. This feature is crucial for anchoring ligands within the ATP-binding site of kinases or the ligand-binding pockets of GPCRs.[1][2]
-
Orthogonal Synthetic Handles: The true synthetic power of this molecule lies in the differential reactivity of its two halogen atoms. The bromine atom at the 6-position is highly susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[1][3] Conversely, the chlorine atom at the 2-position is more activated towards nucleophilic aromatic substitution (SNAr), enabling the facile introduction of amines, alcohols, or thiols.[3] This orthogonality provides chemists with precise control over the synthetic sequence.
Physicochemical Properties
A clear understanding of a molecule's fundamental properties is essential before its inclusion in a synthetic workflow.
| Property | Value | Reference |
| CAS Number | 52764-12-2 | [4] |
| Molecular Formula | C₅H₃BrClNO | [4] |
| Molecular Weight | 208.44 g/mol | [4] |
| Physical Form | Solid | [4] |
| InChI Key | RMZDAJISDIUUMM-UHFFFAOYSA-N | [4] |
Reactivity Profile
The scaffold's utility is defined by its key reaction sites. The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing effects of the halogens and the ring nitrogen, dictates its reactivity.[3]
Caption: Key reactivity sites on the 6-Bromo-2-chloropyridin-3-ol scaffold.
Core Application: Scaffolding for Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, especially cancer.[1] The development of small molecule kinase inhibitors has become a central focus of modern drug discovery.[5][6] The aminopyridine and related heterocyclic cores are well-established pharmacophores that effectively target the ATP-binding site by forming key hydrogen bonds with the kinase hinge region.[2]
The 6-Bromo-2-chloropyridin-3-ol scaffold provides an ideal foundation for building potent and selective kinase inhibitors.
General Synthetic Strategy
A common and effective strategy involves a two-step approach that leverages the scaffold's orthogonal reactivity. This allows for the systematic exploration of chemical space to optimize target engagement and pharmacokinetic properties.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 6-ブロモ-2-クロロピリジン-3-オール AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Editorial: Recent advances in the research and development of kinase-inhibitory anticancer molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
reactivity profile of 6-Bromo-2-chloropyridin-3-ol
An In-depth Technical Guide to the Reactivity Profile of 6-Bromo-2-chloropyridin-3-ol
Introduction: A Versatile Heterocyclic Scaffold
6-Bromo-2-chloropyridin-3-ol is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine core substituted with three distinct functional groups—a hydroxyl group and two different halogens—presents a rich and nuanced reactivity profile. This guide provides an in-depth analysis of this profile, moving beyond simple reaction lists to explain the underlying electronic and steric principles that govern its chemical behavior. Understanding this "causality" is paramount for leveraging this building block to its full synthetic potential in the development of novel pharmaceuticals and advanced materials.[3]
The strategic placement of the bromo, chloro, and hydroxyl groups on the electron-deficient pyridine ring allows for a series of selective and sequential modifications, making it an ideal scaffold for building molecular complexity. This document will serve as a technical primer on its core reactivity, covering palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and reactions involving the hydroxyl moiety.
Physicochemical and Safety Data
A foundational understanding of a reagent's properties and handling requirements is a prerequisite for its safe and effective use in any research setting.
| Property | Value | Source |
| CAS Number | 52764-12-2 | [1][2][4] |
| Molecular Formula | C₅H₃BrClNO | [1][2] |
| Molecular Weight | 208.44 g/mol | [1][2] |
| Appearance | Solid | |
| Synonyms | 6-Bromo-2-chloro-3-hydroxypyridine | [2] |
| Hazard Class | Acute Toxicity 3 (Oral) | |
| Signal Word | Danger |
Safety & Handling: 6-Bromo-2-chloropyridin-3-ol is classified as acutely toxic if swallowed. Handling should be performed in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][6][7][8] Avoid formation of dust and aerosols.[5] Store the container tightly closed in a dry, cool, and well-ventilated place.[5][6][7]
The Electronic Landscape: Understanding the "Why" of Reactivity
The reactivity of 6-Bromo-2-chloropyridin-3-ol is not random; it is a direct consequence of the interplay between the electron-withdrawing pyridine nitrogen and the electronic effects of the three substituents.
-
Electron-Deficient Core: The pyridine nitrogen atom is strongly electron-withdrawing, which reduces the electron density of the entire aromatic ring. This intrinsic property makes the C-X (carbon-halogen) bonds more susceptible to nucleophilic attack and, critically, facilitates the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions.[9]
-
Hierarchy of Halogen Reactivity: The primary driver for chemoselectivity in cross-coupling reactions is the differential reactivity of the C-Br and C-Cl bonds. The Carbon-Bromine bond is weaker and more polarizable than the Carbon-Chlorine bond. Consequently, it undergoes oxidative addition to a Palladium(0) catalyst much more readily.[10] This creates a predictable hierarchy where the C6-Br position is the primary site for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[10][11][12]
-
The Hydroxyl Group's Influence: The hydroxyl group at the C3 position is an ortho-, para-director and an activating group in traditional electrophilic aromatic substitution. However, on this heavily substituted, electron-poor ring, its primary roles are as a proton source, a potential nucleophile itself, or a directing group in metallation reactions. It can also be readily derivatized (e.g., O-alkylation, O-acylation) to further modify the molecule's properties or to introduce another point of diversity.
Below is a diagram illustrating the molecule's key reactive sites.
Caption: Key reactive sites on the 6-Bromo-2-chloropyridin-3-ol scaffold.
Key Transformations: A Practical Guide
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions represents the most powerful and selective method for functionalizing 6-Bromo-2-chloropyridin-3-ol, primarily at the C6-Bromine position.
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds between an organoboron species and an organic halide.[13][14] For 6-Bromo-2-chloropyridin-3-ol, this reaction offers a reliable path to 6-aryl or 6-vinyl substituted 2-chloropyridin-3-ols. The choice of catalyst, ligand, and base is critical, especially for heteroaryl chlorides which can be challenging substrates.[15][16]
Causality of Protocol Choices:
-
Catalyst System: A Pd(0) source (like Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂/Pd₂(dba)₃ and a phosphine ligand) is required. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often superior to PPh₃ as they promote the difficult oxidative addition step and subsequent reductive elimination.[15]
-
Base: A base such as K₃PO₄ or K₂CO₃ is essential to activate the boronic acid, facilitating the transmetalation step in the catalytic cycle.[15][17]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is commonly used, as water can play a beneficial role in the catalytic cycle.[13][17]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a dry Schlenk flask, add 6-Bromo-2-chloropyridin-3-ol (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄) (2.0-3.0 equiv).
-
Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial as the active Pd(0) catalyst is oxygen-sensitive.[15]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath and stir at 80-100 °C.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[18][19] This reaction is exceptionally valuable in pharmaceutical development. The selective amination at the C6-Br position of 6-Bromo-2-chloropyridin-3-ol provides access to 6-amino-2-chloropyridin-3-ol derivatives. Studies on the closely related 6-bromo-2-chloroquinoline have demonstrated that selective amination of the bromide in the presence of the chloride is highly efficient.[20]
Causality of Protocol Choices:
-
Catalyst/Ligand: Systems like Pd₂(dba)₃ with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl-based ligands are highly effective. These ligands facilitate the formation of the key palladium-amido complex and promote the final reductive elimination step.[19][21]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common choice.[19][22]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.[19][22]
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4-6 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.
-
Reactant Addition: Add 6-Bromo-2-chloropyridin-3-ol (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, creating a C(sp²)-C(sp) bond.[23][24] This reaction typically uses a dual catalyst system of palladium and a copper(I) salt.[17][23][25] It provides a direct route to 6-alkynyl-2-chloropyridin-3-ols, which are versatile intermediates for further transformations.
Causality of Protocol Choices:
-
Dual Catalysis: A Pd(0) catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) facilitates the oxidative addition of the aryl halide. The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[17][25]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as the base and often as the solvent. It is required to deprotonate the alkyne and neutralize the HX generated during the reaction.[17][25][26]
Experimental Protocol: Sonogashira Coupling
-
Setup: To a dry Schlenk flask, add 6-Bromo-2-chloropyridin-3-ol (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%).
-
Inerting: Evacuate and backfill the flask with argon or nitrogen.
-
Solvent/Reagent Addition: Add anhydrous triethylamine (Et₃N) or a mixture of THF/Et₃N.[25] Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and brine. Dry the organic layer and concentrate.
-
Purification: Purify the resulting product by flash column chromatography.
Caption: Selective cross-coupling reactions at the C6-Br position.
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis offers exceptional selectivity for the C6-Br position, nucleophilic aromatic substitution (SNAr) presents a different reactivity pattern. The entire pyridine ring is electron-deficient, activating both the C2 and C6 positions towards nucleophilic attack. Research on related bromo-chloropyridine C-nucleosides has indicated that nucleophilic substitutions can be unselective, leading to mixtures of products.[11][12]
Causality of Reactivity:
-
The relative activating ability of the ring nitrogen and the other halogen determines the regioselectivity. The C2 position is alpha to the ring nitrogen, making it highly activated. The C6 position is also alpha to the nitrogen. The outcome will depend heavily on the specific nucleophile and reaction conditions (temperature, solvent).
-
Unlike palladium catalysis, there is no inherent electronic preference for bromine over chlorine in SNAr; reactivity is governed by the stability of the Meisenheimer intermediate. This often results in poor selectivity between the two halogenated sites.
This lack of selectivity makes SNAr a less synthetically attractive approach for the controlled functionalization of this specific substrate compared to cross-coupling methods.
References
-
6-Bromo-2-chloro-3-pyridinol SDS, 52764-12-2 Safety Data Sheets. ECHEMI.
-
SAFETY DATA SHEET - 3-Bromopyridine. Acros Organics.
-
SAFETY DATA SHEET - 6-Bromo-2-picoline. Fisher Scientific.
-
4-Bromo-2-(6-chloropyridin-3-yl)-6-methylpyrimidine Safety Data Sheet. AK Scientific, Inc.
-
SAFETY DATA SHEET - 2-Chloro-6-hydroxypyridine. Fisher Scientific.
-
Buchwald–Hartwig amination. Wikipedia.
-
Kubelka, T., Slavětínská, L., Eigner, V., & Hocek, M. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 11(26), 4348-4357.
-
Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry (RSC Publishing).
-
Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. (2017). Acta Crystallographica Section E: Crystallographic Communications.
-
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromopyridin. Benchchem.
-
A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions. Benchchem.
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Synlett.
-
2-BROMO-6-CHLOROPYRIDINE synthesis. ChemicalBook.
-
The Crucial Role of 6-Bromo-2-chloropyridin-3-amine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
-
52764-12-2 | 6-Bromo-2-chloropyridin-3-ol. Molecular Database - Moldb.
-
CAS 52764-12-2 | 6-bromo-2-chloropyridin-3-ol. Synblock.
-
Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 73(22), 8880-92.
-
Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine. Benchchem.
-
Sonogashira coupling. Wikipedia.
-
Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromoquinoline. Benchchem.
-
Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
-
Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. NINGBO INNO PHARMCHEM CO.,LTD.
-
Sonogashira Coupling. Organic Chemistry Portal.
-
A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions. Benchchem.
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.
-
6-Bromo-2-chloropyridin-3-ol AldrichCPR. Sigma-Aldrich.
-
6-Bromo-2-chloro-3-pyridinamine | CAS#:169833-70-9. Chemsrc.
-
2-Bromo-6-chloropyridine 95. Sigma-Aldrich.
-
Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
-
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile. Benchchem.
-
3-Bromo-6-chloropyridine-2-carbonitrile. PubChem.
-
6-Bromo-2-chloropyridin-3-ol AldrichCPR 52764-12-2. Sigma-Aldrich.
-
5-Bromo-2-chloropyridin-3-ol. PubChem.
Sources
- 1. 52764-12-2 | 6-Bromo-2-chloropyridin-3-ol - Moldb [moldb.com]
- 2. CAS 52764-12-2 | 6-bromo-2-chloropyridin-3-ol - Synblock [synblock.com]
- 3. nbinno.com [nbinno.com]
- 4. 6-Bromo-2-chloropyridin-3-ol AldrichCPR 52764-12-2 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. tcichemicals.com [tcichemicals.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 24. Sonogashira Coupling [organic-chemistry.org]
- 25. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 26. kbfi.ee [kbfi.ee]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Bromo-2-chloropyridin-3-ol
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: 6-Bromo-2-chloropyridin-3-ol is a halogenated pyridinol derivative, a class of heterocyclic compounds pivotal as building blocks in the synthesis of novel pharmaceutical agents and agrochemicals. Its multifunctional structure, featuring bromine, chlorine, and hydroxyl moieties on a pyridine core, offers versatile reaction sites for medicinal chemists. However, this chemical reactivity also necessitates a thorough understanding and rigorous implementation of safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for 6-Bromo-2-chloropyridin-3-ol, moving beyond mere procedural steps to explain the causality behind each recommendation. It is designed to empower researchers to manage the risks associated with this compound, ensuring both personal safety and experimental integrity.
Compound Identification and Hazard Profile
A foundational aspect of safe handling is a precise understanding of the compound's identity and its inherent hazards.
| Identifier | Information | Source |
| Chemical Name | 6-Bromo-2-chloropyridin-3-ol | |
| Synonyms | 6-Bromo-2-chloro-3-hydroxypyridine | [1][2] |
| CAS Number | 52764-12-2 | |
| Molecular Formula | C₅H₃BrClNO | |
| Molecular Weight | 208.44 g/mol | |
| Physical Form | Solid |
1.1. GHS Hazard Classification: The Primary Directive
The Globally Harmonized System (GHS) provides the primary alert to the potential dangers of a chemical. For 6-Bromo-2-chloropyridin-3-ol, the classification is clear and significant.
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed |
This classification as Acutely Toxic (Oral, Category 3) is the cornerstone of all safety protocols for this compound. It signifies that a small oral dose can cause serious, potentially lethal, health effects. This high level of toxicity necessitates handling procedures designed to prevent any possibility of ingestion. While comprehensive toxicological data for other routes of exposure (dermal, inhalation) and for chronic effects are largely unavailable, the principle of prudent practice dictates that we treat the compound as potentially hazardous by all routes.[1] The absence of data is not an indication of safety; rather, it mandates a more stringent and cautious approach.
The Hierarchy of Controls: A Proactive Safety Paradigm
Effective risk management for a potent compound like 6-Bromo-2-chloropyridin-3-ol relies on the "Hierarchy of Controls," a systematic approach to minimizing exposure. This framework prioritizes engineering controls and administrative controls over sole reliance on personal protective equipment (PPE).
Caption: Hierarchy of controls adapted for handling potent chemical intermediates.
Engineering Controls: The Primary Containment Strategy
Given the high acute oral toxicity, preventing the generation and dispersal of dust or aerosols is paramount. The open handling of this powdered compound on the benchtop is strictly prohibited.[4]
-
Primary Engineering Control: All manipulations involving 6-Bromo-2-chloropyridin-3-ol, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood or, for larger quantities or repeated operations, a glovebox.[5] This physical barrier is the most critical element in preventing inhalation of airborne particles and contamination of the laboratory environment.
-
Ventilation: Ensure the fume hood has a verified and adequate face velocity. The goal is to contain any dust within the hood and exhaust it safely.
-
Containment Devices: For transfers, utilizing containment systems like split butterfly valves (SBVs) can significantly reduce the risk of exposure, especially in pilot-scale or manufacturing settings.[6][7]
Administrative Controls & Standard Operating Procedures (SOPs)
Well-defined procedures are essential to ensure consistent and safe practices.
-
Designated Areas: All work with 6-Bromo-2-chloropyridin-3-ol should be restricted to a designated and clearly marked area within the laboratory.
-
Training: All personnel must receive specific training on the hazards of this compound and the detailed SOPs for its handling before commencing any work.[8] This training must be documented.
-
Hygiene Practices: Eating, drinking, and smoking are strictly forbidden in the laboratory. Hands must be washed thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
-
Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area. It should be stored in a locked cabinet or an area accessible only to authorized personnel, segregated from incompatible materials such as strong oxidizing agents.[1]
Personal Protective Equipment (PPE): The Final Barrier
PPE is not a substitute for robust engineering and administrative controls but serves as a crucial final line of defense.
-
Eye and Face Protection: Tight-fitting safety goggles with side shields are mandatory to protect against splashes or accidental dust generation.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Gloves must be inspected for integrity before use and removed using the proper technique to avoid contaminating the skin. Dispose of used gloves as hazardous waste.[6]
-
Body Protection: A flame-resistant laboratory coat should be worn and kept buttoned. For procedures with a higher risk of spills, a chemically impervious apron should be considered.[7]
-
Respiratory Protection: While engineering controls are designed to make respiratory protection unnecessary, a NIOSH-approved respirator may be required if there is a potential for exceeding exposure limits or during the cleanup of a significant spill.
Experimental Protocols: From Weighing to Waste
6.1. Step-by-Step Weighing and Transfer Protocol
-
Preparation: Ensure the chemical fume hood is operational and the workspace is decontaminated and uncluttered. Place a plastic-backed absorbent liner on the work surface.
-
Don PPE: Put on all required PPE as detailed above.
-
Tare Balance: Place a tared weigh boat or vial on the analytical balance inside the fume hood.
-
Transfer: Carefully open the container of 6-Bromo-2-chloropyridin-3-ol. Using a clean spatula, gently transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust.
-
Seal and Clean: Securely close the stock container. Use a disposable wipe lightly dampened with a suitable solvent (e.g., isopropanol) to decontaminate the spatula and the exterior of the stock container before removing them from the fume hood. Dispose of the wipe as hazardous waste.
-
Post-Handling: Once the operation is complete, decontaminate the work surface within the fume hood. Remove PPE in the correct order and wash hands thoroughly.
6.2. Accidental Release and Spill Cleanup
A prompt and correct response to a spill is critical to prevent exposure and environmental contamination.
Caption: Decision workflow for responding to a chemical spill.
-
Procedure for a Small Spill (within a fume hood):
-
Ensure the fume hood is operating.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.[3]
-
Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.
-
Place all cleanup materials into the hazardous waste container.
-
-
Procedure for a Large Spill (or any spill outside of a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Prevent entry to the area.
-
Contact your institution's emergency response team. Do not attempt to clean up a large spill yourself.
-
First Aid Measures: Immediate Response to Exposure
Immediate and appropriate first aid is vital. Always seek medical attention after any exposure.
| Exposure Route | First Aid Protocol | Source |
| Ingestion | Immediately call a poison center or doctor. Rinse mouth with water. Never give anything by mouth to an unconscious person. | [3] |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately. | [1] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Consult a physician. | [3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician. | [3] |
Stability, Reactivity, and Disposal
8.1. Chemical Stability and Reactivity
-
Stability: The compound is expected to be stable under standard laboratory storage conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1]
-
Hazardous Decomposition Products: While specific data is unavailable, thermal decomposition of halogenated organic compounds may produce toxic and corrosive gases, including nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen chloride.[5]
8.2. Waste Disposal
All waste containing 6-Bromo-2-chloropyridin-3-ol, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible. Halogenated waste should be segregated from non-halogenated waste.[9]
-
Disposal Method: The material should be disposed of by a licensed chemical destruction facility, typically through controlled incineration with flue gas scrubbing to neutralize acidic byproducts.[1] Do not dispose of this material down the drain or in regular trash.[3]
Environmental Considerations
Conclusion
6-Bromo-2-chloropyridin-3-ol is a valuable research chemical whose utility is matched by its significant acute toxicity. A safety-first mindset, grounded in the principles of containment and the hierarchy of controls, is non-negotiable. By understanding the "why" behind each safety measure—from the necessity of a fume hood to contain a potent powder to the specific protocols for waste disposal—researchers can confidently and safely harness the synthetic potential of this compound. Adherence to the detailed protocols within this guide will serve to protect the individual scientist, the integrity of the research, and the broader environment.
References
- ECHEMI. (n.d.). 6-Bromo-2-chloro-3-pyridinol SDS, 52764-12-2 Safety Data Sheets.
- Taylor & Francis Online. (2009, January 9). Degradation of pyridines in the environment.
- ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment.
- Pharmaceutical Technology. (2019, March 2). Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs.
- Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs.
- Amerigo Scientific. (n.d.). 6-Bromo-2-chloropyridin-3-ol.
- ECHEMI. (n.d.). 6-Bromo-2-chloro-3-pyridinol SDS, 52764-12-2 Safety Data Sheets.
- Sigma-Aldrich. (n.d.). 6-Bromo-2-chloropyridin-3-ol AldrichCPR 52764-12-2.
- Moldb. (n.d.). 52764-12-2 | 6-Bromo-2-chloropyridin-3-ol.
- Aaron Chemicals. (2024, November 1). Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77.
- Sigma-Aldrich. (n.d.). HPAPI Handling Protocols.
- European Pharmaceutical Review. (2023, March 9). Handling HPAPIs safely – what does it take?.
- Synblock. (n.d.). CAS 52764-12-2 | 6-bromo-2-chloropyridin-3-ol.
- Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
- National Center for Biotechnology Information. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. In PMC.
- Centers for Disease Control and Prevention. (n.d.). Pyridine | ToxFAQs™ | ATSDR.
- ScienceDirect. (2018, November 3). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms.
- National Center for Biotechnology Information. (n.d.). POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyridine. In NCBI.
- ScienceDirect. (n.d.). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms.
- CIOP. (n.d.). Products of thermal decomposition of brominated polymer flame retardants.
- AIDIC. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
- ChemRxiv. (2022, July 6). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
- Apollo Scientific. (n.d.). CAS: 52764-12-2 | OR77511 | 6-Bromo-2-chloropyridin-3-ol.
- ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
- Scientific Research Publishing. (2025, August 6). Bromination of Pd Compounds during Thermal Decomposition of Tetrabromobisphenol A.
- Clausthal University of Technology. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
- PubMed. (n.d.). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- National Center for Biotechnology Information. (2022, November 17). Halogenation of the 3-position of pyridines through Zincke imine intermediates. In PMC.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from braungroup.chemistry.northwestern.edu.
- ECHEMI. (n.d.). 3-Chloropyridin-2-ol SDS, 13466-35-8 Safety Data Sheets.
- University of Nebraska-Lincoln. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- PubChem. (n.d.). 5-Bromo-2-chloropyridin-3-ol | C5H3BrClNO | CID 16748106.
- PubChem. (n.d.). 6-Bromo-5-chloropyridin-3-ol | C5H3BrClNO | CID 14595225.
- Chemsrc. (2025, August 25). 6-Bromo-2-chloropyridin-3-amine | CAS#:169833-70-9.
- Sigma-Aldrich. (2024, September 7). Aldrich 554146 - SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
Sources
- 1. echemi.com [echemi.com]
- 2. CAS 52764-12-2 | 6-bromo-2-chloropyridin-3-ol - Synblock [synblock.com]
- 3. aaronchem.com [aaronchem.com]
- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 5. 6-Bromo-2-chloro-3-pyridinamine | CAS#:169833-70-9 | Chemsrc [chemsrc.com]
- 6. pharmtech.com [pharmtech.com]
- 7. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Suzuki coupling reaction conditions for 6-Bromo-2-chloropyridin-3-ol
An Application Guide to the Regioselective Suzuki-Miyaura Coupling of 6-Bromo-2-chloropyridin-3-ol
Authored by: Gemini, Senior Application Scientist
Abstract
The 6-bromo-2-chloropyridin-3-ol scaffold is a valuable heterocyclic building block in medicinal chemistry and materials science, offering multiple points for diversification. This application note provides a comprehensive guide to the regioselective Suzuki-Miyaura cross-coupling reaction for this substrate. We delve into the mechanistic principles governing selectivity, offer detailed protocols for predictable C-C bond formation at the C6 position, and provide a framework for troubleshooting and optimization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in complex molecule synthesis.
Introduction: The Strategic Value of Pyridinols
The Suzuki-Miyaura reaction is a powerful and widely adopted method for forming carbon-carbon bonds, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of diverse boronic acid reagents.[1][2][3] Its application in synthesizing biaryl and heteroaryl motifs is a cornerstone of modern drug discovery and materials science.[4][5]
The substrate, 6-Bromo-2-chloropyridin-3-ol, presents both a challenge and an opportunity. It features three distinct functional handles: a C-Br bond, a C-Cl bond, and a hydroxyl group. The significant difference in reactivity between the carbon-halogen bonds allows for highly regioselective functionalization. The general reactivity trend for halides in palladium-catalyzed cross-coupling is I > Br > OTf >> Cl.[2][6][7] This inherent property enables the selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations, making it a powerful linchpin for building molecular complexity.
However, the presence of the pyridine nitrogen and the hydroxyl group introduces specific challenges. The Lewis basic nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[8] Additionally, the acidic proton of the hydroxyl group can interfere with the basic reaction conditions, necessitating careful selection of reagents.[9]
This guide will navigate these complexities, providing a robust framework for successful and selective Suzuki coupling.
Mechanistic Considerations and Selectivity
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a Pd(0) active species.[2][6][10] Understanding this cycle is crucial for rational optimization.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For 6-bromo-2-chloropyridin-3-ol, the critical step is the initial Oxidative Addition . The Pd(0) catalyst will preferentially insert into the weaker, more reactive C-Br bond over the stronger C-Cl bond. This difference in bond dissociation energy is the primary driver of the reaction's regioselectivity.
Optimizing Reaction Parameters
A successful Suzuki coupling depends on the synergistic interplay of the catalyst, ligand, base, and solvent. For a challenging substrate like 6-bromo-2-chloropyridin-3-ol, a systematic approach to selecting these components is essential.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and, more critically, the supporting ligand, is paramount for achieving high yields. While simple catalysts like Pd(PPh₃)₄ can be effective in some cases, the reduced reactivity of the pyridine scaffold often necessitates more advanced systems.[11]
-
For C-Br Coupling (High Reactivity): Standard, robust pre-catalysts are often sufficient.
-
Pd(PPh₃)₄: A reliable choice for many standard couplings.
-
PdCl₂(dppf): A common, air-stable pre-catalyst that performs well with a variety of substrates.[12]
-
-
For C-Cl Coupling (Low Reactivity - Subsequent Step): The C-Cl bond is strong and requires a highly active catalyst system to undergo oxidative addition.[13] This typically involves ligands that are both sterically bulky and highly electron-donating.
-
Buchwald Ligands: Ligands such as SPhos and XPhos are designed to enhance the reactivity of the palladium center, making them ideal for coupling unactivated aryl chlorides.[8][12]
-
N-Heterocyclic Carbenes (NHCs): These offer another class of highly effective ligands for challenging couplings due to their strong electron-donating properties and steric bulk.[2][14]
-
The Role of the Base
The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate complex, which facilitates the transmetalation step.[14] For substrates with acidic protons, like our pyridinol, the choice of base is critical to avoid side reactions.
-
Inorganic Bases: These are most common.
-
K₂CO₃ or Na₂CO₃: Often used in aqueous solvent mixtures, they are effective and economical.[9] However, their basicity may be insufficient for less reactive systems.
-
K₃PO₄ or Cs₂CO₃: Stronger, non-nucleophilic bases that are often required for challenging couplings, particularly with aryl chlorides.[12][13] They are highly effective in anhydrous solvent systems.
-
Solvent Systems
The solvent must solubilize the reactants and facilitate the catalytic cycle. Thoroughly degassing the solvent is a critical and non-negotiable step, as the active Pd(0) species is sensitive to oxygen and can be easily deactivated.[12][13]
-
Protic Mixtures: 1,4-Dioxane/Water or Toluene/Water are classic solvent systems that work well with bases like Na₂CO₃ or K₂CO₃.[4][15]
-
Aprotic Polar Solvents: THF or DMF can be effective, but care must be taken as they can participate in side reactions at high temperatures.
-
Anhydrous Systems: Toluene or Dioxane are preferred when using strong, moisture-sensitive bases like K₃PO₄. A small, controlled amount of water can sometimes be beneficial even in these systems.[12]
Recommended Protocol for Regioselective Coupling at C-6 (C-Br)
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of an arylboronic acid with 6-Bromo-2-chloropyridin-3-ol at the C-6 position.
Figure 2: General experimental workflow for the Suzuki coupling reaction.
Materials and Reagents
-
6-Bromo-2-chloropyridin-3-ol (1.0 equiv)
-
Arylboronic Acid (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-bromo-2-chloropyridin-3-ol, the arylboronic acid, and the base.[12]
-
Inerting the Atmosphere: Seal the flask with a septum and purge the vessel by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen). This step is critical to remove oxygen.[12]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst.
-
Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers in a separatory funnel. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-6-arylpyridin-3-ol.
Data Summary: Starting Conditions for Optimization
The following table summarizes recommended starting conditions for the regioselective Suzuki coupling at the C-6 position of 6-bromo-2-chloropyridin-3-ol.
| Parameter | Condition Set A (Standard) | Condition Set B (Robust) | Rationale |
| Pd Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd₂(dba)₃ (2 mol%) | Set A uses a reliable, air-stable precatalyst. Set B is a Pd(0) source often paired with advanced ligands for more challenging couplings.[12][16] |
| Ligand | (dppf is part of catalyst) | SPhos (4 mol%) | SPhos is a bulky, electron-rich ligand that accelerates oxidative addition and reductive elimination, increasing reaction efficiency.[12][13] |
| Base | K₂CO₃ (2.5 equiv) | K₃PO₄ (3.0 equiv) | K₃PO₄ is a stronger base, often required for less reactive boronic acids or to improve reaction rates.[11][17] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene (anhydrous) | The aqueous system in Set A works well with carbonate bases. The anhydrous system in Set B is preferred for K₃PO₄.[4][11] |
| Temperature | 90 °C | 110 °C | Higher temperatures are often necessary to drive less reactive couplings to completion.[12] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Inactive Catalyst: Oxygen contamination; poor quality reagents. | Ensure rigorous degassing of solvents. Use fresh, high-purity catalyst and ligands.[12][13] |
| Insufficient Temperature: The C-Br bond, while reactive, still requires thermal energy. | Increase the reaction temperature in 10 °C increments (e.g., up to 110-120 °C).[13] | |
| Ineffective Base: Base is too weak or not soluble. | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. If using K₃PO₄ in an anhydrous solvent, ensure it is finely powdered.[12][18] | |
| Protodeboronation | Excess Water/Protic Sources: The boronic acid is quenched by reacting with a proton source instead of transmetalating. | Use anhydrous solvents and a base like K₃PO₄. Minimize reaction time once the starting material is consumed.[12][19] |
| Homocoupling of Boronic Acid | Oxygen Presence: Oxygen can facilitate the oxidative homocoupling of the boronic acid. | Improve the degassing procedure for all solvents and ensure the reaction is maintained under a strict inert atmosphere.[19] |
| Dehalogenation | Side reaction at the catalyst center. | This can sometimes occur with highly active catalyst systems. Consider using a slightly less active ligand or lowering the reaction temperature. |
Conclusion
The regioselective Suzuki-Miyaura coupling of 6-bromo-2-chloropyridin-3-ol is a highly viable and strategic transformation. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, chemists can selectively functionalize the C-6 position. Success hinges on the careful selection of a suitable palladium catalyst system, an appropriate base, and rigorous anaerobic technique. The protocols and optimization guidelines presented here provide a robust foundation for researchers to confidently employ this versatile building block in the synthesis of complex, high-value molecules.
References
- Al-Amin, M., & Bhuiyan, M. M. R. (2018). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Online].
- Caddick, S., & Cloke, F. G. N. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Online].
- BenchChem Technical Support. (2025). Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine. BenchChem. [Online].
- BenchChem Technical Support. (2025). Overcoming Challenges in Suzuki Coupling of Chloropyridines. BenchChem. [Online].
- Joule, J. A., & Mills, K. (2010). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Heterocyclic Chemistry. [Online].
- BenchChem Technical Support. (2025). A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions. BenchChem. [Online].
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Online].
- Various Authors. (2001-2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions. ResearchGate. [Online].
- Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Online].
- Various Authors. (2024). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Online].
- Reddit User Discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros, Reddit. [Online].
- ACS Publications. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Online].
- Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules. [Online].
- Organ, M. G., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Online].
- Buchwald, S. L., et al. (2002). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society. [Online].
- The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Online].
- Various Authors. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Online].
- Ahmad, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules. [Online].
- Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Online].
- Love, J. A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Online].
- Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros, Reddit. [Online].
- Various Authors. (2006-2025). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. ResearchGate. [Online].
- Various Authors. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Online].
- Dénès, F., & Renaud, P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Online].
- BenchChem Technical Support. (2025). A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions. BenchChem. [Online].
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Online].
- Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros, Reddit. [Online].
- Thermo Fisher Scientific. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. [Online].
- BenchChem Technical Support. (2025). Application Notes and Protocols for the Synthesis of 2-Arylpyridines via Suzuki Cross-Coupling. BenchChem. [Online].
- BenchChem Technical Support. (2025). How to avoid byproduct formation in Suzuki reactions of chloropyridines. BenchChem. [Online].
- Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. Synthesis. [Online].
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. [Online].
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. reddit.com [reddit.com]
- 19. reddit.com [reddit.com]
Application Notes and Protocols: Sonogashira Coupling of 6-Bromo-2-chloropyridin-3-ol with Terminal Alkynes
Introduction: Strategic Alkynylation of a Privileged Heterocyclic Scaffold
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, proceeds under mild conditions and demonstrates a broad tolerance for various functional groups.[2] These characteristics have cemented its role in the synthesis of complex molecules, particularly in the realms of pharmaceuticals, natural products, and materials science.[2][3]
This guide focuses on the application of the Sonogashira coupling to a specific and highly functionalized heterocyclic building block: 6-Bromo-2-chloropyridin-3-ol. This substrate is of particular interest in drug discovery due to the presence of multiple, differentially reactive sites that allow for sequential and site-selective functionalization. The successful alkynylation of this scaffold opens avenues to novel derivatives with potential applications as kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and other biologically active agents.
A critical aspect of the Sonogashira coupling on di- or polyhalogenated substrates is chemoselectivity . The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[2][4] This intrinsic difference in reactivity forms the basis for the selective activation of the C-Br bond over the C-Cl bond in 6-Bromo-2-chloropyridin-3-ol, allowing for the directed synthesis of 6-alkynyl-2-chloropyridin-3-ol derivatives. This application note will provide a detailed protocol for this selective transformation, underpinned by a discussion of the mechanistic rationale and key experimental considerations.
Reaction Mechanism and Chemoselectivity
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]
Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.
Palladium Cycle:
-
Oxidative Addition: A low-valent Palladium(0) species inserts into the aryl-halide bond (R-X) to form a Pd(II) complex. In the case of 6-Bromo-2-chloropyridin-3-ol, the greater reactivity of the C-Br bond dictates that oxidative addition will preferentially occur at the C6 position.
-
Transmetalation: The halide on the Pd(II) complex is exchanged for the alkynyl group from the copper acetylide.
-
Reductive Elimination: The coupled product (R-C≡CR') is formed, and the Pd(0) catalyst is regenerated.
Copper Cycle:
-
Copper Acetylide Formation: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This species is more nucleophilic than the parent alkyne.
The chemoselectivity of the reaction is primarily determined in the oxidative addition step. The C-Br bond is weaker and more polarizable than the C-Cl bond, leading to a lower activation energy for the insertion of the palladium catalyst. By carefully controlling the reaction conditions, particularly temperature, it is possible to achieve highly selective coupling at the C-Br position while leaving the C-Cl bond intact for subsequent transformations.
Experimental Protocol: Selective Sonogashira Coupling of 6-Bromo-2-chloropyridin-3-ol
This protocol is designed for the selective coupling of a terminal alkyne to the C6 position of 6-Bromo-2-chloropyridin-3-ol.
Materials:
-
6-Bromo-2-chloropyridin-3-ol
-
Terminal Alkyne (e.g., Phenylacetylene, Ethynyltrimethylsilane)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware
-
Silica gel for column chromatography
Safety Precautions:
-
Palladium catalysts are toxic and should be handled in a fume hood.
-
Anhydrous solvents are flammable and should be handled with care.
-
Triethylamine is a corrosive and flammable liquid.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Figure 2: Experimental Workflow for Sonogashira Coupling.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 6-Bromo-2-chloropyridin-3-ol (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), CuI (0.05 equiv), and PPh₃ (0.06 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is crucial to prevent the homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen.[1]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF and anhydrous triethylamine. The triethylamine acts as both a base to deprotonate the alkyne and as a scavenger for the HBr formed during the reaction.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirred reaction mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-alkynyl-2-chloropyridin-3-ol.
Data Presentation: Representative Reaction Parameters
The following table provides a starting point for the optimization of the Sonogashira coupling of 6-Bromo-2-chloropyridin-3-ol. Actual yields will vary depending on the specific terminal alkyne used.
| Entry | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | PdCl₂(PPh₃)₂ (3) | CuI (5) | PPh₃ (6) | Et₃N | THF | 65 | 6 |
| 2 | Pd(PPh₃)₄ (5) | CuI (5) | - | Et₃N | DMF | 70 | 8 |
| 3 | Pd(OAc)₂ (2) | CuI (4) | PPh₃ (8) | i-Pr₂NEt | Dioxane | 80 | 12 |
Field-Proven Insights and Troubleshooting
-
The Role of the Hydroxyl Group: The phenolic hydroxyl group on the pyridinol substrate is generally well-tolerated in Sonogashira couplings.[6] However, in some cases, it can coordinate to the metal catalysts, potentially influencing their activity. If low yields are observed, the addition of a slight excess of the phosphine ligand can sometimes be beneficial. O-alkynylation is a potential side reaction but is generally not observed under standard Sonogashira conditions where a mild amine base is used.
-
Catalyst and Ligand Selection: While PdCl₂(PPh₃)₂ is a robust and commonly used catalyst, other palladium sources such as Pd(PPh₃)₄ or a combination of a palladium salt (e.g., Pd(OAc)₂) and a phosphine ligand can also be effective. For challenging substrates, more electron-rich and sterically demanding phosphine ligands (e.g., XPhos, SPhos) may improve catalytic turnover.
-
Copper-Free Conditions: While the copper co-catalyst significantly accelerates the reaction, it can also promote the undesirable homocoupling of the terminal alkyne.[7] In cases where the Glaser coupling product is a major impurity, a copper-free Sonogashira protocol can be employed. These reactions often require a stronger base and may need higher temperatures or longer reaction times.
-
Solvent Choice: THF is a good general-purpose solvent for Sonogashira couplings. For less reactive substrates, more polar aprotic solvents like DMF or dioxane can be used, often in combination with higher reaction temperatures.
-
Incomplete Conversion: If the reaction stalls, a small additional portion of the palladium catalyst can be added. Ensure that the reaction is maintained under a strictly inert atmosphere.
Conclusion
The Sonogashira coupling of 6-Bromo-2-chloropyridin-3-ol with terminal alkynes is a highly effective and chemoselective method for the synthesis of 6-alkynyl-2-chloropyridin-3-ol derivatives. By leveraging the differential reactivity of the C-Br and C-Cl bonds, this protocol provides a reliable route to valuable building blocks for drug discovery and materials science. The key to a successful transformation lies in the careful control of reaction conditions, particularly maintaining an inert atmosphere to minimize side reactions. The insights and protocols presented in this guide are intended to provide researchers with a solid foundation for the successful application of this important synthetic methodology.
References
-
Sonogashira Coupling. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 1, 2026, from [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Tyagi, R., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381.
- A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions. (2025). Benchchem.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
- Razafindrainibe, F., et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ePrints Soton.
- Kabalka, G. W., & Wang, L. (2003). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides.
- ChemOrgChem. (2025, February 17).
- He, J., et al. (2017). Palladium(II)-Catalyzed Site-Selective C(sp3)-H Alkynylation of Oligopeptides: A Linchpin Approach for Oligopeptide-Drug Conjugation.
- Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal.
- Bandaru, S., et al. (2016). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 6(82), 78574-78598.
- Khan, A. (2019, January 7). Sonogashira coupling [Video]. YouTube.
- Tyagi, R., et al. (2020).
- Razafindrainibe, F., et al. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds.
- Wang, C.-Y., et al. (2023).
- Reddy, G. S., et al. (2018). Synthesis of 6-Alkynyl-6-hydroxyindoloquinazolinone Scaffolds via Copper-Catalyzed Alkynylation of Tryptanthrins.
- Formply. (2024, November 24). 3,5,6-Trichloropyridin-2-ol.
- Pews, R. G. (1992). Process for the preparation of 3,5,6-trichloropyridin-2-ol (New Zealand Patent No. NZ233615A).
- Pews, R. G. (1992). Process for the preparation of 3,5,6-trichloropyridin-2-ol (New Zealand Patent No. NZ233615A).
Sources
- 1. depts.washington.edu [depts.washington.edu]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Kinase Inhibitors Leveraging the 6-Bromo-2-chloropyridin-3-ol Scaffold: Application Notes and Protocols
Introduction: The Strategic Value of the Pyridin-3-ol Scaffold in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small-molecule kinase inhibitors has revolutionized cancer therapy by providing targeted treatments with improved efficacy and reduced side effects compared to traditional chemotherapy. Within the vast chemical space of kinase inhibitors, the pyridine scaffold has emerged as a "privileged structure." Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases makes it an ideal foundation for inhibitor design.[1]
This technical guide focuses on the synthetic utility of a highly functionalized and versatile building block: 6-Bromo-2-chloropyridin-3-ol . This scaffold offers a unique combination of reactive sites, enabling a modular and efficient approach to the synthesis of diverse libraries of potential kinase inhibitors. The bromine atom at the C6 position and the chlorine atom at the C2 position serve as orthogonal handles for sequential, regioselective functionalization via powerful cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The hydroxyl group at C3 provides an additional point for interaction within the kinase active site or for further derivatization.
These application notes and protocols are designed for researchers, medicinal chemists, and drug development professionals. They provide a comprehensive overview of the strategic considerations for utilizing the 6-Bromo-2-chloropyridin-3-ol scaffold, detailed experimental procedures for its derivatization, and a representative example of a kinase inhibitor synthesis and biological evaluation.
Application Notes: Rationale and Synthetic Strategy
The core strategy for elaborating the 6-Bromo-2-chloropyridin-3-ol scaffold into potent and selective kinase inhibitors revolves around a two-stage, cross-coupling approach. This methodology allows for the systematic exploration of chemical space at two key positions on the pyridine ring, which are crucial for establishing interactions with the kinase active site.
The Strategic Advantage of Orthogonal Halides:
The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions is the cornerstone of this synthetic strategy. Generally, the C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond. This allows for a selective Suzuki-Miyaura coupling at the C6 position while leaving the C2-chloro substituent intact for a subsequent functionalization step.
Stage 1: Suzuki-Miyaura Coupling for C6-Arylation
The initial synthetic step involves a Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl or heteroaryl moieties at the C6 position of the pyridine ring. This is a robust and widely used method for forming carbon-carbon bonds.[2] The choice of the boronic acid or ester coupling partner is critical for tuning the properties of the final inhibitor, such as its shape, electronics, and potential to interact with specific residues in the kinase active site.
Stage 2: Buchwald-Hartwig Amination for C2-Functionalization
Following the successful C6-arylation, the chlorine atom at the C2 position becomes the target for the introduction of an amino group via a Buchwald-Hartwig amination. This palladium-catalyzed C-N bond formation is a powerful tool for installing a wide range of primary and secondary amines.[3] The amino group at the C2 position is often designed to act as a key hydrogen bond donor, interacting with the hinge region of the kinase's ATP-binding pocket.
The Role of the C3-Hydroxyl Group:
The pyridin-3-ol moiety is tautomeric with the corresponding pyridin-3(2H)-one. This feature can be critical for establishing favorable interactions within the ATP binding site. The hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to the binding affinity and selectivity of the inhibitor.
Visualizing the Synthetic Strategy
The following diagram illustrates the general workflow for the synthesis of 2-amino-6-aryl-pyridin-3-ol based kinase inhibitors from the 6-Bromo-2-chloropyridin-3-ol scaffold.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and reaction scales. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 6-Bromo-2-chloropyridin-3-ol
This protocol describes the selective arylation at the C6 position.
Materials:
-
6-Bromo-2-chloropyridin-3-ol
-
Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF/water)
Procedure:
-
To a dry Schlenk flask, add 6-Bromo-2-chloropyridin-3-ol (1.0 eq.), the arylboronic acid or ester (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (0.05 eq.).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, v/v).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-6-aryl-pyridin-3-ol.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Chloro-6-aryl-pyridin-3-ol
This protocol describes the amination at the C2 position.
Materials:
-
2-Chloro-6-aryl-pyridin-3-ol (from Protocol 1)
-
Primary or secondary amine (1.1 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
To a dry Schlenk flask, add the 2-chloro-6-aryl-pyridin-3-ol (1.0 eq.), the palladium catalyst (0.02 eq.), and the phosphine ligand (0.04 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent.
-
Add the amine (1.2 eq.) and the base (2.0 eq.).
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final 2-amino-6-aryl-pyridin-3-ol.
Data Presentation: A Representative Example
To illustrate the potential of this synthetic approach, we present data for a representative kinase inhibitor synthesized from a related scaffold. The following table summarizes the inhibitory activity of a pyrido[4,3-d]pyrimidine-derivative inhibitor, SKI-O-068, against Pim1 kinase.[4]
| Compound Name | Target Kinase | IC₅₀ (nM) |
| SKI-O-068 | Pim1 | 123 (±14) |
Data obtained from literature sources.[4]
Mechanism of Action and Structural Insights
The inhibitory activity of pyridine-based kinase inhibitors often stems from their ability to mimic the adenine moiety of ATP and form key interactions within the kinase active site. X-ray crystallography studies of inhibitors with similar scaffolds, such as the pyrido[4,3-d]pyrimidine derivative SKI-O-068 in complex with Pim1 kinase, provide valuable insights into the binding mode.[4]
Typically, the pyridine nitrogen and an exocyclic amino group at the C2 position form hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues. The aryl group at the C6 position can occupy a hydrophobic pocket, contributing to the potency and selectivity of the inhibitor. The C3-hydroxyl group can form additional hydrogen bonds with nearby residues, further anchoring the inhibitor in the active site.
The diagram below illustrates a generalized binding mode of a 2-amino-6-aryl-pyridin-3-ol inhibitor within a kinase ATP-binding pocket.
Caption: Generalized binding mode of a pyridin-3-ol based kinase inhibitor.
Conclusion
The 6-Bromo-2-chloropyridin-3-ol scaffold represents a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic, sequential functionalization of the C6 and C2 positions via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, respectively, provides an efficient and modular route to a diverse range of 2-amino-6-aryl-pyridin-3-ol derivatives. The protocols and application notes presented in this guide offer a solid foundation for researchers and drug development professionals to explore the rich chemical space around this privileged scaffold in the quest for new and effective targeted therapies.
References
-
Choi, Y., et al. (2013). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-d]Pyrimidine Derivative Suggests a Unique Binding Mode. PLoS ONE, 8(7), e70358. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Fraley, M. E., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-2770. [Link]
-
Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1452-1481. [Link]
-
Fuchi, N., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4358-4361. [Link]
-
Jordheim, L. P., et al. (2013). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 18(9), 11059-11073. [Link]
-
Muhs, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3342-3347. [Link]
- Google Patents. (2004). Pyridopyrimidine kinase inhibitors. WO2004063195A1.
-
ResearchGate. (2013). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]
Sources
regioselective cross-coupling of 6-Bromo-2-chloropyridin-3-ol
An Application Guide to the Regioselective Cross-Coupling of 6-Bromo-2-chloropyridin-3-ol
Abstract
Substituted 3-hydroxypyridines are privileged scaffolds in medicinal chemistry and materials science, making the selective functionalization of readily available building blocks a critical endeavor.[1] 6-Bromo-2-chloropyridin-3-ol presents a unique synthetic challenge and opportunity, possessing two distinct halogenated sites for cross-coupling reactions. This guide provides a comprehensive overview of the principles and detailed protocols for achieving high regioselectivity in the functionalization of this versatile substrate. We will explore catalyst- and condition-controlled strategies to selectively target either the C6-Broromo or the C2-Chloro position in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the rational design and synthesis of complex pyridine derivatives.
The Principles of Regioselective Control
Achieving regioselectivity in the cross-coupling of 6-Bromo-2-chloropyridin-3-ol hinges on exploiting the inherent differences in the C-Br and C-Cl bonds and modulating the catalyst's ability to discriminate between the two sites.
Inherent Substrate Reactivity
The two reactive sites on the pyridine ring, C6-Br and C2-Cl, have distinct electronic and steric properties.
-
Bond Dissociation Energy: The C-Br bond is weaker than the C-Cl bond. In a standard palladium-catalyzed cross-coupling cycle, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[2] Consequently, the C6-Br bond is kinetically favored for oxidative addition, typically leading to "conventional" selectivity at the C6 position.
-
Electronic Effects: The pyridine nitrogen is electron-withdrawing, rendering the adjacent C2 and C6 positions more electrophilic. The C3-hydroxyl group is an electron-donating group, which can modulate the electron density of the ring. The interplay of these effects influences the susceptibility of each site to oxidative addition.
-
The C3-Hydroxyl Group: This functional group can be both a benefit and a complication. Its acidic proton can interfere with basic reaction conditions, potentially requiring protection or careful choice of a non-nucleophilic base. Conversely, it can act as a directing group, influencing catalyst coordination. For the protocols outlined here, we will proceed with the unprotected hydroxyl group, as it is often tolerated with the appropriate choice of base.
The Decisive Role of the Catalyst System
The choice of palladium precursor and, more importantly, the ancillary ligand is the most powerful tool for controlling regioselectivity.[3][4]
-
For Conventional C6-Selectivity (C-Br Coupling): Standard, less sterically demanding phosphine ligands such as triphenylphosphine (PPh₃) or ferrocene-based ligands like dppf are often sufficient. These ligands allow the catalyst to react at the most kinetically labile site, the C-Br bond.
-
For Unconventional C2-Selectivity (C-Cl Coupling): Overcoming the kinetic preference for C-Br activation is challenging. However, principles from studies on other dihalopyridines suggest that very sterically hindered ligands, such as bulky N-heterocyclic carbenes (NHCs) or phosphines like P(t-Bu)₃, can invert selectivity.[4] These bulky ligands can favor oxidative addition at the more sterically accessible or electronically distinct C2 position, sometimes by altering the mechanism or the active catalyst species.[4] Another robust strategy is a sequential approach, where the C6-position is first functionalized, followed by coupling at the C2-position under more forcing conditions.
Figure 1. Logical workflow for achieving regioselective functionalization.
Protocols for Selective C6-Functionalization (C-Br Coupling)
The following protocols are designed to leverage the higher reactivity of the C-Br bond to achieve selective coupling at the C6 position.
Protocol: C6-Selective Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed coupling of an arylboronic acid at the C6 position.
Materials:
-
6-Bromo-2-chloropyridin-3-ol (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv) or SPhos (0.04 equiv)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv), finely ground
-
1,4-Dioxane and Water (4:1 v/v), degassed
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add 6-Bromo-2-chloropyridin-3-ol, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add Pd(OAc)₂ and the phosphine ligand.
-
Add the degassed 4:1 Dioxane/Water solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Scientist's Note: The use of a robust ligand like SPhos can improve yields, especially for more challenging or electron-rich boronic acids.[5] The aqueous base system is crucial for the transmetalation step of the Suzuki cycle.[5]
Table 1. Representative Conditions for C6-Suzuki Coupling
| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Temp (°C) | Typical Yield |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (3) | 100 | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 90 | 80-90% |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | 100 | 75-85% |
Protocol: C6-Selective Sonogashira Coupling
This protocol facilitates the formation of a C-C triple bond at the C6 position.[6]
Materials:
-
6-Bromo-2-chloropyridin-3-ol (1.0 equiv)
-
Terminal Alkyne (1.3 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA), degassed
-
Anhydrous Tetrahydrofuran (THF), degassed
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 6-Bromo-2-chloropyridin-3-ol, Pd(PPh₃)₄, and CuI.
-
Add degassed THF followed by the degassed amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating to 40-50 °C may be required.
-
Monitor the reaction by TLC or LC-MS. Reaction is typically complete in 2-8 hours.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Scientist's Note: The copper(I) co-catalyst is crucial for the traditional Sonogashira reaction, as it facilitates the formation of a copper acetylide intermediate.[7] The amine acts as both the base and a solvent. Ensure high-purity reagents to avoid unwanted alkyne homocoupling (Glaser coupling).
Protocol: C6-Selective Buchwald-Hartwig Amination
This protocol enables the formation of a C-N bond at the C6 position.[8][9]
Materials:
-
6-Bromo-2-chloropyridin-3-ol (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
Xantphos or BINAP (0.05 equiv)
-
Sodium tert-butoxide (NaOt-Bu, 1.5 equiv)
-
Anhydrous Toluene, degassed
Step-by-Step Procedure:
-
In a glovebox or under a strict inert atmosphere, add NaOt-Bu, the ligand, and Pd₂(dba)₃ to a Schlenk tube.
-
Add the 6-Bromo-2-chloropyridin-3-ol and the degassed toluene.
-
Finally, add the amine coupling partner.
-
Seal the tube and heat in a preheated oil bath at 100-110 °C.
-
Monitor the reaction by LC-MS. Reaction is typically complete in 6-18 hours.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water.
-
Filter the mixture through Celite. Separate the layers of the filtrate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Scientist's Note: The choice of ligand is critical in Buchwald-Hartwig amination. Bidentate phosphine ligands like Xantphos or BINAP are often effective for coupling with pyridyl halides.[9][10] NaOt-Bu is a strong, non-nucleophilic base suitable for this transformation, but other bases like LHMDS or K₃PO₄ can also be effective depending on the amine.[11][12]
Strategy for Selective C2-Functionalization
Directly targeting the stronger C-Cl bond in the presence of the C-Br bond is non-trivial. The most reliable and broadly applicable strategy is a sequential functionalization workflow.
Figure 2. Sequential workflow for accessing 2,6-disubstituted pyridin-3-ols.
Protocol: Sequential C6-Arylation / C2-Amination
This protocol demonstrates the sequential workflow by first performing a Suzuki coupling at C6, followed by a Buchwald-Hartwig amination at C2.
Step A: C6-Suzuki Coupling
-
Follow the protocol outlined in Section 2.1 to synthesize the 6-aryl-2-chloropyridin-3-ol intermediate. Purify this intermediate carefully before proceeding.
Step B: C2-Buchwald-Hartwig Amination
-
Materials:
-
6-Aryl-2-chloropyridin-3-ol (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.04 equiv)
-
A bulky, electron-rich ligand such as RuPhos or XPhos (0.08 equiv)
-
Cesium Carbonate (Cs₂CO₃, 2.0 equiv) or LHMDS (1.8 equiv)
-
Anhydrous Toluene or THF, degassed
-
-
Procedure:
-
Follow the general setup described in Section 2.3 .
-
Due to the lower reactivity of the C-Cl bond, higher catalyst loading and more forcing conditions are required. Use a highly active catalyst system (e.g., a Buchwald-type ligand).[5]
-
Heat the reaction at 110 °C and monitor carefully. The reaction may require up to 24 hours for completion.
-
Perform work-up and purification as previously described.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (Pd(0) not formed or oxidized).[5]2. Insufficiently degassed solvents/reagents.3. Inappropriate base or ligand for the specific coupling.[3] | 1. Use a fresh palladium source and ligand. Consider a pre-catalyst.2. Ensure rigorous inert atmosphere techniques (freeze-pump-thaw cycles).3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and ligands (e.g., Buchwald ligands). |
| Mixture of Regioisomers | 1. Reaction conditions are too harsh, leading to C-Cl activation.2. Incorrect ligand choice failing to provide selectivity. | 1. Lower the reaction temperature. Reduce reaction time.2. For C6-selectivity, use less bulky ligands like PPh₃ or dppf. |
| Formation of Side Products | 1. Protodeboronation (Suzuki): Boronic acid degradation.[5]2. Homocoupling (Sonogashira): Dimerization of the alkyne.3. Dehalogenation: Reduction of the C-X bond. | 1. Use a stronger base or ensure anhydrous conditions.2. Exclude oxygen rigorously; use a copper-free system if possible.[13]3. Ensure the system is free of protic sources; check the purity of reagents. |
Conclusion
The is a highly achievable goal through the careful selection of catalysts and reaction conditions. The kinetic preference for C-Br bond activation allows for straightforward and high-yielding C6-functionalization using a variety of standard cross-coupling protocols. Accessing the C2 position is best achieved through a robust sequential strategy, first modifying the C6 position and subsequently coupling at the less reactive C-Cl bond under more vigorous conditions. The protocols and principles outlined in this guide provide researchers with a validated starting point for the synthesis of diverse and complex pyridinol derivatives for applications in drug discovery and beyond.
References
-
Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. J Am Chem Soc, 147(4), 3017-3022. [Link]
-
De, S., et al. (2014). Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters. J Am Chem Soc. [Link]
-
Wang, D., et al. (2019). Co(II)-Catalyzed Regioselective Pyridine C–H Coupling with Diazoacetates. Request PDF. [Link]
-
Neufeldt, S. R., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
Jackson, O. D., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. J Am Chem Soc. [Link]
-
Strieth-Kalthoff, F., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]
-
Fairlamb, I. J. S., et al. (2019). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. J Am Chem Soc. [Link]
-
Krische, M. J., et al. (2011). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. [Link]
-
Smith, G. B., et al. (1995). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Naghiyev, F. N., et al. (2024). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. PubMed Central. [Link]
-
ResearchGate. (2023). Overcoming the Challenges toward Selective C(6)–H Functionalization of 2-Pyridone with Maleimide through Mn(I)-Catalyst: Easy Access to All-Carbon Quaternary Center. ResearchGate. [Link]
-
Hocek, M., et al. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry. [Link]
-
Unspecified Author. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Unspecified Source. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 6-Bromo-2-chloropyridin-3-amine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
ResearchGate. (2023). C6-selective C–H functionalization of pyridones. ResearchGate. [Link]
-
Tat-Shing, L., & Gribble, G. W. (2016). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. PubMed Central. [Link]
-
Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. J Org Chem, 73(22), 8880-92. [Link]
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Baati, R., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
-
ResearchGate. (2017). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]
-
Zhang, G., et al. (2024). Co(III)-Catalyzed C6-Selective C-H Activation/Pyridine Migration of 2-Pyridones with Propiolates. PubMed. [Link]
-
Stanetty, P., & Schnürch, M. (2002). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Rauf, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Klivansky, L. M., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed Central. [Link]
-
Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
Kiss, L., et al. (2022). Advances in Cross-Coupling Reactions. MDPI. [Link]
Sources
- 1. Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. benchchem.com [benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
functionalization of the 3-hydroxyl group of 6-Bromo-2-chloropyridin-3-ol
An In-Depth Guide to the Strategic Functionalization of the 3-Hydroxyl Group on 6-Bromo-2-chloropyridin-3-ol
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and drug development, the substituted pyridine core is a cornerstone motif, present in a vast array of therapeutic agents. 6-Bromo-2-chloropyridin-3-ol is a particularly valuable heterocyclic building block, offering three distinct and orthogonally reactive sites for chemical modification: the nucleophilic 3-hydroxyl group, a C6-bromine atom amenable to a host of cross-coupling reactions, and a C2-chlorine atom that can be functionalized under more forcing conditions or via nucleophilic aromatic substitution.
This guide provides a comprehensive overview of the strategic functionalization of the 3-hydroxyl group. By converting this hydroxyl moiety into ethers or esters, researchers can not only explore structure-activity relationships (SAR) directly related to this position but also effectively "protect" it, paving the way for selective downstream modifications at the C6 and C2 positions. The protocols and insights detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the synthesis of novel molecular entities.
Core Reactivity and Strategic Considerations
The chemical persona of 6-Bromo-2-chloropyridin-3-ol (CAS 52764-12-2) is defined by its trifunctionality.[1][2][3] The phenolic hydroxyl group is acidic and can be readily deprotonated to form a potent nucleophile. The two halogen atoms, bromine and chlorine, are excellent leaving groups for palladium-catalyzed cross-coupling reactions. A critical principle in multi-step syntheses involving this scaffold is the differential reactivity of the C-Br and C-Cl bonds. The carbon-bromine bond is significantly more reactive in standard palladium-catalyzed processes like Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for highly regioselective functionalization at the C6 position while leaving the C2-chloro substituent intact for subsequent transformations.[4][5][6]
Therefore, the initial functionalization of the 3-hydroxyl group serves a dual purpose: it introduces diversity at this position and sets the stage for a predictable and selective sequence of cross-coupling reactions.
Part 1: O-Alkylation (Etherification) of the 3-Hydroxyl Group
The conversion of the 3-hydroxyl group to an ether is a fundamental strategy to introduce a wide range of alkyl and aryl substituents. The most robust and widely employed method is a variation of the Williamson ether synthesis.
Causality Behind Experimental Choices
The success of the O-alkylation hinges on the careful selection of base, solvent, and alkylating agent.
-
Base Selection : The reaction is initiated by the deprotonation of the hydroxyl group. A strong, non-nucleophilic base like sodium hydride (NaH) is often used to ensure complete and irreversible formation of the pyridinolate anion. For more sensitive substrates, or when milder conditions are preferred, inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are highly effective. Cesium carbonate, in particular, is known to accelerate O-alkylation reactions, an effect attributed to the high solubility of the cesium pyridinolate salt and the template effect of the cesium ion.[7]
-
Solvent System : Polar aprotic solvents are ideal for this S_N2 reaction. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF) effectively solvate the cation of the base, leaving the pyridinolate anion highly reactive.
-
Alkylating Agent : A variety of electrophiles can be employed, most commonly alkyl halides (e.g., iodomethane, benzyl bromide) or alkyl sulfonates (e.g., tosylates, mesylates).
Visualization: O-Alkylation Workflow
Caption: General workflow for O-alkylation of 6-Bromo-2-chloropyridin-3-ol.
Protocol 1: Synthesis of 6-Bromo-2-chloro-3-methoxypyridine
Materials:
-
6-Bromo-2-chloropyridin-3-ol (1.0 mmol, 208.4 mg)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 mmol, 48 mg)
-
Iodomethane (CH₃I) (1.5 mmol, 94 µL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-2-chloropyridin-3-ol.
-
Add anhydrous DMF (3 mL) and cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Effervescence should be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add iodomethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Data Summary: O-Alkylation Conditions
| Entry | Alkylating Agent (R-X) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Iodomethane | NaH (1.2) | DMF | RT | 4-6 | 85-95 |
| 2 | Benzyl Bromide | K₂CO₃ (2.0) | Acetonitrile | 80 | 12 | 80-90 |
| 3 | Ethyl Bromoacetate | Cs₂CO₃ (1.5) | DMF | 50 | 8 | 75-85 |
Part 2: O-Acylation (Esterification) of the 3-Hydroxyl Group
Esterification provides another avenue for functionalization, introducing acyl groups that can act as key pharmacophoric elements or as protecting groups that can be cleaved under basic or acidic conditions.
Causality Behind Experimental Choices
-
Acylating Agents : Acid chlorides (e.g., acetyl chloride) and acid anhydrides (e.g., acetic anhydride) are the most common reagents. They are highly electrophilic and react readily with the hydroxyl group.
-
Base/Catalyst : A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically added to scavenge the acidic byproduct (e.g., HCl) generated during the reaction. For less reactive systems, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the rate of acylation.
-
Solvent : Anhydrous, non-protic solvents like Dichloromethane (DCM), Chloroform, or THF are suitable for this reaction.
Visualization: O-Acylation Reaction Scheme
Caption: General reaction scheme for the O-acylation of 6-Bromo-2-chloropyridin-3-ol.
Protocol 2: Synthesis of 6-Bromo-2-chloropyridin-3-yl acetate
Materials:
-
6-Bromo-2-chloropyridin-3-ol (1.0 mmol, 208.4 mg)
-
Acetyl chloride (1.2 mmol, 86 µL) or Acetic anhydride (1.2 mmol, 113 µL)
-
Triethylamine (TEA) (1.5 mmol, 209 µL)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-Bromo-2-chloropyridin-3-ol in anhydrous DCM in a flask under an inert atmosphere.
-
Add triethylamine to the solution and cool to 0 °C.
-
Add acetyl chloride (or acetic anhydride) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC/LC-MS.
-
Upon completion, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.
Part 3: Downstream Applications - Sequential Cross-Coupling
With the 3-hydroxyl group functionalized, the synthetic utility of the scaffold expands significantly, allowing for selective palladium-catalyzed cross-coupling reactions.
Visualization: Sequential Functionalization Strategy
Caption: A strategic workflow: O-alkylation followed by sequential Suzuki couplings.
Protocol 3: Selective Suzuki-Miyaura Coupling at the C6-Position
This protocol assumes the starting material is a 3-alkoxy-6-bromo-2-chloropyridine, synthesized as described in Part 1.
Materials:
-
3-Alkoxy-6-bromo-2-chloropyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL) and Water (2 mL)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the 3-alkoxy-6-bromo-2-chloropyridine, the arylboronic acid, and potassium carbonate.[8]
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.[8]
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Place the sealed vessel in a preheated oil bath and stir at 90-100 °C.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 3-alkoxy-6-aryl-2-chloropyridine.
Safety and Handling
6-Bromo-2-chloropyridin-3-ol is classified as acutely toxic if swallowed (H301) and should be handled with appropriate care. All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Reagents such as sodium hydride are highly reactive and flammable; handle with extreme caution under an inert atmosphere.
Conclusion
The 3-hydroxyl group of 6-Bromo-2-chloropyridin-3-ol is a versatile handle for introducing molecular diversity. Through straightforward and robust O-alkylation and O-acylation reactions, chemists can rapidly generate libraries of novel compounds. Furthermore, these initial modifications enable a logical and highly selective pathway for subsequent palladium-catalyzed cross-coupling reactions at the C6 and C2 positions. This strategic approach underscores the power of 6-Bromo-2-chloropyridin-3-ol as a privileged scaffold in the rational design and synthesis of complex molecules for pharmaceutical and materials science applications.
References
- Vertex AI Search. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- ResearchGate. Synthesis of 3-Pyridinols Functionalized at C4 | Download Table.
- Organic Chemistry Portal. Pyridine synthesis.
- National Institutes of Health. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC.
- Wikipedia. Buchwald–Hartwig amination.
- National Institutes of Health. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC.
- SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
- Sigma-Aldrich. 3-Bromo-2-chloropyridine 98 52200-48-3.
- ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF.
- YouTube. The Buchwald-Hartwig Amination Reaction.
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a.
- Benchchem. A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions.
- Benchchem. Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine.
- Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromoquinoline.
- Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine.
- PubMed. Synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides.
- Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Royal Society of Chemistry. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing).
- Synblock. CAS 52764-12-2 | 6-bromo-2-chloropyridin-3-ol.
- Royal Society of Chemistry. Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H.
- Sigma-Aldrich. 6-Bromo-2-chloropyridin-3-ol AldrichCPR 52764-12-2.
- Moldb. 52764-12-2 | 6-Bromo-2-chloropyridin-3-ol - Molecular Database.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Amerigo Scientific. 6-Bromo-2-chloropyridin-3-ol.
- MilliporeSigma. Sigma-aldrich 6-bromo-2-chloropyridin-3-ol.
- ResearchGate. Regioselective O -alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion.
Sources
- 1. CAS 52764-12-2 | 6-bromo-2-chloropyridin-3-ol - Synblock [synblock.com]
- 2. 52764-12-2 | 6-Bromo-2-chloropyridin-3-ol - Moldb [moldb.com]
- 3. 6-Bromo-2-chloropyridin-3-ol - Amerigo Scientific [amerigoscientific.com]
- 4. Synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
The Strategic Utility of 6-Bromo-2-chloropyridin-3-ol in the Synthesis of Novel Agrochemicals: Application Notes and Protocols
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
In the relentless pursuit of novel and effective crop protection agents, the strategic selection of foundational chemical scaffolds is paramount. Pyridine-based compounds have long been a cornerstone in the agrochemical industry, forming the core of numerous successful herbicides, fungicides, and insecticides.[1] Their prevalence is due to favorable physicochemical properties, metabolic stability, and the ability to be functionalized to interact with a wide array of biological targets.
6-Bromo-2-chloropyridin-3-ol is a trifunctionalized pyridine building block of significant synthetic potential. Its unique arrangement of a nucleophilic hydroxyl group and two distinct halogen atoms at positions amenable to substitution and cross-coupling reactions makes it an exceptionally valuable intermediate for the construction of diverse and complex agrochemical candidates. This guide provides an in-depth exploration of the strategic application of 6-bromo-2-chloropyridin-3-ol in agrochemical synthesis, presenting detailed protocols for key chemical transformations and explaining the causality behind the experimental design.
Core Attributes of 6-Bromo-2-chloropyridin-3-ol
The synthetic utility of this molecule is derived from its three key functional groups:
-
3-Hydroxy Group: This phenolic hydroxyl group is a potent nucleophile upon deprotonation, making it ideal for forming ether linkages, a common motif in auxin-mimicking herbicides.
-
6-Bromo Group: The carbon-bromine bond is a prime "handle" for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of aryl, heteroaryl, or alkyl groups.
-
2-Chloro Group: While generally less reactive than the bromo group in cross-coupling, the chlorine atom can also be a site for nucleophilic aromatic substitution or a secondary cross-coupling reaction under more forcing conditions, allowing for sequential functionalization.
This multi-faceted reactivity allows for a modular approach to library synthesis, enabling the exploration of a vast chemical space from a single, readily available intermediate.
Application I: Synthesis of Pyridinyloxyacetic Acid Scaffolds via Williamson Ether Synthesis
Conceptual Framework:
The pyridinyloxyacetic acid moiety is the core functional group of several important herbicides, including Triclopyr and Fluroxypyr.[2][3] These compounds act as synthetic auxins, inducing uncontrolled growth and ultimately leading to the death of susceptible broadleaf weeds.[2] The Williamson ether synthesis is a classic and robust method for forming the critical ether linkage in these molecules.[4][5] The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group of the pyridinol acts as a nucleophile, attacking an alkyl halide.[5][6]
The protocol below describes a general procedure for the O-alkylation of 6-bromo-2-chloropyridin-3-ol with an acetate-bearing alkylating agent to generate a herbicidal scaffold.
Experimental Protocol: Synthesis of Ethyl 2-((6-bromo-2-chloropyridin-3-yl)oxy)acetate
Objective: To synthesize a model pyridinyloxyacetic acid ester, a key precursor for a class of auxin-mimic herbicides.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Purpose |
| 6-Bromo-2-chloropyridin-3-ol | 52764-12-2 | 208.44 | Starting Material |
| Ethyl bromoacetate | 105-36-2 | 167.00 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent |
| Ethyl acetate | 141-78-6 | 88.11 | Extraction Solvent |
| Brine (Saturated NaCl solution) | N/A | N/A | Washing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-2-chloropyridin-3-ol (2.08 g, 10.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Addition of Alkylating Agent: While stirring the suspension, add ethyl bromoacetate (1.22 mL, 11.0 mmol, 1.1 equiv.) dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C in an oil bath and maintain this temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting pyridinol is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 150 mL of cold water and stir for 15 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to afford the pure ethyl 2-((6-bromo-2-chloropyridin-3-yl)oxy)acetate.
-
Causality and Experimental Choices:
-
Base Selection: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic potassium pyridinolate salt.[7] Its use is preferred over stronger bases like sodium hydride to minimize potential side reactions.
-
Solvent Choice: DMF is an excellent polar aprotic solvent for SN2 reactions.[8] It effectively solvates the potassium cation, leaving the pyridinolate anion more "naked" and nucleophilic, thereby accelerating the reaction rate.[8]
-
Stoichiometry: A slight excess of the alkylating agent is used to ensure complete consumption of the starting pyridinol. A 2-fold excess of the base is used to drive the initial deprotonation equilibrium to completion.
-
Temperature: Heating to 80 °C provides sufficient energy to overcome the activation barrier of the reaction without promoting decomposition of the reactants or products.
Visualization of the O-Alkylation Workflow
Caption: Workflow for Williamson ether synthesis.
Application II: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
Conceptual Framework:
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and versatile methods for forming C-C bonds, particularly between sp²-hybridized carbon atoms.[9] In agrochemical design, this reaction is invaluable for linking the core pyridine heterocycle to other aryl or heteroaryl fragments, a common strategy for tuning the biological activity and spectrum of a potential pesticide.[10]
The 6-bromo position of 6-bromo-2-chloropyridin-3-ol is the more reactive site for palladium-catalyzed oxidative addition, allowing for selective functionalization. The electron-deficient nature of the pyridine ring can make these couplings challenging, often requiring carefully selected ligands and bases to achieve high yields.[11]
General Protocol: Suzuki-Miyaura Coupling of 6-Bromo-2-chloropyridin-3-ol with an Arylboronic Acid
Objective: To establish a general and robust protocol for the selective C-C bond formation at the 6-position of the pyridine ring.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Purpose |
| 6-Bromo-2-chloropyridin-3-ol | 52764-12-2 | 208.44 | Starting Material |
| Arylboronic Acid | Varies | Varies | Coupling Partner |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | Palladium(0) Catalyst |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | Base |
| 1,4-Dioxane | 123-91-1 | 88.11 | Solvent |
| Water | 7732-18-5 | 18.02 | Co-solvent |
| Ethyl acetate | 141-78-6 | 88.11 | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying Agent |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 6-bromo-2-chloropyridin-3-ol (1.04 g, 5.0 mmol, 1.0 equiv.), the desired arylboronic acid (6.0 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.12 g, 10.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes by evacuating and backfilling the flask three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] catalyst (289 mg, 0.25 mmol, 5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe. The solvent mixture should be sparged with inert gas for at least 30 minutes prior to use.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-2-chloropyridin-3-ol.
-
Causality and Experimental Choices:
-
Catalyst System: Pd(PPh₃)₄ is a common and effective pre-catalyst that generates the active Pd(0) species in situ.[9] For more challenging couplings involving electron-deficient pyridines or sterically hindered boronic acids, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ may be required to facilitate the rate-limiting oxidative addition step.[10]
-
Base and Solvent System: A combination of a strong inorganic base like K₃PO₄ and an aqueous solvent system (dioxane/water) is highly effective.[12] The base is crucial for the formation of the reactive boronate species, which facilitates the transmetalation step in the catalytic cycle.[12] Water content can be critical and may need optimization.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state.[9] Therefore, maintaining a rigorously inert atmosphere throughout the setup and reaction is critical for success.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Conclusion
6-Bromo-2-chloropyridin-3-ol represents a powerful and versatile platform for the synthesis of novel agrochemical candidates. The strategic and selective manipulation of its hydroxyl and halogen functionalities through well-established synthetic methodologies, such as the Williamson ether synthesis and Suzuki-Miyaura cross-coupling, provides a direct route to diverse molecular architectures. The protocols detailed herein offer a robust starting point for researchers and drug development professionals to explore the vast potential of this valuable building block in the creation of next-generation crop protection solutions.
References
-
Author, N/A. (2025). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. [Link]
-
Author, N/A. (Date N/A). The Williamson Ether Synthesis. University of St. Thomas. [Link]
-
Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. [Link]
-
Author, N/A. (2023). The Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Author, N/A. (Date N/A). Screening of different bases for Suzuki coupling. ResearchGate. [Link]
-
Ashenhurst, J. (2024). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Author, N/A. (Date N/A). Williamson Ether Synthesis. Cambridge University Press. [Link]
-
Author, N/A. (Date N/A). Williamson ether synthesis. Wikipedia. [Link]
-
Wang, X., et al. (2011). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9][12]naphthyrin-5(6H)-one. National Institutes of Health. [Link]
-
Author, N/A. (Date N/A). Triclopyr. Wikipedia. [Link]
-
Wang, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. National Institutes of Health. [Link]
-
Author, N/A. (Date N/A). Triclopyr. PubChem. [Link]
Sources
- 1. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triclopyr - Wikipedia [en.wikipedia.org]
- 3. Triclopyr | C7H4Cl3NO3 | CID 41428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
minimizing debromination side reactions with 6-Bromo-2-chloropyridin-3-ol
Introduction: Navigating the Reactivity of a Versatile Building Block
6-Bromo-2-chloropyridin-3-ol is a highly valuable heterocyclic building block in medicinal chemistry and materials science, prized for its differentiated reactivity at the C2 (chloro) and C6 (bromo) positions. However, its utility in palladium-catalyzed cross-coupling reactions is often hampered by a significant side reaction: debromination (or hydrodebromination), where the C-Br bond is cleaved and replaced by a C-H bond. This not only consumes the starting material but also complicates purification, leading to reduced yields and project delays.
This guide provides in-depth technical support for researchers encountering this common issue. We will move beyond simple procedural lists to explain the underlying mechanistic principles, offering a logical framework for troubleshooting and optimizing your reaction conditions to achieve high selectivity and yield.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Debromination
This section addresses the core scientific principles behind the debromination side reaction.
Q1: What is debromination, and why is it a persistent problem in my cross-coupling reactions?
A1: Debromination is a reductive cleavage of the carbon-bromine bond, replacing the bromine atom with a hydrogen atom. In the context of palladium-catalyzed cross-coupling, this side reaction competes directly with the desired bond formation (e.g., C-C, C-N, C-O). It is particularly problematic because the resulting debrominated byproduct, 2-chloropyridin-3-ol, often has similar chromatographic properties to the starting material and desired product, making purification challenging.
The issue arises from the formation of palladium-hydride (Pd-H) species within the catalytic cycle.[1] These species can be generated from various sources in the reaction medium, including solvents (like alcohols), water, or even certain bases and their decomposition products.[1][2] Once formed, the L-Pd(Ar)(H) intermediate can undergo reductive elimination to yield the debrominated arene, regenerating the Pd(0) catalyst which can then re-enter the undesired cycle.
Q2: Why is 6-Bromo-2-chloropyridin-3-ol particularly susceptible to debromination?
A2: The susceptibility of this substrate stems from two key factors:
-
Electronic Nature of the Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This electronic property facilitates the oxidative addition of the C-Br bond to the Pd(0) catalyst, which is the first step in both the desired cross-coupling and the undesired debromination pathway.[3]
-
Relative Reactivity of Halides: In palladium-catalyzed reactions, the reactivity of aryl halides typically follows the order I > Br > Cl.[4] The C-Br bond at the 6-position is significantly more reactive than the C-Cl bond at the 2-position, making it the primary site for oxidative addition. While this selectivity is useful, it also means this position is the most vulnerable to side reactions like debromination.
Q3: What is the general mechanism of palladium-catalyzed debromination?
A3: The debromination pathway is a parasitic cycle that branches off the main cross-coupling mechanism. The key diversion point is the fate of the Ar-Pd(II)-X intermediate formed after oxidative addition. Instead of proceeding through transmetalation (in Suzuki or Stille coupling) or association with a nucleophile (in Buchwald-Hartwig amination), it can be intercepted by a hydride source.
Below is a diagram illustrating the competition between a generic Suzuki-Miyaura coupling and the debromination side reaction.
Caption: Competing catalytic cycles: Suzuki coupling vs. Debromination.
Section 2: Troubleshooting Guide - A Systematic Approach to Optimization
Encountering debromination is a common experimental hurdle. This guide provides a logical workflow to diagnose and resolve the issue efficiently.
Q4: I'm observing >20% debromination in my Suzuki-Miyaura coupling. What are the first parameters I should adjust?
A4: Significant debromination in a Suzuki coupling is almost always linked to the choice of base and the presence of a hydride source .
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting debromination in Suzuki coupling.[5]
Detailed Troubleshooting Steps:
-
Optimize the Base: This is the most critical first step. Strong bases like alkoxides can promote debromination.[6]
-
Control the Hydride Source: Protic solvents are known hydride donors in palladium catalysis.[7]
-
Recommendation: If using an alcohol or aqueous mixture, switch to a rigorously dried aprotic solvent like dioxane, toluene, or THF. Ensure your boronic acid is dry and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
-
-
Lower the Temperature: Thermal decomposition of reagents or catalyst complexes can generate species that lead to side reactions.
-
Recommendation: Run the reaction at the lowest temperature that affords a reasonable rate of product formation. Often, extending the reaction time at a lower temperature (e.g., 80 °C) is preferable to forcing the reaction at a higher temperature (e.g., 110 °C).[8]
-
Q5: My Buchwald-Hartwig amination is yielding the debrominated starting material as the major byproduct. How can I improve selectivity?
A5: Debromination in Buchwald-Hartwig aminations is also common, especially with electron-deficient aryl halides. The key is to select a catalyst system that favors C-N reductive elimination over the competing hydrodebromination pathway. This is heavily influenced by the phosphine ligand.[9][10]
Key Optimization Parameters:
-
Ligand Choice is Paramount: The steric and electronic properties of the ligand control the geometry and reactivity of the palladium center.
-
Recommendation: Use bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands"). Ligands like RuPhos or BrettPhos are specifically designed to accelerate C-N reductive elimination, which can outcompete the debromination pathway.[9] Using a pre-formed catalyst (e.g., RuPhos Pd G3) ensures the correct ligand:palladium stoichiometry and can reduce side reactions.[11]
-
-
Base Selection: While strong bases like NaOtBu or LHMDS are standard for this reaction, their strength can sometimes contribute to side reactions.
-
Recommendation: If debromination is severe with NaOtBu, consider switching to potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃), which can sometimes offer a better selectivity profile, albeit potentially requiring slightly higher temperatures or longer reaction times.[8]
-
-
Solvent and Temperature:
-
Recommendation: Toluene and dioxane are standard solvents. Ensure they are anhydrous. Run the reaction at a controlled temperature, typically between 80-100 °C. Avoid excessive heating, which can promote catalyst decomposition and increase debromination.[11]
-
Q6: During a Sonogashira coupling, my yield is low and I suspect debromination. What specific changes can I make?
A6: The classic Sonogashira coupling uses a dual Pd/Cu catalyst system with an amine base, which can itself be a source of side reactions.[12][13]
Optimization Strategies:
-
Consider Copper-Free Conditions: The copper co-catalyst can sometimes be problematic. Copper-free Sonogashira protocols often provide cleaner reactions. These typically require a slightly higher catalyst loading or a more robust ligand.
-
Amine Base/Solvent: The amine (e.g., triethylamine, diisopropylamine) often serves as both the base and solvent. It can be a source of hydride species.
-
Recommendation: Try using a non-amine base like K₂CO₃ or Cs₂CO₃ in an aprotic solvent like THF or DMF. This decouples the role of the base from the solvent and can reduce debromination.
-
-
Ligand Selection: While PPh₃ is classic, it is not always optimal.
-
Recommendation: For challenging substrates, consider more electron-rich and bulky phosphine ligands, similar to those used in other cross-couplings, or tetraphosphine ligand systems which have shown high efficiency with heteroaryl halides.
-
Section 3: Data Summary & Comparison
The following tables summarize key reaction components and their general impact on the debromination side reaction.
Table 1: Comparison of Common Bases and Their Propensity for Debromination
| Base | Chemical Formula | Type | Typical Solvents | Propensity for Debromination | Comments |
| Sodium tert-butoxide | NaOtBu | Strong Alkoxide | Toluene, Dioxane, THF | High | Very strong base, highly effective for deprotonation but can promote elimination and debromination.[7] |
| Potassium Phosphate | K₃PO₄ | Mild Inorganic | Dioxane/H₂O, Toluene | Low | Excellent choice for Suzuki couplings; generally provides high selectivity against debromination.[6] |
| Cesium Carbonate | Cs₂CO₃ | Mild Inorganic | Dioxane, DMF, THF | Low to Moderate | Effective and soluble base. Can be a good alternative to phosphates.[7] |
| Potassium Carbonate | K₂CO₃ | Mild Inorganic | Toluene/H₂O, DMF | Low to Moderate | A cost-effective and common choice, but its lower solubility can sometimes affect reaction rates. |
| Cesium Fluoride | CsF | Mild Inorganic | Dioxane, Toluene | Very Low | Reported to be highly effective in minimizing side products in specific cases of Suzuki couplings.[5] |
Table 2: Recommended Ligands for Minimizing Debromination
| Ligand | Class | Recommended for | Key Feature |
| XPhos | Dialkylbiaryl Phosphine | Suzuki, Buchwald-Hartwig | Provides high catalyst activity and stability, often suppressing side reactions.[6][8] |
| RuPhos | Dialkylbiaryl Phosphine | Buchwald-Hartwig | Its structure is highly effective at promoting C-N reductive elimination.[9] |
| SPhos | Dialkylbiaryl Phosphine | Suzuki, Buchwald-Hartwig | Another highly active and versatile ligand from the Buchwald family. |
| PPh₃ | Triarylphosphine | Sonogashira, Heck | "Classic" ligand, but often less effective at preventing debromination with challenging substrates. |
Section 4: Optimized Experimental Protocols
The following are starting-point protocols designed to minimize debromination. They should be optimized for each specific substrate combination.
Protocol 1: Low-Debromination Suzuki-Miyaura Coupling
This protocol uses a mild base and an aprotic solvent to disfavor the hydrodebromination pathway.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-Bromo-2-chloropyridin-3-ol (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Solvent Addition: Evacuate and backfill the vial with argon or nitrogen three times. Under a positive pressure of inert gas, add anhydrous dioxane or toluene (to achieve a concentration of ~0.1 M).
-
Reaction: Seal the vial and place it in a pre-heated oil bath at 80-90 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by flash column chromatography.
Protocol 2: Selective Buchwald-Hartwig Amination
This protocol leverages a modern, bulky phosphine ligand to accelerate the desired C-N coupling.
-
Reaction Setup: In a glovebox, add 6-Bromo-2-chloropyridin-3-ol (1.0 equiv), the amine coupling partner (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried reaction vial with a stir bar.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Remove the vial from the glovebox and add anhydrous toluene or dioxane via syringe to achieve a concentration of ~0.1-0.2 M.
-
Reaction: Seal the vial and place it in a pre-heated oil bath at 90-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete in 2-8 hours.
-
Workup: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by flash column chromatography.
References
- Fu, G. C., et al. (2002). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society.
- BenchChem. (2025). Preventing debromination in Suzuki coupling of bromo-imidazoles. BenchChem Technical Guides.
- Carrow, B. P., et al. (2018). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society.
- Fu, G. C., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society.
- Ke, Z., & Liu, Y. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction. ACS Omega.
- BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem Technical Guides.
- Organic Chemistry Portal. Sonogashira Coupling. Organic-Chemistry.org.
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia.
- Echemi. 6-Bromo-2-chloro-3-pyridinol Safety Data Sheet. Echemi.com.
- Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia.
- Singh, U. K., et al. (2010). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ChemInform.
- Reddit User Discussion. (2023). BH amination side products and purification. r/chemistry.
- Organic Chemistry Portal. Sonogashira Coupling. NROChemistry.
- Feuerstein, M., et al. (2005). Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst. Tetrahedron Letters.
- Kollár, L., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Blog.
- Hartwig, J. F., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. Pharma-innochem.com.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Boronic Acid Homocoupling in Suzuki-Miyaura Reactions of 6-Bromo-2-chloropyridin-3-ol
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the common but problematic side reaction of boronic acid homocoupling, particularly when working with complex heteroaromatic substrates like 6-Bromo-2-chloropyridin-3-ol. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying principles to empower your experimental design and troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts behind the homocoupling side reaction and the specific challenges posed by your substrate.
Q1: What is boronic acid homocoupling, and why is it a significant problem?
A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct (R-B(OH)₂ + R-B(OH)₂ → R-R). This is highly problematic for several reasons:
-
Reduced Yield: It consumes your valuable boronic acid, directly lowering the potential yield of your desired cross-coupled product.
-
Complicated Purification: The homocoupled byproduct is often structurally similar to the target molecule, making chromatographic separation difficult and time-consuming.
-
Stoichiometric Imbalance: Consumption of the boronic acid alters the stoichiometry of the reaction, potentially leading to incomplete conversion of your starting halide.[1]
Q2: What are the primary chemical pathways that cause boronic acid homocoupling?
A2: There are two predominant mechanisms that you must control:
-
Palladium(II)-Mediated Homocoupling: This is a major pathway, especially at the beginning of the reaction. If you use a Palladium(II) precatalyst, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), the active Pd(0) catalyst must first be generated. This reduction can occur via the homocoupling of two boronic acid molecules, which act as the reducing agent, producing your unwanted byproduct.[1][2][3][4]
-
Oxygen-Induced Homocoupling: The presence of dissolved oxygen in your reaction solvent is highly detrimental. Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This newly formed Pd(II) can then enter the homocoupling pathway described above.[2][5] Therefore, even if you start with a Pd(0) catalyst, insufficient degassing can lead to significant homocoupling.[5][6]
Q3: What specific challenges does 6-Bromo-2-chloropyridin-3-ol present in a Suzuki coupling?
A3: This substrate is particularly challenging due to a combination of factors:
-
Chemoselectivity: It possesses two different halogen atoms. The Carbon-Bromine bond is significantly more reactive and susceptible to oxidative addition than the Carbon-Chlorine bond.[7] This allows for selective coupling at the C6-Br position, but harsh conditions (high temperature, prolonged reaction times) can lead to undesired coupling at the C2-Cl position.
-
Catalyst Inhibition (The "2-Pyridyl Problem"): The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium center. This coordination can inhibit the catalyst's activity, slowing down or stalling the desired catalytic cycle.[8] While your substrate is substituted at the 2-position with chlorine, this "pyridyl problem" remains a critical consideration.
-
Substrate Complexity: The presence of the hydroxyl (-OH) group can also influence the reaction, potentially by interacting with the base or the metal center.
Section 2: Troubleshooting Guide
This guide is structured to address specific issues you may be observing in your experiments.
Issue 1: I am observing a significant amount of the boronic acid dimer in my crude NMR/LC-MS.
-
Potential Cause A: Presence of Dissolved Oxygen.
-
Causality: Oxygen is oxidizing your active Pd(0) catalyst to Pd(II), which then mediates the homocoupling reaction. Standard nitrogen purging of the headspace is often insufficient to remove all dissolved oxygen.[9]
-
Suggested Solutions:
-
Rigorous Solvent Degassing: Before preparing your reaction mixture, sparge your solvent with an inert gas (Argon or Nitrogen) via a subsurface needle for at least 30-45 minutes.
-
Reaction Mixture Degassing: After combining all reagents except the catalyst, sparge the entire mixture again for 15-20 minutes.
-
Freeze-Pump-Thaw Cycles: For maximum oxygen removal, perform three to five freeze-pump-thaw cycles on your reaction mixture before adding the catalyst.[1]
-
-
-
Potential Cause B: Use of a Pd(II) Precatalyst.
-
Causality: Your Pd(II) source (e.g., Pd(OAc)₂) is being reduced to Pd(0) by consuming your boronic acid, leading to homocoupling as an inherent part of catalyst activation.[2][4]
-
Suggested Solutions:
-
Switch to a Pd(0) Source: Use a catalyst that is already in the active Pd(0) oxidation state, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[4] This eliminates the need for the initial reductive homocoupling step.
-
Employ a Modern Precatalyst: Buchwald precatalysts (e.g., G3 or G4 precatalysts) are specifically designed to generate the active L-Pd(0) species cleanly and efficiently upon heating, minimizing side reactions.[2][4]
-
Add a Mild Reducing Agent: If you must use a Pd(II) source, consider adding a mild reducing agent like potassium formate (HCO₂K). This can help reduce the Pd(II) to Pd(0) without involving the boronic acid, effectively suppressing homocoupling.[1][5][6][9][10]
-
-
Issue 2: My reaction is very slow or stalls completely. I see mainly starting materials and some homocoupling byproduct.
-
Potential Cause A: Suboptimal Ligand Choice.
-
Causality: The ligand stabilizes the palladium catalyst and modulates its reactivity. For challenging heteroaromatic substrates, a generic ligand like PPh₃ may not be sufficient to overcome catalyst inhibition or promote the rate-limiting oxidative addition step efficiently.[11][12]
-
Suggested Solutions:
-
Use Bulky, Electron-Rich Ligands: Switch to modern phosphine ligands developed for cross-coupling. Buchwald ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are excellent starting points.[1][13] Their steric bulk promotes the final reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.[11]
-
-
-
Potential Cause B: Inappropriate Base.
-
Causality: The base is crucial for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for transmetalation.[14][15] If the base is too weak, the reaction will be slow. If it is too strong or poorly soluble, it can lead to other side reactions or mass transfer limitations.
-
Suggested Solutions:
-
Screen Different Bases: The optimal base is substrate-dependent. Screen a few different inorganic bases to find the best performer. Common and effective choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[1][15]
-
Ensure Proper Mixing: Especially with inorganic bases, ensure vigorous stirring is maintained throughout the reaction to overcome solubility issues.
-
-
Section 3: Recommended Protocols & Methodologies
Protocol 1: Recommended Starting Conditions for Selective C-Br Coupling of 6-Bromo-2-chloropyridin-3-ol
This protocol is designed as a robust starting point to maximize cross-coupling and minimize homocoupling.
Materials:
-
6-Bromo-2-chloropyridin-3-ol (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (0.01 - 0.02 equiv)
-
SPhos (0.02 - 0.04 equiv, L:Pd ratio of 2:1)
-
Potassium Phosphate (K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 10:1, or Toluene/Water 10:1)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-2-chloropyridin-3-ol (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and Argon (or Nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add the previously degassed solvent mixture (e.g., Dioxane/Water 10:1) via syringe to a concentration of approximately 0.1 M with respect to the halide.
-
Final Degassing: With gentle stirring, bubble Argon through the reaction mixture via a subsurface needle for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of Argon, quickly add the Pd₂(dba)₃ and SPhos ligand to the flask.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-90 °C. Note: Lower temperatures favor selectivity at the C-Br bond.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography.
Section 4: Data Presentation & Visualization
Table 1: Comparison of Common Palladium Catalyst Sources
| Catalyst Source | Oxidation State | Pros | Cons | Recommendation for this Topic |
| Pd(OAc)₂ / PdCl₂ | Pd(II) | Inexpensive, bench-stable | High risk of homocoupling during initial reduction[1][2] | Not recommended as a first choice |
| Pd(PPh₃)₄ | Pd(0) | Directly active, avoids reductive homocoupling | Can be air-sensitive, PPh₃ is not always the optimal ligand | Good choice, but ligand may need optimization |
| Pd₂(dba)₃ + Ligand | Pd(0) | Excellent Pd(0) source, allows for flexible ligand choice | Air-sensitive, requires separate ligand addition | Highly Recommended. Allows use of superior ligands like SPhos. |
| Buchwald Precatalysts | Pd(II) | Bench-stable, clean generation of active L-Pd(0) | More expensive | Highly Recommended. Excellent for suppressing side reactions.[2][4] |
Diagrams
This diagram illustrates the desired Suzuki-Miyaura cycle versus the interfering homocoupling pathway.
Caption: Suzuki cycle vs. the homocoupling pathway initiated by Pd(II).
Caption: A logical workflow for troubleshooting poor Suzuki-Miyaura outcomes.
Section 5: References
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity. American Chemical Society. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
-
Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]
-
Zhang, Y., et al. (2014). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 18(11), 1418-1422. [Link]
-
MacNair, A. J., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 12(43), 14485-14493. [Link]
-
Abe, H., et al. (2005). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 70(14), 5622-5632. [Link]
-
Gök, Y., et al. (2018). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 23(10), 2445. [Link]
-
Suzuki reaction. (2023, December 27). Wikipedia. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. [Link]
-
2.6: Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. [Link]
-
Corpet, M., & Gandon, V. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 870. [Link]
-
Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 249-256. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(21), 5434-5438. [Link]
-
What's the role of the phosphine ligand in Suzuki couplings? (2019, August 11). Reddit. [Link]
-
Degli Innocenti, M., et al. (2023). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ResearchGate. [Link]
-
Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... (n.d.). ResearchGate. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7). ResearchGate. [Link]
-
Campeau, L.-C., et al. (2014). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 4(108), 63031-63034. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
-
Hu, D., et al. (2021). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. ACS Catalysis, 11(1), 267-273. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in 6-Bromo-2-chloropyridin-3-ol Cross-Coupling Reactions
Welcome to the technical support center for troubleshooting catalyst deactivation in cross-coupling reactions involving 6-bromo-2-chloropyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridinol substrates in palladium-catalyzed cross-coupling reactions. Here, we will delve into the common challenges, their underlying causes, and provide actionable, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most pressing issues encountered during the cross-coupling of 6-bromo-2-chloropyridin-3-ol and related heteroaromatic compounds.
Q1: Why is catalyst deactivation so prevalent when using pyridinol substrates like 6-bromo-2-chloropyridin-3-ol?
A1: The primary challenge stems from the inherent properties of the pyridinol core. The Lewis basic nitrogen atom in the pyridine ring can strongly coordinate to the palladium catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, a phenomenon often referred to as catalyst poisoning.[1] This is particularly problematic with 2-substituted pyridines, a challenge known as the "2-pyridyl problem," where the nitrogen is in close proximity to the reaction site, enhancing its inhibitory effect.[1] Additionally, the hydroxyl group can participate in side reactions or alter the electronic properties of the substrate, further complicating the catalytic cycle.
Q2: My reaction has stalled, and I observe a black precipitate. What is happening and how can I fix it?
A2: The black precipitate is likely palladium black, which consists of agglomerated, inactive palladium nanoparticles.[2][3] Its formation signals catalyst decomposition and is a common deactivation pathway.[1][2] This often occurs when the catalytic cycle is slow, allowing the active Pd(0) species to aggregate.[1]
Troubleshooting Steps:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1][4] These ligands stabilize the active Pd(0) species and sterically hinder the coordination of the pyridine nitrogen.[1]
-
Precatalyst Choice: Utilize well-defined palladium precatalysts. These ensure the efficient generation of the active catalytic species and can minimize the formation of palladium black.[5][6]
-
Reaction Conditions: Lowering the reaction temperature can sometimes disfavor agglomeration.[1] Ensure a strictly inert atmosphere, as oxygen can promote catalyst oxidation and decomposition.[3]
Q3: I am observing low to no product yield, but no palladium black is visible. What are other potential deactivation mechanisms?
A3: Besides palladium black formation, several other deactivation pathways can occur:
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at high concentrations.[1][7][8]
-
Ligand Degradation: The phosphine ligands themselves can degrade under certain reaction conditions, leading to loss of catalyst stability and activity.[9]
-
Inhibition by Reactants or Products: The starting material, product, or even additives can coordinate to the palladium center and inhibit catalysis.[9]
Diagnostic Approach: To diagnose the issue, consider running a control experiment with a less challenging substrate. If that reaction proceeds, it points towards a substrate-specific inhibition problem. If both reactions fail, it may indicate a more general issue with reagent purity or reaction setup.
Q4: How does the choice of halide (Br vs. Cl) in 6-bromo-2-chloropyridin-3-ol affect the reaction and potential for deactivation?
A4: The two halide substituents on the pyridinol ring, bromine and chlorine, exhibit different reactivities. The C-Br bond is generally more reactive and undergoes oxidative addition to the palladium center more readily than the stronger C-Cl bond.[10] This difference in reactivity can be exploited for selective cross-coupling.
However, the less reactive C-Cl bond can lead to a slower overall catalytic cycle. This sluggishness can increase the lifetime of the active Pd(0) catalyst in solution, providing more opportunity for deactivation pathways like palladium black formation to occur.[1] To couple the C-Cl bond, more electron-rich and bulky ligands are often necessary to facilitate the challenging oxidative addition step.[10]
Q5: Can impurities in my starting materials or solvents be the culprit for catalyst deactivation?
A5: Absolutely. Even trace amounts of certain impurities can act as catalyst poisons.[3][10]
-
Sulfur and Phosphorus Compounds: These can irreversibly bind to the palladium catalyst.[10]
-
Water and Oxygen: While some cross-coupling reactions tolerate water, excess amounts can lead to unwanted side reactions. Oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.[3]
-
"Metal-Free" Reagents: Be aware that some reagents can contain trace palladium impurities that can affect the reaction.[10][11]
Best Practices:
-
Purify starting materials if their purity is questionable.[3][5]
-
Always maintain a rigorously inert atmosphere throughout the reaction setup and duration.[5]
Section 2: Visualizing Deactivation Pathways and Experimental Workflows
To better understand the processes discussed, the following diagrams illustrate key concepts.
Caption: Catalyst poisoning by pyridinol substrate.
Caption: Formation of inactive palladium black.
Section 3: Data-Driven Catalyst & Ligand Selection
The choice of catalyst and ligand is paramount for a successful cross-coupling reaction with challenging substrates. The following table provides a comparative overview of common catalyst systems.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 70-90 (for 5-bromo-2-methylpyridin-3-amine) | [12] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Moderate (for resin-supported chloropyrimidines) | [12] |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 80-100 | 85-95 (for various bromopyridines) | [13] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | >90 (for hindered biaryl synthesis) | [4] |
| RuPhos Precatalyst | LiHMDS | THF | 65 | ~70 (for amination of 3-halo-2-aminopyridines) | [14] |
| BrettPhos Precatalyst | LiHMDS | THF | 65 | ~78 (for amination of 3-halo-2-aminopyridines) | [14] |
Note: This data is compiled from literature and is intended for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.
Section 4: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 6-bromo-2-chloropyridin-3-ol (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[1]
-
Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%) and the ligand if required.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.[5]
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.[5]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: In Situ Monitoring of Catalyst Deactivation by ¹H NMR
Objective: To determine if catalyst deactivation is occurring by monitoring the reaction kinetics.
Procedure:
-
Set up the cross-coupling reaction as described in Protocol 1, but in an NMR tube compatible with heating.
-
Include an internal standard (e.g., 1,3,5-trimethoxybenzene) with a known concentration.
-
Place the NMR tube in a pre-heated NMR spectrometer and acquire ¹H NMR spectra at regular intervals.[1]
-
Integrate the signals corresponding to the starting material, product, and internal standard.
-
Plot the concentration of the product versus time. A plateau in product formation before the starting material is fully consumed is indicative of catalyst deactivation.[1]
Section 5: Catalyst Regeneration
While prevention is the best strategy, in some cases, a deactivated catalyst can be regenerated.
Q6: Is it possible to regenerate a deactivated palladium catalyst?
A6: Regeneration of palladium black back to an active catalytic species in situ is challenging. However, for heterogeneous Pd/C catalysts, regeneration methods have been developed. These often involve washing the catalyst with solvents to remove adsorbed species or thermal treatment. For instance, a deactivated Pd/C catalyst can sometimes be regenerated by washing with solvents like methanol or by treatment with an air stream at elevated temperatures.[15][16][17] The feasibility of regeneration is highly dependent on the nature of the deactivation.
References
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- Gao, F., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Walker, S. D., et al. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.
- Gao, F., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
- Lee, D., et al. (2024).
- Thompson, A. T., et al. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
- Thompson, A. T., et al. (n.d.).
- Willemsen, A., et al. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
- Osorio-Vargas, P., et al. (2019).
- Munday, R. H., et al. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Guram, A. S., et al. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
- Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
- Koszinowski, K., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. PubMed.
- Wang, H., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
- Ordóñez, S., et al. (n.d.). Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method. (n.d.).
- Frontiers. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
- Chen, G., et al. (n.d.). Developing Ligands for Palladium(II)
- Assessing the Cooperating Ability of 6-Hydroxypicolinic Acid and Pyridyl-Amide Ligands in Palladium-Mediated CH Activ
- BenchChem. (n.d.). Technical Support Center: Refining Catalyst Selection for Cross-Coupling Reactions of Pyridinones.
- BenchChem. (n.d.).
- Organ, M. G., et al. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- Miyaura, N., & Suzuki, A. (n.d.). Cross-Coupling Reactions: A Practical Guide.
- Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. (2025). PMC - NIH.
- BenchChem. (n.d.). A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions.
- Ghaffari, B., et al. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Moldb. (n.d.).
- Borzenko, A., et al. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Letters Ahead of Print. (n.d.).
- Al-dujaili, A. H., et al. (2022).
- Bakos, J., et al. (2021). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv | Cambridge Open Engage.
- Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. (n.d.). Journal of the American Chemical Society.
- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
- 17. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
Technical Support Center: Purification of 6-Bromo-2-chloropyridin-3-ol Reaction Products
Welcome to the Technical Support Center for the purification of 6-Bromo-2-chloropyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Introduction to Purification Challenges
The synthesis of 6-Bromo-2-chloropyridin-3-ol, most commonly via the electrophilic bromination of 2-chloropyridin-3-ol, presents a unique set of purification challenges. The primary goal is to isolate the desired product from unreacted starting materials, potential regioisomers, and over-brominated byproducts. The acidic nature of the pyridinol hydroxyl group and the basicity of the pyridine nitrogen add another layer of complexity to the purification strategy. This guide will provide you with the necessary tools and knowledge to overcome these obstacles and obtain your target compound in high purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My crude reaction mixture shows multiple spots on TLC, close to my product's Rf.
Q1: I've run a TLC of my crude 6-Bromo-2-chloropyridin-3-ol reaction, and I see several spots with similar retention factors. How can I identify the main impurities and select the best purification method?
A1: This is a common observation. The main impurities are likely unreacted 2-chloropyridin-3-ol and potentially a dibrominated byproduct, 4,6-dibromo-2-chloropyridin-3-ol. The hydroxyl group is an activating, ortho-, para-director, and while the 6-position is sterically less hindered, some bromination can occur at the 4-position.
Troubleshooting Steps:
-
Co-spotting on TLC: Spot your crude mixture alongside the starting material (if available) on a TLC plate to confirm its presence.
-
Varying TLC Solvent Polarity: Experiment with different solvent systems for your TLC analysis to achieve better separation. A good starting point is a mixture of hexanes and ethyl acetate. Try varying the ratio (e.g., 9:1, 8:2, 7:3) to optimize the separation. Adding a small amount of acetic acid (0.5-1%) can sometimes improve the resolution of acidic compounds like pyridinols.
-
LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to identify the components of your crude mixture by their mass-to-charge ratio. This will definitively confirm the presence of starting material, product, and any over-brominated species.
Recommended Purification Strategy: Based on the close polarity of the likely impurities, flash column chromatography is the most effective method for separation.
Issue 2: Difficulty in achieving good separation during column chromatography.
Q2: I'm struggling to separate my product from impurities using column chromatography. The fractions are either mixed or the yield is very low.
A2: Achieving baseline separation of halogenated pyridinols can be challenging due to their similar polarities. The key to a successful separation lies in the meticulous optimization of your chromatographic conditions.
Troubleshooting & Optimization:
-
Solvent System Selection: The choice of eluent is critical. A gradient elution is often more effective than an isocratic one. Start with a low polarity mobile phase (e.g., 95:5 hexanes/ethyl acetate) and gradually increase the polarity.
-
Tailing of the Product Peak: Pyridinols can interact with the acidic silanol groups on the silica gel, leading to peak tailing. To mitigate this, you can:
-
Add a small amount of a volatile acid, like acetic acid (0.1-1%), to the mobile phase. This will protonate the pyridine nitrogen, reducing its interaction with the silica.
-
Alternatively, use a deactivated silica gel or alumina (neutral or basic).
-
-
Column Packing and Dimensions: A long and narrow column will generally provide better resolution than a short and wide one. Ensure your column is packed uniformly to avoid channeling.
-
Flow Rate: A slower flow rate allows for more equilibration between the stationary and mobile phases, which can lead to better separation.
| Parameter | Recommendation for 6-Bromo-2-chloropyridin-3-ol Purification |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Hexanes:Ethyl Acetate (e.g., from 95:5 to 80:20) |
| Additive (optional) | 0.5% Acetic Acid to reduce peak tailing |
| Column Dimensions | Length-to-diameter ratio of at least 10:1 |
| Loading Technique | Dry loading is preferred to ensure a narrow sample band |
Issue 3: Low recovery or decomposition of the product after purification.
Q3: My yield of 6-Bromo-2-chloropyridin-3-ol is significantly lower than expected after purification, and I suspect the compound might be unstable. What are the best practices for handling and storage?
A3: While 6-Bromo-2-chloropyridin-3-ol is generally stable, prolonged exposure to certain conditions can lead to degradation.
Best Practices for Handling and Storage:
-
Avoid Strong Bases: The pyridinol is acidic and will react with strong bases. During workup, use weak bases like sodium bicarbonate for neutralization.
-
Minimize Heat Exposure: When removing solvent after column chromatography, use a rotary evaporator at a moderate temperature (not exceeding 40-50 °C).
-
Storage Conditions: Store the purified solid in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a cool, dark place.[1] The material should be kept in a dry environment.[1]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for the purification of crude 6-Bromo-2-chloropyridin-3-ol.
1. Materials:
-
Crude 6-Bromo-2-chloropyridin-3-ol
-
Silica gel (for flash chromatography)
-
Hexanes
-
Ethyl acetate
-
Acetic acid (optional)
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp for visualization
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate (e.g., 8:2).
-
Visualize the spots under a UV lamp. The ideal solvent system should give your product an Rf value of approximately 0.2-0.4 for good separation.
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes/ethyl acetate).
-
Pour the slurry into the column and allow the silica to pack, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a low-boiling solvent like dichloromethane or acetone.
-
Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase as the elution progresses.
-
Collect fractions and monitor the separation using TLC.
-
-
Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 6-Bromo-2-chloropyridin-3-ol.
-
Protocol 2: Purification by Acid-Base Extraction
This protocol is useful for removing acidic or basic impurities from a crude product that is largely your desired compound. It can be used as a preliminary purification step before chromatography or recrystallization.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash with Weak Base: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acidic pyridinol, which will remain in the organic layer as a salt, while removing any strongly acidic impurities. Discard the aqueous layer.
-
Acidic Wash: To remove any basic impurities, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic impurities will be protonated and move into the aqueous layer. Separate and discard the aqueous layer.
-
Neutralization and Extraction of Product:
-
To isolate the product, add a dilute aqueous base (e.g., 1 M NaOH) to the organic layer to deprotonate the pyridinol and extract it into the aqueous phase as its sodium salt.
-
Separate the aqueous layer containing the product salt.
-
Carefully acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of ~5-6 to re-protonate the pyridinol, which should precipitate out if it's a solid.
-
Extract the product back into an organic solvent like ethyl acetate.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Visualizations
Caption: General workflow for the purification of 6-Bromo-2-chloropyridin-3-ol.
Caption: Structures of the target compound and potential impurities.
References
Sources
Technical Support Center: Effective Removal of Palladium Residues from 6-Bromo-2-chloropyridin-3-ol Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium residue removal in reactions involving 6-bromo-2-chloropyridin-3-ol. This resource provides in-depth troubleshooting advice, detailed protocols, and frequently asked questions to ensure the attainment of highly pure products, a critical aspect of pharmaceutical development.[1][2][3]
Introduction: The Challenge of Palladium Removal in Pyridinol Systems
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools in modern organic synthesis for constructing carbon-carbon and carbon-nitrogen bonds.[1][4][5] However, a significant challenge that often arises is the removal of residual palladium from the final product.[6] This is particularly problematic in the synthesis of active pharmaceutical ingredients (APIs), where stringent limits on heavy metal impurities are enforced by regulatory bodies like the International Council for Harmonisation (ICH).[1][2]
The structure of 6-bromo-2-chloropyridin-3-ol presents a specific challenge. The nitrogen atom of the pyridine ring and the hydroxyl group can act as ligands, forming stable complexes with palladium. This chelation can keep the palladium species solubilized in the reaction mixture, making its removal by simple filtration difficult.[7]
Frequently Asked Questions (FAQs)
Q1: Why is my product containing 6-bromo-2-chloropyridin-3-ol discolored after a cross-coupling reaction?
Discoloration, often appearing as a gray or black tint, is a common indicator of residual palladium, which may be present in a colloidal form. However, other impurities could also be the cause. It is crucial to quantify the palladium levels using sensitive analytical techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm the source of the discoloration.[3]
Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
Regulatory agencies such as the ICH have established limits for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is typically low, translating to stringent concentration limits in the final drug substance, often in the parts-per-million (ppm) range.[1][2][6]
Q3: What are the primary methods for removing palladium residues?
The most common methods for palladium removal include:
-
Adsorption: Utilizing materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[8][9][10][11]
-
Crystallization: Purifying the final product through recrystallization, which can leave palladium impurities in the mother liquor.[8][10][12]
-
Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase.[8]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[7][8][13]
Q4: Can I combine different palladium removal techniques?
Yes, a multi-step approach is often the most effective strategy. For instance, an initial filtration through Celite® to remove the bulk of heterogeneous palladium can be followed by treatment with a scavenger to capture soluble palladium species.[3] A final recrystallization can then further enhance the purity of your product.[14]
Troubleshooting Guide: A Deeper Dive into Palladium Removal
This section provides solutions to specific problems you might encounter during the purification of 6-bromo-2-chloropyridin-3-ol reaction products.
Issue 1: High Levels of Residual Palladium After Initial Purification Attempts
Symptom: ICP-MS analysis reveals palladium levels significantly above the desired limit, even after standard workup procedures.
Potential Cause: The palladium catalyst has formed a stable, soluble complex with your product or other components in the reaction mixture. The pyridinol moiety, in particular, can contribute to this issue.[7]
Solutions:
-
Employ a High-Affinity Scavenger: Metal scavengers are solid-supported materials with functional groups that chelate palladium, allowing for its removal by filtration.[11][15] For pyridinol-containing compounds, thiol-based or dimercaptotriazine (DMT)-based scavengers are often highly effective.[16][17] It is advisable to screen a small panel of scavengers to find the most efficient one for your specific system.[11]
-
Optimize Scavenging Conditions: The efficiency of scavenging can be influenced by temperature, time, and solvent. Experiment with varying these parameters to enhance palladium removal. Ensure vigorous stirring to maximize contact between the scavenger and the palladium species.[3]
-
Consider a Different Purification Method: If scavenging proves ineffective, explore other techniques such as crystallization with additives that can help precipitate your product while keeping palladium species in the mother liquor.[8][10]
Issue 2: Significant Product Loss During Purification
Symptom: While palladium levels are reduced, the yield of your final product is unacceptably low.
Potential Cause: Non-specific adsorption of your product onto the purification medium, a common issue when using activated carbon.[7]
Solutions:
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon. A large excess is not always necessary and can lead to greater product loss.[7][11]
-
Screen Different Scavengers: Some scavengers exhibit lower non-specific binding than others. Testing a variety of scavengers can help identify one that is selective for palladium with minimal affinity for your product.[7][16]
-
Adjust the Solvent: The solvent can impact the binding of both the palladium and your product to the adsorbent. Using a solvent in which your product is highly soluble may reduce its adsorption onto the scavenger.[8]
-
Change the Purification Method: If product loss remains high, consider switching to recrystallization or liquid-liquid extraction.[8]
Issue 3: Inconsistent Palladium Removal from Batch to Batch
Symptom: The effectiveness of your palladium removal protocol varies significantly between different runs of the same reaction.
Potential Cause: Subtle variations in reaction conditions or workup procedures are altering the speciation of the palladium residue.
Solutions:
-
Standardize Reaction and Workup Procedures: Ensure that all reaction parameters (temperature, time, reagent stoichiometry) and workup steps are consistent across all batches.
-
Analyze the Palladium Species: If possible, try to determine the oxidation state (Pd(0) or Pd(II)) of the residual palladium, as this can influence the choice of the most effective scavenger.[3]
-
Implement a Robust, Multi-Step Purification Protocol: A combination of methods, such as filtration, scavenging, and crystallization, can provide more consistent results by targeting different forms of palladium contamination.[3]
Palladium Removal Workflow
The following diagram illustrates a general workflow for selecting an appropriate palladium removal strategy.
Caption: Decision workflow for palladium removal.
Detailed Experimental Protocols
Protocol 1: Palladium Removal Using Activated Carbon
Activated carbon is a cost-effective adsorbent that can be used to remove palladium residues.[9][18] Its high surface area and porous structure allow it to trap palladium species.[19]
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF) to a concentration of approximately 50-100 mg/mL.
-
Addition of Activated Carbon: Add 5-10 wt% of activated carbon relative to the crude product.
-
Stirring: Stir the suspension vigorously at room temperature or with gentle heating (40-50 °C) for 1-18 hours. The optimal time should be determined experimentally.[7]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.[7]
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.[3][10]
Protocol 2: Palladium Removal Using a Silica-Based Scavenger (e.g., SiliaMetS® Thiol)
Silica-based scavengers with thiol functional groups are highly effective for removing a variety of palladium species.[20]
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Addition of Scavenger: Add the silica-based thiol scavenger (typically 3-5 equivalents relative to the residual palladium). If the palladium concentration is unknown, a starting point of 5-10 wt% of the scavenger relative to the crude product can be used.
-
Stirring: Stir the mixture at room temperature or with gentle heating for 2-24 hours.
-
Filtration: Filter the mixture to remove the scavenger-bound palladium.
-
Washing: Wash the filter cake with fresh solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Determine the residual palladium content by ICP-MS.
Data Summary: Comparison of Palladium Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Activated Carbon | 70-98% | Cost-effective, readily available.[9] | Can lead to product loss due to non-specific adsorption.[7] |
| Palladium Scavengers | >95% | High selectivity, high efficiency.[16][17][20] | Higher cost compared to activated carbon.[9] |
| Recrystallization | Variable | Can provide very high purity, removes other impurities.[12][21][22][23][24] | Can be time-consuming, may result in lower yields. |
| Celite® Filtration | Variable | Simple, effective for heterogeneous Pd.[7][8] | Ineffective for soluble palladium species.[8] |
Visualizing the Scavenging Process
The following diagram illustrates the general mechanism of palladium removal using a solid-supported scavenger.
Caption: Mechanism of palladium removal via scavenging.
Concluding Remarks
The successful removal of palladium residues from reactions involving 6-bromo-2-chloropyridin-3-ol is a critical step in ensuring the quality and safety of the final product. A systematic and informed approach, combining appropriate analytical techniques with a range of purification methods, is key to achieving the desired level of purity. This guide provides a foundation for troubleshooting common issues and implementing effective palladium removal strategies.
References
- Technical Support Center: Removing Palladium Catalyst Residues from Final Products - Benchchem. (n.d.).
- Suzuki Catalysts Scavenging Study with Activated Carbon and SiliaMetS - SiliCycle. (n.d.).
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. ACS Publications.
- Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd.
- Palladium Detection for API Purification. (2017). Arbor Assays.
- Technical Support Center: Purification Strategies for Removing Palladium Catalyst from 2,3-Diphenylpyridine - Benchchem. (n.d.).
- Application Note: SiliaMetS Metal Scavengers. (n.d.). SiliCycle.
- Suzuki Catalyst Scavenging Study with Activated Carbon and SiliaMetS - Chemie Brunschwig. (n.d.).
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023). PubMed.
- Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd.
- Case Study - Pd scavenging after a Suzuki-Miyaura Coupling using a GlaxoSmithKline Published Reaction - SiliCycle. (n.d.).
- How to Remove Palladium in three easy steps. (2023). Biotage.
- Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. (n.d.).
- Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures - Benchchem. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Buchwald-Hartwig reaction - chemeurope.com. (n.d.).
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021).
- Industrial Winemaking Waste to Sustainable Palladium(II) Recovery: A Green One-Step Synthesis of Activated Carbon from Grape Seeds. (2025). MDPI.
- Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis - Benchchem. (n.d.).
- Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (n.d.). ResearchGate.
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (n.d.). ResearchGate.
- Your trick to remove residual palladium : r/Chempros - Reddit. (n.d.).
- Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer - SiliCycle. (n.d.).
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (n.d.). ACS Medicinal Chemistry Letters.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. (2023).
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - NIH. (2022).
- Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (n.d.). ResearchGate.
- Recrystallization - YouTube. (2020).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- a) General mechanism of Pd removal using scavengers. b) Examples of... - ResearchGate. (n.d.).
- Efficient Palladium Removal Without Compromising Product Yield - Apollo Scientific. (n.d.).
- How can i remove palladium Pd catalyst easily? - ResearchGate. (2015).
- How to remove palladium catalyst from reaction mixture ? | ResearchGate. (2017).
- Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010).
- Purification by Recrystallization - CUNY. (n.d.).
- Organic Chemistry Lab: Recrystallization - YouTube. (2007).
- Technical Support Center: Palladium Catalyst Removal in 4-Bromo-2,6-bis(trifluoromethyl)pyridine Reactions - Benchchem. (n.d.).
- Chemical/Laboratory Techniques: Recrystallization - YouTube. (2022).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. arborassays.com [arborassays.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
- 16. silicycle.com [silicycle.com]
- 17. silicycle.com [silicycle.com]
- 18. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 19. Industrial Winemaking Waste to Sustainable Palladium(II) Recovery: A Green One-Step Synthesis of Activated Carbon from Grape Seeds [mdpi.com]
- 20. silicycle.com [silicycle.com]
- 21. m.youtube.com [m.youtube.com]
- 22. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 23. m.youtube.com [m.youtube.com]
- 24. youtube.com [youtube.com]
Technical Support Center: Improving Solubility of 6-Bromo-2-chloropyridin-3-ol Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-2-chloropyridin-3-ol and its derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges often encountered with this class of compounds. As a senior application scientist, my goal is to equip you with the scientific rationale and actionable protocols to overcome these hurdles in your experimental work.
Section 1: Troubleshooting Guide - A Deeper Dive
This section addresses specific solubility problems in a question-and-answer format, providing not just solutions but also the underlying principles to empower your decision-making process.
Q1: My 6-Bromo-2-chloropyridin-3-ol derivative won't dissolve in my aqueous buffer (e.g., PBS, pH 7.4). What's the first thing I should try?
A1: The initial and often most effective strategy is to modulate the pH of your solvent.
Causality: The solubility of ionizable compounds is significantly influenced by pH.[1] 6-Bromo-2-chloropyridin-3-ol possesses both a weakly acidic hydroxyl group and a weakly basic pyridine nitrogen. The overall charge of the molecule, and thus its interaction with a polar solvent like water, can be altered by changing the pH.
-
To increase the solubility of a weakly acidic compound, you should increase the pH. This deprotonates the acidic group (in this case, the hydroxyl group), forming a more polar, charged phenolate-like species that is more soluble in water.
-
To increase the solubility of a weakly basic compound, you should decrease the pH. This protonates the basic group (the pyridine nitrogen), forming a positively charged pyridinium ion that is more water-soluble.
For 6-Bromo-2-chloropyridin-3-ol, you have two avenues to explore. Since it is a pyridin-3-ol, it can act as either an acid or a base. The presence of electron-withdrawing chloro and bromo substituents will decrease the basicity of the pyridine nitrogen.[2] Therefore, adjusting the pH to the alkaline range to deprotonate the hydroxyl group is often a more effective initial strategy.
Workflow for pH-Based Solubility Optimization
Caption: Decision workflow for pH-based solubility enhancement.
Q2: I've tried adjusting the pH, but my compound still precipitates or has limited solubility. What is the next logical step?
A2: Employing a co-solvent system is a widely used and effective secondary strategy.
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[3] This "polarity tuning" makes the solvent more "like" the solute, facilitating the dissolution of hydrophobic compounds. The pyridine ring, along with the bromo and chloro substituents, contributes to the hydrophobic character of your molecule.
Commonly used co-solvents in pharmaceutical and research settings include:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
N,N-Dimethylformamide (DMF)
-
Polyethylene Glycols (PEGs) of low molecular weight (e.g., PEG 300, PEG 400)
-
Propylene Glycol (PG)
Experimental Protocol: Co-solvent Screening
-
Stock Solution Preparation: Prepare a high-concentration stock solution of your 6-bromo-2-chloropyridin-3-ol derivative in 100% of a suitable organic solvent (e.g., DMSO).
-
Serial Dilution: Serially dilute the stock solution into your aqueous buffer to achieve the desired final concentration. It is crucial to add the stock solution to the buffer and not the other way around, and to do so with vigorous mixing to avoid localized high concentrations that can cause precipitation.[4]
-
Observation: Observe the solutions for any signs of precipitation immediately and after a set period (e.g., 1 hour, 24 hours) at the intended experimental temperature.
-
Optimization: If precipitation occurs, you can either decrease the final concentration of your compound or increase the percentage of the co-solvent in the final solution, being mindful of the tolerance of your experimental system to the organic solvent.
| Co-solvent | Typical Starting Concentration | Notes |
| DMSO | 0.1 - 5% (v/v) | A very strong solvent, but can have effects on cell-based assays at higher concentrations. |
| Ethanol | 1 - 10% (v/v) | Generally well-tolerated in many biological systems at low concentrations. |
| PEG 400 | 5 - 20% (v/v) | A non-volatile and less toxic option, often used in formulation development. |
Q3: My compound precipitates out of the co-solvent/buffer mixture over time. How can I improve its stability in solution?
A3: This suggests a supersaturated state is being formed, which is thermodynamically unstable. The use of cyclodextrins to form inclusion complexes can be an excellent strategy to enhance and maintain solubility.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5] They can encapsulate poorly soluble "guest" molecules, like your 6-Bromo-2-chloropyridin-3-ol derivative, within their hydrophobic core.[6] This forms a water-soluble inclusion complex, effectively shielding the hydrophobic parts of your compound from the aqueous environment and preventing aggregation and precipitation.[7]
Commonly used cyclodextrins include:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and lower toxicity compared to the parent β-CD.
Experimental Protocol: Cyclodextrin Complexation
-
Cyclodextrin Solution Preparation: Prepare a stock solution of the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer. The concentration will depend on the stoichiometry of complexation, which may need to be determined experimentally. A good starting point is a 5-10% (w/v) solution.
-
Compound Addition: Add your 6-Bromo-2-chloropyridin-3-ol derivative to the cyclodextrin solution.
-
Complexation: Stir or sonicate the mixture at a controlled temperature for a period of time (e.g., 1-24 hours) to facilitate the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved compound.
-
Quantification: The concentration of the solubilized compound in the filtrate can be determined by a suitable analytical method such as HPLC-UV.[8]
Caption: A systematic workflow for troubleshooting solubility issues.
Section 2: Frequently Asked Questions (FAQs)
Q: Can I use salt formation to improve the solubility of my 6-Bromo-2-chloropyridin-3-ol derivative?
A: Yes, salt formation is a viable and powerful technique for ionizable compounds.[9] Since your compound has a basic pyridine nitrogen, you can react it with an acid to form a pyridinium salt, which will likely have significantly higher aqueous solubility.[10] A common method is to dissolve the pyridine derivative in a suitable organic solvent and add a stoichiometric amount of an acid (e.g., HCl in ether or isopropanol). The resulting salt may precipitate and can be isolated.
Q: What is co-crystallization and could it be useful for my compound?
A: Co-crystallization is a technique where the active pharmaceutical ingredient (API) and a benign "co-former" are combined in a specific stoichiometric ratio within a crystal lattice.[9] This can alter the physicochemical properties of the API, often leading to improved solubility and dissolution rates. This could be a valuable approach for your 6-Bromo-2-chloropyridin-3-ol derivatives, especially if other methods are not sufficiently effective.
Q: Are there any other, more advanced techniques I could consider?
A: For more challenging cases, you might explore formulation-based approaches such as solid dispersions, where the compound is dispersed in a solid polymer matrix in an amorphous state, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[11] These are more complex and typically employed in later-stage drug development.
Q: How do I accurately measure the solubility of my compound?
A: The gold standard is the shake-flask method, where an excess of the compound is equilibrated with the solvent over a prolonged period (e.g., 24-48 hours), followed by separation of the solid and quantification of the dissolved compound in the supernatant by a suitable analytical method like HPLC.[8] Other methods include gravimetric analysis and UV-Vis spectrophotometry if the compound has a suitable chromophore.[8][12]
References
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents. BenchChem Technical Support.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen.
- BenchChem. (2025). troubleshooting DCZ5418 precipitation in aqueous solution. BenchChem Technical Support.
- Effect of Substituents On Basicity of Pyridine. (n.d.). Scribd.
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie.
- Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. (2014).
- Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs. (2020).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. (n.d.). Impactfactor.
- Solvent in Solute System for the Synthesis of Highly Substituted Pyridine by Using Choline Hydroxide and W
- Synthesis of water-soluble novel bioactive pyridine-based azo coumarin derivative and competitive cytotoxicity, DNA binding, BSA binding study, and in silico analysis with coumarin. (2023). PubMed.
- Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025). IJPPR.
- Carboxamide-pyridine N-oxide heterosynthon for crystal engineering and pharmaceutical cocrystals. (2025).
- Dipyridamole Cocrystal Tablets with Enhanced Solubility and Dissolution at Intestinal pH. (2024). FABAD Journal of Pharmaceutical Sciences.
- Troubleshooting SPC-180002 precipitation in aqueous solutions. (n.d.). BenchChem.
- Halogenated Heterocycles as Pharmaceuticals. (n.d.).
- Chlorination and bromination of pyridine. (n.d.).
- Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. (n.d.). PMC - PubMed Central.
- Theoretical prediction of relative and absolute pKa values of aminopyridines. (n.d.). PubMed.
- Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. (2018).
- Crystal engineering considerations for pharmaceutical co-crystals. (n.d.). CrystEngComm (RSC Publishing).
- Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. (2020). Tablets & Capsules.
- Challenges to Formulation Development for Highly Potent APIs. (2022). Pharmaceutical Technology.
- HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022). Thermo Fisher Scientific.
- Solubility of 6-Chloropyridazin-3-amine in Different Solvents. (2025).
- Solubility Enhancement – Eminent Role in Poorly Soluble Drugs. (n.d.). RJPT.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
- 6-Bromo-2-chloropyridin-3-ol AldrichCPR 52764-12-2. (n.d.). Sigma-Aldrich.
- sigma-aldrich 6-bromo-2-chloropyridin-3-ol. (n.d.). MilliporeSigma.
- 3-Bromo-6-chloropyridine-2-carbonitrile | C6H2BrClN2 | CID 44119667. (n.d.). PubChem.
- A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. (2025). African Journal of Biomedical Research.
- 1823333-27-2 | 6-Bromo-2-methoxypyridin-3-ol. (n.d.). ChemScene.
- 2-Bromo-6-chloropyridin-3-amine SDS, 1050501-88-6 Safety D
- Organic Letters Ahead of Print. (n.d.).
- US20150354323A1 - Non-alkyl pyridine sour corrosion inhibitors and methods for making and using same. (n.d.).
- ChemScene: Building blocks | Bioactive small molecules. (n.d.). ChemScene.
- 3-Amino-2-bromo-6-chloropyridine | 1050501-88-6 | FA55774. (n.d.). Biosynth.
- 3-Bromo-2-chloropyridine 98 52200-48-3. (n.d.). Sigma-Aldrich.
- 2-Bromo-6-methylpyridine 98 5315-25-3. (n.d.). Sigma-Aldrich.
- 3-Bromo-2-chloropyridine 98 52200-48-3. (n.d.). Sigma-Aldrich.
- 2,3-Dibromo-6-chloropyridine | C5H2Br2ClN | CID 42553002. (n.d.). PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. helixchrom.com [helixchrom.com]
- 3. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 4. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceasia.org [scienceasia.org]
- 6. Inclusion behavior of beta-cyclodextrin with bipyridine molecules: factors governing host-guest inclusion geometries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. 6-溴-2-氯吡啶-3-醇 - CAS:52764-12-2 - 上海达瑞精细化学品有限公司 [chembee.com]
- 10. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
effect of base and solvent on 6-Bromo-2-chloropyridin-3-ol reactivity
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for navigating the experimental complexities of 6-Bromo-2-chloropyridin-3-ol. This guide moves beyond simple protocols to explain the underlying chemical principles that govern its reactivity. As a Senior Application Scientist, my aim is to empower you with the knowledge to not only execute reactions but to troubleshoot and optimize them effectively.
The unique arrangement of a hydroxyl group and two different halogen atoms on the pyridine ring presents distinct challenges and opportunities in synthesis. Chemoselectivity is paramount, and the choice of base and solvent is not merely a matter of reaction setup but the primary determinant of success. This guide is structured to address the most common queries and issues encountered in the laboratory, providing both direct answers and the rationale behind them.
Frequently Asked Questions (FAQs): Navigating Key Reactions
This section addresses common questions regarding the primary transformations of 6-Bromo-2-chloropyridin-3-ol, focusing on the critical role of the base and solvent in controlling reaction outcomes.
Q1: I want to perform a Suzuki-Miyaura coupling. Which halogen will react, and what are the optimal base and solvent conditions?
A1: In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This allows for chemoselective coupling at the C6 position.[1] The success of this reaction is highly dependent on a carefully chosen base and solvent system to overcome challenges associated with pyridine substrates.
-
The Challenge with Pyridines: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive complexes and hindering the catalytic cycle. This is often called the "2-pyridyl problem."[2][3] Furthermore, the electron-rich nature of the pyridine ring and the presence of the hydroxyl group can complicate the reaction.
-
Choosing the Right Base: The base is critical for activating the boronic acid to facilitate the transmetalation step.[4]
-
Inorganic Carbonates (Cs₂CO₃, K₂CO₃): Cesium carbonate is often a superior choice due to its high solubility in organic solvents and its ability to effectively facilitate the reaction. Potassium carbonate is a more economical alternative.
-
Phosphates (K₃PO₄): Potassium phosphate is a strong, non-nucleophilic base that is particularly effective, often in anhydrous conditions.[2][4] Using anhydrous conditions helps to minimize the common side reaction of protodeboronation, where the boronic acid is replaced by a proton from water.[5][6]
-
-
Solvent Selection: The solvent must dissolve all reagents and maintain catalyst stability at elevated temperatures.
-
Ethers (1,4-Dioxane, THF): Dioxane is a common choice, often with a small amount of water to aid in dissolving the base.[6][7]
-
Aromatics (Toluene): Toluene is excellent for reactions requiring higher temperatures and strictly anhydrous conditions.
-
Amides (DMF, DMAc): While these solvents can aid solubility, they are more coordinating and can sometimes interfere with the catalyst. They are also more difficult to remove during workup.[8]
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling at C6
| Palladium Source | Ligand | Base (equivalents) | Solvent | Temperature (°C) | Key Considerations |
| Pd(OAc)₂ (2-5 mol%) | SPhos or XPhos (4-10 mol%) | K₃PO₄ (2-3 eq.) | Toluene or 1,4-Dioxane | 80-110 | Excellent for challenging couplings; bulky, electron-rich ligands prevent catalyst poisoning.[4][5] |
| Pd₂(dba)₃ (2-4 mol%) | P(t-Bu)₃ (4-8 mol%) | Cs₂CO₃ (2 eq.) | 1,4-Dioxane | 80-100 | Highly active catalyst system, requires strict inert atmosphere. |
| Pd(PPh₃)₄ (5 mol%) | (None, is a complex) | K₂CO₃ (3 eq.) | 1,4-Dioxane / H₂O (4:1) | 85-95 | A more "classical" system; may be less effective and require higher temperatures.[9] |
Q2: How do I achieve a successful Buchwald-Hartwig amination, and what factors should I consider for the base and solvent?
A2: Similar to Suzuki coupling, the Buchwald-Hartwig amination will occur selectively at the more reactive C-Br bond. The catalytic cycle involves oxidative addition, amine coordination, deprotonation by the base to form a palladium-amido complex, and reductive elimination.[10] The choice of base is arguably the most critical parameter.
-
Base Selection is Crucial: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.
-
Alkoxides (NaOt-Bu, KOt-Bu): Sodium tert-butoxide is the most commonly used base for these reactions. It is strong enough to deprotonate a wide range of amines.
-
Bis(trimethylsilyl)amides (LiHMDS): Lithium bis(trimethylsilyl)amide is another effective strong base, particularly useful for coupling unprotected aminopyridines where other bases might fail.[11]
-
-
Solvent Considerations: Aprotic, non-coordinating solvents are preferred.
-
Toluene and Dioxane are the most common and effective solvents for Buchwald-Hartwig aminations.[12] They provide good solubility for the organic reagents and do not interfere with the catalyst.
-
DMF and DMAc should generally be avoided as they can lead to side reactions and catalyst decomposition at the high temperatures often required.
-
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination at C6
| Palladium Source | Ligand | Base (equivalents) | Solvent | Temperature (°C) | Key Considerations |
| Pd₂(dba)₃ (2 mol%) | XPhos or RuPhos (4 mol%) | NaOt-Bu (1.5-2 eq.) | Toluene | 80-110 | Highly general and effective system for a wide range of primary and secondary amines. |
| RuPhos Precatalyst (2-4 mol%) | (Part of precatalyst) | LiHMDS (2 eq.) | THF or Toluene | Room Temp to 80 | Excellent for delicate substrates or when coupling other aminopyridines.[11] |
| Pd(OAc)₂ (2-5 mol%) | BINAP (3-6 mol%) | NaOt-Bu (2 eq.) | Toluene | 100 | A well-established, older generation catalyst system.[12] |
Q3: Can I perform a nucleophilic aromatic substitution (SNAr) on this molecule? Which position is more reactive and why?
A3: Yes, SNAr is a viable pathway. In contrast to palladium-catalyzed reactions, SNAr reactivity is governed by electronics. The C2-Cl bond is more susceptible to nucleophilic attack than the C6-Br bond.
-
Mechanism and Rationale: SNAr reactions proceed via a two-step addition-elimination mechanism through a negatively charged intermediate (Meisenheimer complex).[13] The stability of this intermediate determines the reaction rate. For a nucleophile to attack, the ring must be "electron-poor." The pyridine nitrogen acts as an electron-withdrawing group, activating the C2 and C4 positions. Since the chlorine is at C2, this position is highly activated. The hydroxyl group at C3 is electron-donating, which slightly deactivates the ring, but the effect of the ring nitrogen is dominant.
-
Effective Bases and Solvents: The base's role is often to deprotonate the incoming nucleophile (e.g., an alcohol or amine) to make it more potent.
-
Bases: Strong bases like sodium hydride (NaH) for alcohols or potassium carbonate (K₂CO₃) for thiols are common. For amine nucleophiles, often no external base is needed as the amine can act as both the nucleophile and the base.[14]
-
Solvents: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they can stabilize the charged Meisenheimer intermediate, accelerating the reaction.
-
Q4: What about the hydroxyl group? How does it influence reactivity and can it be functionalized?
A4: The hydroxyl group has a significant electronic and steric influence. It can also be a reactive handle for O-alkylation.
-
Influence on Reactivity: As an electron-donating group, the hydroxyl group can slightly decrease the rate of palladium-catalyzed oxidative addition but can also stabilize the catalyst. In SNAr, its presence can modulate the electronics of the pyridine ring. Importantly, under basic conditions, it will be deprotonated to a phenoxide, which is a much stronger electron-donating group and can significantly alter the reactivity profile.
-
O-Alkylation: The hydroxyl group can be alkylated using a standard Williamson ether synthesis.[15]
-
Conditions: Typically, a moderate base like K₂CO₃ or a stronger base like NaH is used to deprotonate the hydroxyl group, followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide).
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are effective for this transformation.
-
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental issues.
Caption: A decision tree for troubleshooting common issues.
Issue 1: My Suzuki or Buchwald-Hartwig reaction has stalled or shows no conversion.
-
Root Cause Analysis:
-
Catalyst Poisoning: This is the most common issue with pyridine substrates.[2][5] The pyridine nitrogen coordinates to the Pd(0) center, inhibiting oxidative addition.
-
Inefficient Oxidative Addition: The C-Br bond, while reactive, still requires a sufficiently active catalyst. If you are attempting to react the C-Cl bond, this step is even more challenging.[4]
-
Inactive Base: The base may be old, hydrated, or not strong enough to perform its role in the catalytic cycle (transmetalation in Suzuki, amine deprotonation in Buchwald-Hartwig).[4][10]
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species.[5]
-
-
Solutions:
-
Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[5] Their bulkiness creates a protective pocket around the palladium center, disfavoring coordination from the pyridine nitrogen and promoting the desired catalytic cycle.[16]
-
Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst (e.g., RuPhos Pd G3). These ensure the efficient and reliable generation of the active Pd(0) species in situ.[2]
-
Re-evaluate Your Base: For Suzuki, ensure your base (e.g., K₃PO₄) is anhydrous if you are trying to avoid protodeboronation. For Buchwald-Hartwig, ensure your NaOt-Bu is fresh and handled under inert gas.
-
Improve Inert Technique: Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of inert gas or in a glovebox.[5]
-
Issue 2: I am observing significant side product formation, mainly protodeboronation or homocoupling (Suzuki).
-
Root Cause Analysis:
-
Protodeboronation: The boronic acid is being replaced by a hydrogen atom. This is often caused by excess water in the reaction, especially with certain bases.[4][5]
-
Homocoupling: The boronic acid couples with itself. This is often promoted by the presence of oxygen or if the reduction of a Pd(II) source to Pd(0) is slow or incomplete.[6]
-
-
Solutions:
-
To Minimize Protodeboronation: Use an anhydrous base like K₃PO₄ and ensure your solvent is dry. If the reaction is sluggish, a controlled, minimal amount of water can sometimes be beneficial, but start with strictly anhydrous conditions.[2][4]
-
To Minimize Homocoupling: Rigorously exclude oxygen from your reaction. Using a precatalyst can also help by providing a clean source of Pd(0), bypassing potentially problematic in-situ reduction steps.[2]
-
Experimental Protocols
The following protocols provide a validated starting point for your experiments. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-2-chloropyridin-3-ol (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene via syringe (typically to a concentration of 0.1-0.2 M).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at 90-110 °C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After the reaction is complete, cool to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive stream of argon, add sodium tert-butoxide (NaOt-Bu, 1.5 eq.) to a dry Schlenk tube equipped with a stir bar. Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Reagent Addition: Add 6-Bromo-2-chloropyridin-3-ol (1.0 eq.) and the desired amine (1.1 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Chemoselectivity of 6-Bromo-2-chloropyridin-3-ol under different reaction conditions.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Pomeisl, K., et al. (2011). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry.
- Gessner Group.
- Marion, N., & Nolan, S. P. (2008).
- Jagannathan, A., et al. (2020). Privileged ligands for palladium-catalyzed cross-coupling reactions.
- Wu, X., Fors, B. P., & Buchwald, S. L. (2011). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. NIH.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine.
- van der Vlugt, J. I. (2019). The Role of Ligand Transformations on the Performance of Phosphite- and Phosphinite-Based Palladium Catalysts in the Suzuki Reaction.
- BenchChem. (2025).
- Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Royal Society of Chemistry.
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2021).
- OC Academy. (2019).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Request PDF. (2010). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- Ball, L. T., & Lloyd-Jones, G. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
- Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
- Piros, L., et al. (2024). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Reddy, C. R., et al. (2012). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Scirp.org.
- Di Furia, F., et al. (1990). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.
- Wang, S., et al. (2020).
- Smith, A. M., et al. (2016).
- Kenny, M. C., et al. (2020). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC - PubMed Central.
- Sigma-Aldrich. Cross-Coupling Reaction Guide.
- Khan, I., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- Sigma-Aldrich. 6-Bromo-2-chloropyridin-3-ol.
- BenchChem. (2025). A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions.
- PubChem. 6-Bromo-2-nitropyridin-3-ol.
- Moldb. 6-Bromo-2-chloropyridin-3-ol.
- Shavrin, K. N., et al. (2021).
- Shavrin, K. N., et al. (2021).
- D’Amico, D. C., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.
- Synblock. 6-bromo-2-chloropyridin-3-ol.
- Chemsrc. 6-Bromo-2-chloro-3-pyridinamine | CAS#:169833-70-9.
- Asif, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
Sources
- 1. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media [scirp.org]
- 16. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions Involving 6-Bromo-2-chloropyridin-3-ol
Welcome to the technical support center for 6-Bromo-2-chloropyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up reactions with this versatile heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to ensure your scale-up is logical, safe, and successful.
Part 1: Foundational Knowledge & Safety (FAQs)
This section addresses the most frequently asked questions regarding the handling, properties, and fundamental reactivity of 6-Bromo-2-chloropyridin-3-ol, particularly in the context of increasing reaction scale.
Q1: What are the critical safety precautions for handling multi-gram or kilogram quantities of 6-Bromo-2-chloropyridin-3-ol?
A1: On a larger scale, adherence to safety protocols is paramount. 6-Bromo-2-chloropyridin-3-ol is an irritant.[1] Key precautions include:
-
Personal Protective Equipment (PPE): Always use standard PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[2] When handling large quantities of the solid, which can form dust, respiratory protection (e.g., a full-face respirator) is recommended.[3]
-
Engineering Controls: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of dust or aerosols.[2][3] For kilogram-scale work, a walk-in fume hood or a dedicated, ventilated enclosure is appropriate.
-
Handling: Avoid dust formation during transfer.[3] Use non-sparking tools to prevent ignition sources.[3]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Spill & Disposal: In case of a spill, avoid generating dust. Collect the material and dispose of it as special waste in accordance with local, regional, and national regulations.[4]
Q2: What are the solubility characteristics of 6-Bromo-2-chloropyridin-3-ol, and how does this affect solvent selection for scale-up?
Q3: In a cross-coupling reaction, which site is more reactive: the C6-Bromo or the C2-Chloro bond?
A3: The Carbon-Bromine bond at the 6-position is significantly more reactive than the Carbon-Chlorine bond at the 2-position in palladium-catalyzed cross-coupling reactions. This chemoselectivity is a well-established reactivity trend for aryl halides (reactivity order: I > Br > Cl > F). This allows for selective functionalization at the C6 position while leaving the C2 chlorine atom intact for subsequent transformations.[6] This differential reactivity is fundamental to designing multi-step synthetic routes.
Q4: How does the 3-hydroxy group influence the molecule's reactivity and stability?
A4: The hydroxyl group has two primary effects:
-
Electronic Effect: As an electron-donating group, it increases the electron density of the pyridine ring. This can decrease the reactivity of the C-Br bond towards the initial oxidative addition step in palladium-catalyzed cycles, which is often the rate-limiting step.[7] This can make the substrate more challenging to work with compared to non-hydroxylated analogs.
-
Potential for Interference: The acidic proton of the hydroxyl group can interfere with certain reagents, particularly strong bases or organometallics. Furthermore, the oxygen's lone pair can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[8] For these reasons, protection of the hydroxyl group (e.g., as a methoxy, benzyloxy, or silyl ether) is a common strategy to improve reaction outcomes, although it adds extra steps to the synthesis.[7]
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Scaling up cross-coupling reactions often presents challenges not observed on the bench scale. This section provides a troubleshooting guide for the two most common transformations performed with this substrate.
Guide 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
Problem: My Suzuki coupling reaction fails or gives very low yield upon scale-up.
This is a frequent issue when moving from milligram to multi-gram scales. The flowchart below provides a logical path for troubleshooting, followed by a detailed explanation.
Caption: Troubleshooting decision tree for a failed Suzuki coupling.
Detailed Causality & Solutions:
-
Cause: Catalyst Inhibition/Deactivation.
-
Why it happens: The nitrogen atom in the pyridine ring and the lone pair on the 3-hydroxyl group can coordinate to the palladium center, effectively poisoning the catalyst.[7] This is a major cause of failure with heterocyclic substrates.
-
Solution: Use sterically bulky and electron-rich phosphine ligands (i.e., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[9] These ligands form stable, highly active catalysts that are less susceptible to inhibition and are powerful enough to activate the relatively electron-rich C-Br bond.[7]
-
-
Cause: Ineffective Base or Solvent System.
-
Why it happens: The base is critical for activating the boronic acid to facilitate transmetalation.[9] If the base is too weak, not soluble in the reaction medium, or if you are using anhydrous conditions with a base like K₃PO₄ that may require a small amount of water to function, the reaction can stall.[9]
-
Solution: For a challenging substrate like this, stronger bases such as K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃.[9] A solvent system of Dioxane/H₂O or Toluene/H₂O is a good starting point. Ensure vigorous stirring on scale-up to overcome mass transfer limitations with heterogeneous bases.
-
-
Cause: Protodeboronation of the Boronic Acid.
-
Why it happens: This is a common side reaction where the boronic acid reacts with water or other protic sources to revert to the corresponding arene, especially at high temperatures over long reaction times.[7]
-
Solution: Use fresh, high-purity boronic acid. Alternatively, consider using the corresponding boronic ester (e.g., a pinacol ester), which is more stable.[7] Ensure reaction times are not unnecessarily long by monitoring for completion via TLC or LC-MS.[5]
-
Guide 2: Buchwald-Hartwig Amination (C-N Bond Formation)
Problem: My amination reaction is sluggish, and purification of the basic product is difficult.
Detailed Causality & Solutions:
-
Cause: Sluggish Reaction.
-
Why it happens: Similar to the Suzuki coupling, catalyst inhibition is a primary concern. Additionally, the choice of base is critical. It must be strong enough to deprotonate the amine nucleophile to form the palladium-amido complex but not so nucleophilic that it competes in side reactions.
-
Solution: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[10][11] The catalyst system is again key; Pd₂(dba)₃ with a bulky ligand like XPhos or BINAP is a robust starting point.[10][12] Anhydrous, aprotic solvents like toluene or dioxane are standard.[10]
-
-
Cause: Difficult Purification.
-
Why it happens: The resulting aminopyridine product is basic, just like the starting material. This can cause significant tailing on silica gel chromatography due to strong interactions with acidic silanol groups.[13]
-
Solution 1 (Chromatography): Add a small amount (0.5-1% v/v) of a basic modifier like triethylamine (TEA) or pyridine to the eluent.[13] This neutralizes the active sites on the silica, leading to sharper peaks and better separation.
-
Solution 2 (Extraction): Utilize an acid-base workup. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). Your basic product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and back-extract the pure product into an organic solvent.[13] This is a highly effective and scalable purification technique.
-
| Problem | Probable Cause | Recommended Solution |
| Low/No Conversion (Both Reactions) | Catalyst inhibition by pyridine N or OH group. | Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Consider protecting the -OH group.[7] |
| Inactive Pd(0) species. | Ensure rigorous degassing of solvents and reaction setup with an inert gas (Ar or N₂).[9] | |
| Suzuki: Dehalogenation Side Product | Palladium hydride species formation. | Screen different bases and solvents; ensure an inert atmosphere.[7] |
| Suzuki: Boronic Acid Homocoupling | Presence of oxygen. | Thoroughly degas all reagents and solvents.[7] |
| Buchwald: Low Yield | Inappropriate base. | Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[10] |
| Purification: Tailing on Silica Gel | Strong interaction of basic product with acidic silica. | Add 0.5-1% triethylamine to the eluent for column chromatography.[13] |
| Complex crude mixture. | Perform an acid-base extraction to separate the basic product from neutral/acidic impurities.[13] |
Part 3: Experimental Protocols & Scale-Up Workflow
The following are generalized, robust starting protocols. Always perform a small-scale trial to optimize conditions for your specific substrates before proceeding to a large-scale reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
6-Bromo-2-chloropyridin-3-ol (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2-1.5 equiv)
-
PdCl₂(dppf) or Pd₂(dba)₃/SPhos (1-3 mol% Pd)
-
K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)
Procedure:
-
Reactor Setup: To an oven-dried reactor equipped with a mechanical stirrer, condenser, and thermocouple, add 6-Bromo-2-chloropyridin-3-ol, the boronic acid, and the base under a nitrogen atmosphere.
-
Catalyst Addition: In a separate flask, prepare a solution or slurry of the palladium catalyst/ligand in the reaction solvent and add it to the reactor.
-
Inerting: Evacuate and backfill the reactor with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[14]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (potentially with added triethylamine) or recrystallization.[13][15]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
6-Bromo-2-chloropyridin-3-ol (1.0 equiv)
-
Primary or secondary amine (1.1-1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Reactor Setup: In a glovebox or under an inert atmosphere, charge a dry reactor with 6-Bromo-2-chloropyridin-3-ol, the palladium precatalyst, the ligand, and the base.[10][16]
-
Reagent Addition: Seal the reactor, remove from the glovebox, and add the anhydrous solvent followed by the amine coupling partner via syringe.
-
Reaction: Heat the mixture (typically 80-110 °C) with efficient stirring for the required time (monitor by LC-MS).
-
Work-up: Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product using an acid-base extraction sequence or by column chromatography.[12]
Caption: A generalized workflow for scaling up chemical reactions.
References
-
SAFETY DATA SHEET. Acros PharmaTech Limited. [Link]
-
Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. PubMed. [Link]
-
6-Bromo-2-chloropyridin-3-amine | CAS#:169833-70-9. Chemsrc. [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines. NIH National Center for Biotechnology Information. [Link]
-
DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group, University of Illinois Urbana-Champaign. [Link]
-
Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Royal Society of Chemistry. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. ACS Publications. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. acrospharmatech.com [acrospharmatech.com]
- 3. echemi.com [echemi.com]
- 4. 6-Bromo-2-chloro-3-pyridinamine | CAS#:169833-70-9 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 6-Bromo-2-chloropyridin-3-ol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the vast landscape of heterocyclic compounds, substituted pyridin-3-ols represent a privileged scaffold due to their prevalence in biologically active molecules. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 6-bromo-2-chloropyridin-3-ol and its derivatives. By offering a comparative framework, this document aims to equip researchers with the necessary insights for the unambiguous identification and characterization of this important class of compounds.
The Structural Significance of Halogenated Pyridin-3-ols
Halogenated pyridin-3-ol derivatives are key intermediates in the synthesis of a wide array of pharmaceutical and agrochemical agents. The specific substitution pattern of 6-bromo-2-chloropyridin-3-ol, featuring a bromine and a chlorine atom at positions that flank the nitrogen and the hydroxyl group, offers multiple reactive handles for further chemical transformations. Understanding the precise influence of these substituents on the electronic environment of the pyridine ring is paramount for predicting reactivity and for the unequivocal assignment of spectral data.
¹H and ¹³C NMR Spectral Features: A Comparative Analysis
Due to the limited availability of public domain, experimentally verified ¹H and ¹³C NMR data for 6-bromo-2-chloropyridin-3-ol, this guide will utilize a combination of predicted spectral data for the parent compound and experimentally obtained data for closely related derivatives. This comparative approach allows for a robust understanding of the key spectral features and the influence of various substituents.
Predicted ¹H and ¹³C NMR Data for 6-Bromo-2-chloropyridin-3-ol
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 6-bromo-2-chloropyridin-3-ol. These predictions are generated using advanced computational algorithms and serve as a valuable starting point for spectral interpretation.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Proton | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |
| H-4 | 7.20 - 7.40 | C-2 | 145.0 - 147.0 |
| H-5 | 7.00 - 7.20 | C-3 | 150.0 - 152.0 |
| OH | 9.00 - 10.00 | C-4 | 120.0 - 122.0 |
| C-5 | 125.0 - 127.0 | ||
| C-6 | 110.0 - 112.0 |
Note: Predicted chemical shifts can vary depending on the software and parameters used. The OH proton signal is highly dependent on solvent and concentration and may be broad.
Experimental NMR Data for Related Pyridin-3-ol Derivatives
To provide a concrete basis for comparison, the following table presents experimentally determined ¹H and ¹³C NMR data for several related halogenated and substituted pyridin-3-ol derivatives found in the literature.
| Compound | ¹H NMR (Solvent) | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | ¹³C NMR (Solvent) | Chemical Shifts (δ, ppm) | Reference |
| 2-Bromo-6-chloropyridine | CDCl₃ | 7.55 (t, J = 7.8), 7.25 (d, J = 7.8), 7.15 (d, J = 7.8) | Not Available | Not Available | [1] |
| 3-Bromo-2-chloropyridine | Not Available | Not Available | Not Available | 147.9, 141.2, 127.8, 127.5, 122.4 | [2] |
| 3-Bromo-6-hydroxy-2-methylpyridine | DMSO-d₆ | 11.8 (s, 1H), 7.45 (d, J = 8.5, 1H), 6.15 (d, J = 8.5, 1H), 2.30 (s, 3H) | Not Available | Not Available | [3] |
Analysis of Spectral Trends:
-
¹H NMR: The aromatic protons on the pyridine ring typically resonate in the region of 7.0-8.5 ppm. The electron-withdrawing nature of the halogen substituents and the nitrogen atom generally leads to a downfield shift of the ring protons. The coupling constants between adjacent protons (ortho-coupling) are typically in the range of 7-9 Hz.
-
¹³C NMR: The carbon atoms directly attached to the electronegative nitrogen, chlorine, and bromine atoms experience significant deshielding and appear at lower field (higher ppm values). The carbon bearing the hydroxyl group (C-3) is also typically found at a relatively downfield chemical shift.
Experimental Protocols for NMR Characterization
Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a generalized experimental protocol for the ¹H and ¹³C NMR characterization of 6-bromo-2-chloropyridin-3-ol and its derivatives.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD). The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A delay of 2-5 seconds is appropriate.
-
-
2D NMR Experiments: For complex structures or to confirm assignments, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.
Visualization of Key Concepts
To aid in the understanding of the structural relationships and the NMR characterization process, the following diagrams are provided.
Figure 1. Molecular structure and NMR characterization workflow.
Conclusion
References
Sources
A Senior Application Scientist's Guide to the Single-Crystal X-ray Diffraction of 6-Bromo-2-chloropyridin-3-ol Analogs: Unveiling Structure-Property Relationships in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount. It is the bedrock upon which we build our understanding of molecular recognition, binding affinity, and ultimately, therapeutic efficacy. The 6-Bromo-2-chloropyridin-3-ol scaffold and its analogs represent a class of compounds with significant potential in medicinal chemistry. Their utility as intermediates in the synthesis of active pharmaceutical ingredients (APIs) necessitates a profound understanding of their solid-state architecture.[1] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating these structures at the atomic level.[2][3]
This guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 6-Bromo-2-chloropyridin-3-ol analogs. It is designed to be a practical resource, blending theoretical principles with field-proven insights to empower researchers in their quest to correlate molecular structure with function. While a public crystal structure for 6-Bromo-2-chloropyridin-3-ol is not available as of this writing, this guide will equip you with the necessary framework to conduct and interpret such an analysis on this compound and its derivatives.
The Experimental Journey: From Powder to Solved Structure
The path from a synthesized compound to a fully refined crystal structure is a meticulous process. Each step is critical for obtaining high-quality data that will unambiguously reveal the molecule's three-dimensional arrangement and its interactions within the crystal lattice.
Part 1: The Art and Science of Crystal Growth
The adage "garbage in, garbage out" is particularly apt in crystallography. A high-quality single crystal is the prerequisite for a successful diffraction experiment. For novel 6-Bromo-2-chloropyridin-3-ol analogs, obtaining suitable crystals can be a significant hurdle. The following are proven techniques for growing single crystals of small organic molecules:
-
Slow Evaporation: This is often the simplest and most successful method. A saturated solution of the compound is prepared in a suitable solvent (or solvent mixture) and allowed to evaporate slowly and undisturbed. The choice of solvent is critical and often requires screening a range of solvents with varying polarities.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility with temperature can induce the formation of well-ordered crystals.
Expert Insight: The presence of multiple functional groups in 6-Bromo-2-chloropyridin-3-ol (a hydroxyl group, a pyridine nitrogen, and two different halogens) suggests a propensity for strong intermolecular interactions. When screening for crystallization conditions, consider solvents that can compete with or mediate these interactions to control the rate of nucleation and growth.
Part 2: The Diffraction Experiment: Capturing the Reciprocal Lattice
Once a suitable crystal is mounted on the diffractometer, it is subjected to a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of the atoms in the crystal lattice, the scattered waves interfere with each other, producing a diffraction pattern of discrete spots. This pattern is a representation of the crystal's reciprocal lattice, which is the Fourier transform of the real-space crystal lattice.[4][5][6][7][8]
The intensity of each diffraction spot is measured, providing the amplitudes of the structure factors. However, the phase information, which is essential for reconstructing the electron density, is lost in the experiment. This is the infamous "phase problem" in crystallography.
Part 3: Solving the Puzzle: From Diffraction Data to Molecular Structure
The process of solving a crystal structure involves determining the phases of the structure factors and using them, along with the measured amplitudes, to calculate an electron density map of the unit cell.[2][3][9][10]
-
Structure Solution: For small molecules like the 6-Bromo-2-chloropyridin-3-ol analogs, direct methods are typically employed to solve the phase problem. These methods use statistical relationships between the intensities of the diffraction spots to derive the initial phases.
-
Model Building: The initial electron density map is then interpreted to build a molecular model, identifying the positions of the individual atoms.
-
Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic positions, and their thermal displacement parameters to improve the agreement between the calculated structure factors (from the model) and the observed structure factors (from the experiment). The quality of the refinement is monitored by the R-factor , which is a measure of the disagreement between the model and the data.[11][12][13][14] A lower R-factor indicates a better fit. For a well-refined small molecule structure, an R-factor below 5% (0.05) is typically expected.[13][14]
The following DOT script visualizes the comprehensive workflow for single-crystal X-ray diffraction analysis.
Comparative Analysis of 6-Bromo-2-chloropyridin-3-ol Analogs: Deciphering Intermolecular Interactions
A key strength of single-crystal X-ray diffraction is its ability to reveal the intricate network of intermolecular interactions that govern the packing of molecules in the solid state. For a series of 6-Bromo-2-chloropyridin-3-ol analogs, a comparative analysis of their crystal structures can provide invaluable insights into how subtle changes in the molecular structure influence these interactions and, consequently, the macroscopic properties of the material.
Expected Intermolecular Interactions
Based on the functional groups present in the 6-Bromo-2-chloropyridin-3-ol scaffold, we can anticipate a rich variety of intermolecular interactions:
-
Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, while the pyridine nitrogen and the hydroxyl oxygen are potential hydrogen bond acceptors. We would expect to see strong O-H···N or O-H···O hydrogen bonds, which are known to be robust and often dictate the primary packing motifs in pyridinol-containing crystals.[15][16][17][18]
-
Halogen Bonding: Both the bromine and chlorine atoms are potential halogen bond donors. Halogen bonding is a highly directional, non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as the pyridine nitrogen or the hydroxyl oxygen.[19][20][21][22] The strength of the halogen bond is expected to follow the trend I > Br > Cl > F. A comparative analysis of analogs where the bromine is replaced with other halogens would provide direct evidence of the role of halogen bonding in the crystal packing.
-
π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions, where the electron-rich π systems of adjacent rings interact favorably. These interactions are typically weaker than hydrogen and halogen bonds but can play a significant role in the overall stability of the crystal lattice.
The following DOT script illustrates the potential intermolecular interactions that could be observed in the crystal structure of a 6-Bromo-2-chloropyridin-3-ol analog.
Hypothetical Crystallographic Data for Comparison
When you obtain the crystal structures of your 6-Bromo-2-chloropyridin-3-ol analogs, you will be able to compile a table of their key crystallographic parameters. This will allow for a systematic comparison of their solid-state structures. Below is a template of what such a table might look like, with explanations of the key parameters.
| Parameter | Analog 1 (R = H) | Analog 2 (R = CH₃) | Analog 3 (R = F) | Significance |
| Formula | C₅H₃BrClNO | C₆H₅BrClNO | C₅H₂BrClFNO | The chemical formula of the molecule in the crystal. |
| Formula Weight | 208.44 | 222.47 | 226.43 | The molecular weight of the compound. |
| Crystal System | Monoclinic | Orthorhombic | Triclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Pnma | P-1 | The space group provides a detailed description of the symmetry elements within the crystal. |
| a (Å) | 10.123 | 12.456 | 8.789 | The length of the 'a' axis of the unit cell. |
| b (Å) | 8.456 | 9.876 | 9.123 | The length of the 'b' axis of the unit cell. |
| c (Å) | 15.789 | 14.567 | 10.456 | The length of the 'c' axis of the unit cell. |
| α (°) | 90 | 90 | 92.34 | The angle between the 'b' and 'c' axes. |
| β (°) | 98.76 | 90 | 101.23 | The angle between the 'a' and 'c' axes. |
| γ (°) | 90 | 90 | 88.90 | The angle between the 'a' and 'b' axes. |
| Volume (ų) | 1334.5 | 1793.4 | 823.1 | The volume of the unit cell. |
| Z | 4 | 8 | 2 | The number of molecules in the unit cell. |
| Density (calc) (g/cm³) | 1.034 | 1.029 | 1.145 | The calculated density of the crystal. |
| R-factor (R1) | 0.045 | 0.038 | 0.051 | A measure of the agreement between the model and the data (lower is better).[11][12][13][14] |
Expert Insight: By comparing the unit cell parameters and space groups of different analogs, you can identify isostructural compounds (those with the same crystal packing) and polymorphs (different crystal packings of the same compound). Understanding polymorphism is critical in drug development as different polymorphs can have different solubilities, stabilities, and bioavailabilities.
Conclusion: From Atomic Coordinates to Drug Design
The single-crystal X-ray diffraction of 6-Bromo-2-chloropyridin-3-ol analogs is not merely an academic exercise. The detailed structural information obtained from these studies provides a powerful platform for rational drug design. By understanding how different substituents influence intermolecular interactions and crystal packing, we can begin to predict and control the solid-state properties of these compounds. This knowledge is crucial for optimizing lead compounds, developing stable formulations, and ultimately, creating safer and more effective medicines. The journey from a flask of white powder to a fully elucidated crystal structure is a testament to the power of modern analytical techniques and their profound impact on the advancement of science and medicine.
References
- 1. nbinno.com [nbinno.com]
- 2. Electron density maps - Proteopedia, life in 3D [proteopedia.org]
- 3. dictionary.iucr.org [dictionary.iucr.org]
- 4. Reciprocal space [doitpoms.ac.uk]
- 5. pa.uky.edu [pa.uky.edu]
- 6. phys.sinica.edu.tw [phys.sinica.edu.tw]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 10. academic.oup.com [academic.oup.com]
- 11. R-factor (crystallography) - Wikipedia [en.wikipedia.org]
- 12. dictionary.iucr.org [dictionary.iucr.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Reliability factor, R-factor | Glossary | JEOL Ltd. [jeol.com]
- 15. Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 17. books.rsc.org [books.rsc.org]
- 18. xray.uky.edu [xray.uky.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Dichlorine–pyridine N-oxide halogen-bonded complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 6-Halo-2-chloropyridin-3-ols: A Comparative Analysis of Brominated vs. Iodinated Scaffolds in Cross-Coupling Synthesis
As a Senior Application Scientist, the choice of starting material is the bedrock of a successful synthetic campaign. For researchers and drug development professionals working with the valuable 2,6-dihalopyridin-3-ol scaffold, the decision between using the 6-bromo or the 6-iodo analog is not trivial. It is a strategic choice that profoundly impacts reaction conditions, selectivity, and overall efficiency. This guide provides an in-depth comparison of 6-Bromo-2-chloropyridin-3-ol and 6-iodo-2-chloropyridin-3-ol, grounded in fundamental reactivity principles and supported by experimental insights, to empower you to make the optimal selection for your project.
Physicochemical Properties at a Glance
Before delving into reactivity, a summary of the fundamental properties of these two key building blocks is essential.
| Property | 6-Bromo-2-chloropyridin-3-ol | 6-Iodo-2-chloropyridin-3-ol |
| Structure | ||
| CAS Number | 52764-12-2[1][2] | 188057-26-3[3][4] |
| Molecular Formula | C₅H₃BrClNO[1][2] | C₅H₃ClINO[3][4] |
| Molecular Weight | 208.44 g/mol [1][2] | 255.44 g/mol |
| Appearance | White to off-white solid | White to pale cream powder[5] |
| Melting Point | Not consistently reported | ~188-194 °C[6][7] |
The Decisive Factor: Carbon-Halogen Bond Reactivity
The primary difference governing the synthetic utility of these two molecules is the inherent reactivity of the carbon-halogen bond at the C6 position. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[8] The energy required for this step is directly related to the bond dissociation energy (BDE) of the C-X bond.
The established trend for BDE in aryl halides is:
C-Cl > C-Br > C-I
This fundamental principle dictates that the C-I bond is weaker and therefore more readily cleaved by the palladium catalyst than the C-Br bond.[8] This translates to higher reactivity for 6-iodo-2-chloropyridin-3-ol, often allowing for:
-
Milder reaction temperatures.
-
Lower catalyst loadings.
-
Shorter reaction times.
-
Greater success with less reactive coupling partners.
This differential reactivity is the key to their selective application in complex syntheses.
Sources
- 1. 52764-12-2 | 6-Bromo-2-chloropyridin-3-ol - Moldb [moldb.com]
- 2. CAS 52764-12-2 | 6-bromo-2-chloropyridin-3-ol - Synblock [synblock.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 6-Chloro-2-iodo-3-hydroxypyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 6-Chloro-2-iodo-3-hydroxypyridine, 98% | CymitQuimica [cymitquimica.com]
- 6. H33127.03 [thermofisher.com]
- 7. chemimpex.com [chemimpex.com]
- 8. reddit.com [reddit.com]
The Untapped Potential of 6-Bromo-2-chloropyridin-3-ol in Medicinal Chemistry: A Comparative Guide to its Bioactive Derivatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude of clinically approved drugs.[1] Its unique electronic properties and versatile reactivity make it an ideal starting point for the synthesis of novel therapeutic agents. Within this class, halogenated pyridinols present a particularly intriguing, yet underexplored, chemical space. This guide focuses on the latent potential of 6-Bromo-2-chloropyridin-3-ol , a readily available starting material, by examining the biological activities of its closely related analogs and derivatives. While direct literature on compounds synthesized from this specific precursor is nascent, a comparative analysis of analogous structures reveals significant promise in the development of potent anticancer and antimicrobial agents. This guide will provide an in-depth technical overview of the reported biological activities of these related compounds, offer a comparative analysis against established drugs, detail essential experimental protocols, and visualize the key signaling pathways involved.
Anticancer Activity: Targeting Key Signaling Pathways
The fight against cancer continually demands novel chemical entities that can selectively target tumor cells while minimizing harm to healthy tissues. Pyridine derivatives have emerged as a rich source of such compounds, with many exhibiting potent anticancer activity by inhibiting key enzymes in oncogenic signaling pathways.[2]
Comparative Analysis of Anticancer Potency
While specific anticancer data for direct derivatives of 6-Bromo-2-chloropyridin-3-ol are not yet widely published, the activity of structurally similar pyridine-urea and imidazo[1,2-a]pyridine derivatives provides a strong rationale for its potential. These compounds often target critical kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[1]
Below is a comparative table of the anticancer activity of representative pyridine derivatives against various cancer cell lines, alongside a well-established VEGFR-2 inhibitor, Gefitinib.
| Compound ID | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |
| Pyridine-Urea Derivative 8e | MCF-7 (Breast Cancer) | 0.22 (48h), 0.11 (72h) | VEGFR-2 | [3] |
| Pyridine-Urea Derivative 8n | MCF-7 (Breast Cancer) | 1.88 (48h), 0.80 (72h) | VEGFR-2 | [3] |
| Imidazo[1,2-a]pyridine 28f (bromo-substituted) | MGC-803 (Gastric Cancer) | Not explicitly provided, but noted as having strong activity | Nek2 | [4] |
| Pyrazolo[3,4-b]pyridine Derivative 7b | HepG2 (Liver Cancer) | 0.0158 | Not Specified | [5] |
| Pyrazolo[3,4-b]pyridine Derivative 7b | MCF-7 (Breast Cancer) | 0.0001 | Not Specified | [5] |
| Gefitinib (Alternative) | HCC827 (Lung Cancer) | 0.013 | EGFR | [6] |
| Gefitinib (Alternative) | PC9 (Lung Cancer) | 0.077 | EGFR | [6] |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 1.93 | Topoisomerase II | [3] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that pyridine derivatives can exhibit potent, sub-micromolar anticancer activity. The pyridine-urea derivatives, for instance, show remarkable efficacy against the MCF-7 breast cancer cell line, with compound 8e being significantly more potent than the standard chemotherapeutic drug, Doxorubicin.[3] The high potency of these compounds underscores the potential of the pyridine scaffold in cancer therapy.
Mechanism of Action: Inhibition of VEGFR-2 Signaling
A plausible mechanism of action for many anticancer pyridine derivatives is the inhibition of the VEGFR-2 signaling pathway. This pathway is crucial for angiogenesis, and its blockade can effectively starve tumors of the nutrients and oxygen they need to grow and metastasize.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyridine derivatives.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the urgent discovery of new antimicrobial agents with novel mechanisms of action. Pyridine derivatives have shown considerable promise in this area, exhibiting activity against a range of pathogenic bacteria.[7]
Comparative Analysis of Antimicrobial Potency
The introduction of halogen atoms, such as bromine, into a molecule can often enhance its antimicrobial properties. While specific data for derivatives of 6-Bromo-2-chloropyridin-3-ol is limited, studies on other halogenated pyridines and related heterocycles provide valuable insights.
Below is a comparative table of the Minimum Inhibitory Concentration (MIC) values for various pyridine derivatives against common bacterial strains, with the widely used antibiotic Vancomycin included for comparison.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazolo[3,4-b]pyridine Derivative 7b | Fusarium oxysporum (Fungus) | 0.98 | [5] |
| Pyridine-triazole-thione Derivative 6 | Candida tenuis (Fungus) | 0.9 | [8] |
| Pyridine-triazole-thione Derivative 8 | Mycobacterium luteum | 3.9 | [8] |
| Imidazo[4,5-b]pyridine Derivative 2 | Bacillus cereus | 0.07 (mg/mL) | [9] |
| Thienopyridine Derivative 12a | Escherichia coli | 0.0195 (mg/mL) | [10] |
| Thienopyridine Derivative 12a | Bacillus mycoides | <0.0048 (mg/mL) | [10] |
| Vancomycin (Alternative) | Staphylococcus aureus | 0.5 - 2.0 | [11][12][13] |
MIC: The minimum inhibitory concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
The data highlights the potential for pyridine derivatives to act as potent antimicrobial agents. Notably, some derivatives exhibit very low MIC values, indicating high efficacy. The structural diversity of these compounds suggests that the 6-Bromo-2-chloropyridin-3-ol scaffold could be a valuable starting point for developing new antimicrobials.
Mechanism of Action: Disruption of Bacterial Cell Wall Synthesis
A key target for many antibiotics is the bacterial cell wall, a structure essential for bacterial survival that is absent in human cells. Pyridine derivatives may exert their antimicrobial effects by interfering with the synthesis of peptidoglycan, the primary component of the bacterial cell wall.
Caption: Overview of bacterial cell wall synthesis and a potential point of inhibition by pyridine derivatives.
Experimental Protocols
To facilitate further research into the biological activities of compounds derived from 6-Bromo-2-chloropyridin-3-ol, this section provides detailed, step-by-step methodologies for the key assays discussed.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow:
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, A549) in appropriate media until they reach 70-80% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and adjust the cell suspension to the desired density (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compound to each well. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow:
Caption: Experimental workflow for the broth microdilution MIC assay.
Detailed Protocol:
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar plate overnight.
-
Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well of the 96-well plate containing the serially diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Conclusion and Future Directions
While the direct synthesis and biological evaluation of compounds from 6-Bromo-2-chloropyridin-3-ol is an area ripe for exploration, the compelling anticancer and antimicrobial activities of its structural analogs strongly suggest its potential as a valuable scaffold in drug discovery. The presence of two distinct halogen atoms at positions 2 and 6, along with a hydroxyl group at position 3, provides multiple reactive sites for synthetic elaboration, allowing for the creation of diverse chemical libraries.
Future research should focus on the systematic synthesis of derivatives of 6-Bromo-2-chloropyridin-3-ol and the thorough evaluation of their biological activities. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that contribute to potency and selectivity. By leveraging the insights from related pyridine derivatives and employing the robust experimental protocols outlined in this guide, researchers can unlock the therapeutic potential of this promising, yet underexplored, chemical entity.
References
- Swenson, D., et al. (2012). Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005. Journal of Clinical Microbiology, 50(1), 136-141.
- Wang, G., et al. (2006). Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period. Journal of Clinical Microbiology, 44(11), 3883-3886.
- Sader, H. S., et al. (2009). Vancomycin MICs for Methicillin-Resistant Staphylococcus aureus Isolates Differ Based upon the Susceptibility Test Method Used. Antimicrobial Agents and Chemotherapy, 53(4), 1733-1734.
- van Hal, S. J., et al. (2012). Clinical Significance of Vancomycin Minimum Inhibitory Concentration in Staphylococcus aureus Infections: A Systematic Review and Meta-analysis. Clinical Infectious Diseases, 54(6), 755-771.
- Abdel-Aziz, M., et al. (2018).
- Swinney, D. C. (2004). Biochemical mechanisms of drug action: what does it take for success?. Nature Reviews Drug Discovery, 3(9), 801-808.
- A Comparative Analysis of Novel Pyridine Derivatives in Anticancer Research. (2025). BenchChem.
- IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2. (n.d.).
- El-Naggar, M., et al. (2018).
- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). Molecules, 27(19), 6296.
- Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investig
- Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). Molecules, 28(7), 3197.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2018). Molecules, 23(12), 3125.
- Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology.
- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity rel
- A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs. (2025). BenchChem.
- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). European Journal of Medicinal Chemistry, 223, 113642.
- Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. (2025).
- Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. (2017). Research Journal of Pharmacy and Technology, 10(9), 2975-2980.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances, 14, 10705-10721.
- Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (2012). Molecules, 17(11), 13356-13369.
- IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. (n.d.).
- An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional. (2025). BenchChem.
- Gefitinib (ZD1839) EGFR Inhibitor. (n.d.). Selleck Chemicals.
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Molecules, 27(14), 4595.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- A, in vitro growth-inhibitory effect of AZD2171 and gefitinib on eight gastric cancer cell lines. (n.d.).
- Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. (2007). Letters in Drug Design & Discovery, 4(2), 150-153.
- Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment. (2021). Journal of Cellular and Molecular Medicine, 25(9), 4047-4064.
- The IC50 shift curves of apatinib on gefitinib metabolite formation of... (n.d.).
- Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines. (2000). Journal of Heterocyclic Chemistry, 37(4), 877-881.
- Navigating the Structure-Activity Relationship of 6-Chloropyridin-3-amine Analogs: A Compar
- Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. (2024).
Sources
- 1. ijsat.org [ijsat.org]
- 2. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
A Comparative Guide to the Kinetics of 6-Bromo-2-chloropyridin-3-ol Coupling Reactions: A Blueprint for Mechanistic Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Value of a Differentiated Pyridine Core
6-Bromo-2-chloropyridin-3-ol is a highly valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the orthogonally reactive carbon-halogen bonds—a C-Br bond and a C-Cl bond—which allow for selective, sequential functionalization. This dihalogenated pyridine core serves as a versatile scaffold for the synthesis of complex molecules, including pharmaceuticals and functional materials. A deep understanding of the kinetics of its coupling reactions is paramount for rational process optimization, enhanced yields, and efficient scale-up.
This guide provides a framework for a comparative kinetic study of three key palladium-catalyzed cross-coupling reactions of 6-Bromo-2-chloropyridin-3-ol: Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C sp-sp2 bond formation). While direct, comprehensive kinetic data for this specific substrate is not extensively published, this guide synthesizes established principles from analogous systems to propose a robust experimental design for such an investigation.
Theoretical Framework: Unpacking the Catalytic Cycles
The efficiency of palladium-catalyzed cross-coupling reactions is governed by a series of elementary steps, collectively known as the catalytic cycle. Understanding these cycles is fundamental to interpreting kinetic data. The three primary reactions of interest share a common mechanistic framework but differ in the nature of the nucleophilic partner.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron compound.[1] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step, particularly for less reactive aryl chlorides.[3] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5][6] The catalytic cycle is analogous to the Suzuki coupling, with the key difference being the nature of the nucleophile and the subsequent steps.[7]
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[7]
A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming the palladium-amido complex that precedes reductive elimination.[8]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst.[9][10]
Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.
The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium complex.[10]
Proposed Experimental Design for a Comparative Kinetic Study
To objectively compare the performance of 6-Bromo-2-chloropyridin-3-ol in these coupling reactions, a systematic kinetic study is proposed. The primary objective is to determine the reaction rates, reaction orders with respect to each reactant, and the activation energies for each coupling type.
Experimental Workflow
The following workflow provides a general framework for conducting the kinetic experiments.
Caption: A generalized workflow for the proposed kinetic studies.
Detailed Experimental Protocols
The following protocols are starting points and should be optimized for the specific kinetic setup. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen).
Protocol 1: Suzuki-Miyaura Coupling [8][9]
-
Setup: To a jacketed reaction vessel equipped with a stirrer and an in-situ monitoring probe, add 6-Bromo-2-chloropyridin-3-ol (1.0 equiv), arylboronic acid (1.2 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/water, 4:1) to achieve the desired concentration (e.g., 0.1 M).
-
Equilibration: Heat the mixture to the desired temperature (e.g., 80-100 °C) and allow it to equilibrate.
-
Initiation: Inject a solution of the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos) to initiate the reaction.
-
Monitoring: Monitor the disappearance of the starting material and the appearance of the product over time.
Protocol 2: Buchwald-Hartwig Amination [8][11]
-
Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), and base (e.g., NaOt-Bu) to a dry reaction vessel.
-
Catalyst Formation: Add anhydrous, degassed solvent (e.g., Toluene) and stir for a few minutes to form the active catalyst.
-
Reagent Addition: Add 6-Bromo-2-chloropyridin-3-ol (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Equilibration and Monitoring: Heat to the desired temperature and monitor the reaction progress as described above.
Protocol 3: Sonogashira Coupling [9][12]
-
Setup: To a dry reaction vessel, add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(CF₃COO)₂/PPh₃), and copper(I) iodide (CuI).
-
Solvent and Base: Add a degassed solvent (e.g., DMF or THF) and a base (e.g., Et₃N).
-
Reagent Addition: Add 6-Bromo-2-chloropyridin-3-ol (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Equilibration and Monitoring: Heat to the desired temperature (can often be run at room temperature for reactive halides) and monitor the reaction.[10][13]
Comparative Analysis and Expected Outcomes
A key aspect of this study is to investigate the selective reactivity of the C-Br versus the C-Cl bond.
Table 1: Recommended Starting Conditions for Coupling Reactions of 6-Bromo-2-chloropyridin-3-ol
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Bond Formed | C-C[14][15][16] | C-N[17][18] | C-C (sp-sp²)[12] |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄[8][19] | Pd₂(dba)₃, Pd(OAc)₂[8] | Pd(PPh₃)₄, Pd(CF₃COO)₂[12] |
| Recommended Ligand | SPhos, XPhos, P(t-Bu)₃[8] | Xantphos, RuPhos, BINAP[8][11] | PPh₃[12] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃[8][20] | NaOt-Bu, LiHMDS[8][21] | Et₃N, DiPEA[9] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF[7][8] | Toluene, THF, Dioxane[7][8] | DMF, THF, Et₃N[7][12] |
| Typical Temperature | 80-110 °C[3] | 80-110 °C[7] | Room Temp. to 100 °C[12] |
Expected Reactivity and Selectivity:
-
C-Br vs. C-Cl: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed oxidative addition.[22] Therefore, it is expected that under carefully controlled conditions (e.g., lower temperatures, specific catalyst/ligand combinations), selective coupling at the C-Br position can be achieved. The kinetic study would quantify this difference in reactivity.
-
Ligand Effects: The choice of ligand will be crucial. For the less reactive C-Cl bond, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are generally required to promote oxidative addition.[4] The kinetic analysis will reveal the quantitative effect of different ligands on the reaction rates for both C-Br and C-Cl coupling.
-
Temperature Dependence: By conducting the reactions at different temperatures, the activation energy (Ea) for each coupling reaction can be determined using the Arrhenius equation. This will provide fundamental insight into the energy barriers of the rate-determining steps.
Conclusion
A systematic kinetic investigation of the coupling reactions of 6-Bromo-2-chloropyridin-3-ol will provide invaluable data for synthetic chemists. By quantifying the effects of catalysts, ligands, and reaction conditions on the rates of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can develop highly optimized and selective synthetic routes. This, in turn, will accelerate the discovery and development of novel pharmaceuticals and advanced materials based on this versatile pyridine scaffold. The framework presented in this guide offers a clear path toward achieving this deeper mechanistic understanding.
References
- A Comparative Guide to the Mechanism and Kinetics of 6-Chloropyridin-3-amine Reactions - Benchchem.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing).
- A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions - Benchchem.
- A Comparative Performance Analysis of 2,6-Dichloropyridine in Key Cross-Coupling Reactions - Benchchem.
- Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides - Organic Chemistry Portal.
- A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions - Benchchem.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Sonogashira coupling - Wikipedia.
- Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling | Request PDF - ResearchGate.
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed.
- Suzuki Coupling - Organic Chemistry Portal.
- Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine - Benchchem.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
- Ligands for copper-catalyzed C-N bond forming reactions with 1 mol% CuBr as catalyst - PubMed.
- c-c bond-forming reactions: Topics by Science.gov.
- Advances in Cross-Coupling Reactions - MDPI.
- C-N bond forming cross-coupling reactions: an overview. - Semantic Scholar.
- Unusual Enzymatic C-C Bond Formation and Cleavage Reactions during Natural Product Biosynthesis - PubMed.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org.
- Pd-catalyzed cross-coupling reactions of alkyl halides - RSC Publishing.
- Studies in Selective C-C Bond Formation via Borylation and Dehydrogenation - DSpace@MIT.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central.
- Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. science.gov [science.gov]
- 15. Unusual Enzymatic C-C Bond Formation and Cleavage Reactions during Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Studies in Selective C-C Bond Formation via Borylation and Dehydrogenation [dspace.mit.edu]
- 17. Ligands for copper-catalyzed C-N bond forming reactions with 1 mol% CuBr as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. C-N bond forming cross-coupling reactions: an overview. | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides [organic-chemistry.org]
- 21. benchchem.com [benchchem.com]
- 22. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Computational and Comparative Guide to the Reactivity of 6-Bromo-2-chloropyridin-3-ol
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. The substituted pyridin-3-ol motif, in particular, is prevalent in a wide array of biologically active compounds. 6-Bromo-2-chloropyridin-3-ol presents a compelling case for selective synthesis, offering two distinct halogen handles for diversification. This guide provides an in-depth computational analysis of the reactivity of 6-Bromo-2-chloropyridin-3-ol, comparing its predicted behavior with experimental data from analogous systems to offer a predictive framework for its synthetic utility.
Introduction: The Strategic Value of 6-Bromo-2-chloropyridin-3-ol
6-Bromo-2-chloropyridin-3-ol is a versatile building block, the value of which lies in the differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.[1] The ability to selectively functionalize one position over the other opens avenues for the streamlined synthesis of complex, polysubstituted pyridine derivatives. This guide will explore the inherent electronic properties of this molecule through the lens of computational chemistry, providing a rationale for its reactivity in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Computational Methodology: A Framework for Predicting Reactivity
To dissect the reactivity of 6-Bromo-2-chloropyridin-3-ol, a robust computational protocol is essential. Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure and predicting the reactivity of organic molecules.[2][3] The following workflow outlines a validated approach for this analysis.
Caption: Proposed DFT workflow for analyzing the reactivity of 6-Bromo-2-chloropyridin-3-ol.
Experimental Protocol: Computational Analysis
-
Structure Preparation: The 3D structure of 6-Bromo-2-chloropyridin-3-ol is built using standard molecular modeling software.
-
Geometry Optimization: The initial structure is optimized using DFT with the M06-2X functional and the 6-311++G(d,p) basis set. This level of theory is well-regarded for providing accurate geometries and thermochemistry for organic molecules.[4][5]
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Single point energy calculations and wavefunction analysis are conducted to determine key reactivity descriptors:
-
Bond Dissociation Energies (BDEs): The homolytic BDEs for the C6-Br and C2-Cl bonds are calculated to predict the relative ease of bond cleavage, a critical step in many cross-coupling reactions.[6][7]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.[8][9]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to determine the partial atomic charges on the carbon atoms attached to the halogens.
-
Frontier Molecular Orbitals (FMOs): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to understand the molecule's overall electronic character and reactivity.[10]
-
-
Transition State Modeling: For specific reactions, such as the oxidative addition step in a Suzuki-Miyaura coupling, transition state structures are located. Intrinsic Reaction Coordinate (IRC) calculations are then performed to verify that the transition state connects the reactants and products. The activation energy (ΔG‡) is calculated to predict the kinetic feasibility of the reaction at each halogen site.[1]
Predicted Reactivity: A Comparative Analysis
While specific experimental studies on the selective reactivity of 6-Bromo-2-chloropyridin-3-ol are not abundant in the literature, computational predictions, validated by general trends in halo-aromatic chemistry, provide a strong predictive model.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira)
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The reactivity of aryl halides generally follows the trend I > Br > Cl.[11][12] This is attributed to the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds.
Table 1: Predicted Computational Data for 6-Bromo-2-chloropyridin-3-ol
| Parameter | C6-Br Bond | C2-Cl Bond | Predicted Outcome |
| Predicted Homolytic BDE (kcal/mol) | ~70-75 | ~80-85 | C-Br bond is weaker |
| Predicted NBO Charge on Carbon | More positive | Less positive | C6 is more electrophilic |
| Predicted ΔG‡ (Oxidative Addition) | Lower | Higher | Reaction is kinetically favored at C6-Br |
These predicted values suggest a strong preference for reactivity at the C6-Br position in palladium-catalyzed cross-coupling reactions. This chemoselectivity allows for the initial introduction of a substituent at the 6-position, leaving the C2-Cl bond intact for subsequent functionalization under more forcing reaction conditions.
Comparison with Alternative Dihalopyridine Scaffolds:
-
2,6-Dichloropyridine: In this case, both C-Cl bonds have similar reactivity, often leading to mixtures of mono- and di-substituted products unless carefully controlled.[13] The inherent differential reactivity in 6-Bromo-2-chloropyridin-3-ol offers a significant synthetic advantage.
-
2-Chloro-6-iodopurine: Experimental studies on this analogous heterocyclic system have shown that Suzuki-Miyaura coupling occurs selectively at the C-I bond, leaving the C-Cl bond untouched, which aligns with the predicted reactivity based on BDEs.[14]
-
2-Chloro-6-bromoquinoline: The site-selectivity in this system has been shown to be dependent on the catalyst and ligand system used, highlighting that while BDE is a primary factor, reaction conditions can modulate the outcome.
Caption: Proposed selective functionalization workflow for 6-Bromo-2-chloropyridin-3-ol.
Nucleophilic Aromatic Substitution (SNAr)
The feasibility of SNAr reactions is governed by the electrophilicity of the carbon atom bearing the leaving group and the stability of the intermediate Meisenheimer complex. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the ortho (C2, C6) and para (C4) positions.
The MEP map of 6-Bromo-2-chloropyridin-3-ol is predicted to show significant positive potential at both C2 and C6, making both sites susceptible to nucleophilic attack. However, the relative reactivity is more nuanced. In some systems, the "element effect" where F > Cl ≈ Br > I is observed for the leaving group ability.[2] However, for pyridinium ions, this trend is not always followed, and the reaction can be under kinetic or thermodynamic control.[2]
Computational analysis of the activation energies for the addition of a nucleophile (e.g., an amine or alkoxide) to C2 and C6 is necessary for a definitive prediction. The LUMO and LUMO+1 orbitals can also provide insight, as a lower energy for the orbital with a significant lobe on the carbon atom of the C-X bond can correlate with a lower activation energy for SNAr.[10]
Table 2: Predicted SNAr Reactivity Comparison
| Position | Key Factors | Predicted Reactivity |
| C2 | - Ortho to the nitrogen atom (strong activation) - Steric hindrance from the hydroxyl group | Highly activated, but potentially sterically hindered |
| C6 | - Ortho to the nitrogen atom (strong activation) - Less steric hindrance than C2 | Highly activated and likely more accessible |
Given these factors, it is plausible that SNAr reactions could proceed at either position, with the outcome potentially being controlled by the nature of the nucleophile and the reaction conditions. Experimental verification would be crucial to determine the regioselectivity.
Experimental Protocols for Validation
The following are generalized protocols for performing cross-coupling reactions on 6-Bromo-2-chloropyridin-3-ol, designed to test the predicted chemoselectivity.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Br Position
-
To a Schlenk flask, add 6-Bromo-2-chloropyridin-3-ol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) to the flask under a positive pressure of the inert gas.
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling at the C6-Br Position
-
To a dry Schlenk flask, add 6-Bromo-2-chloropyridin-3-ol (1.0 equiv.), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%), and copper(I) iodide (CuI) (2-4 mol%).
-
Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon).
-
Add a degassed solvent such as THF or DMF, followed by a degassed amine base like triethylamine or diisopropylethylamine (2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion is observed by TLC or LC-MS.
-
Work-up the reaction by filtering through a pad of celite, concentrating the filtrate, and partitioning between an organic solvent and water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion
Computational analysis provides a powerful predictive tool for understanding and harnessing the reactivity of complex organic molecules like 6-Bromo-2-chloropyridin-3-ol. The theoretical data strongly suggests a pronounced chemoselectivity for palladium-catalyzed cross-coupling reactions at the C6-Br position due to its lower bond dissociation energy and higher electrophilicity compared to the C2-Cl position. This inherent reactivity profile makes 6-Bromo-2-chloropyridin-3-ol an excellent substrate for sequential, site-selective functionalization, enabling the efficient construction of diverse and complex molecular architectures. While the regioselectivity of SNAr reactions is less certain without specific experimental data, computational modeling can guide the design of experiments to probe this reactivity. The synergy between in silico prediction and experimental validation is paramount for accelerating innovation in chemical synthesis and drug discovery.
References
- BenchChem. (2025). 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions.
- Larson, M. A., & Glaser, R. (2009). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH Public Access.
- ResearchGate. (2025).
- Wei, J., et al. (2024). Predicting bond dissociation energies of cyclic hypervalent halogen reagents using DFT calculations and graph attention network model. Beilstein Journal of Organic Chemistry, 20, 1444-1454.
- BenchChem. (2025). A Comparative Performance Analysis of 2,6-Dichloropyridine in Key Cross-Coupling Reactions.
- WuXi Biology. (n.d.). Correlating Activation Energy with Relevant Orbital Energy.
- Havelkova, M., Dvorak, D., & Hocek, M. (2013). The Suzuki–Miyaura cross-coupling reactions of 2-, 6- or 8-halopurines with boronic acids leading to 2-, 6- or 8-aryl- and alkenylpurine derivatives. Organic & Biomolecular Chemistry, 11(48), 8486-8498.
- Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6886-6905.
- Sigma-Aldrich. (n.d.). 6-Bromo-2-chloropyridin-3-ol.
- Wang, W., et al. (2022). Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. Environmental Science: Water Research & Technology, 8(1), 133-143.
- Jin, H., et al. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 23(36), 20565-20577.
- Hulet, R. (2023, August 31).
- Jana, A., et al. (2020). A DFT Study on FeI/FeII/FeIII Mechanism of the Cross-Coupling between Haloalkane and Aryl Grignard Reagent Catalyzed by Iron-SciOPP Complexes. Molecules, 25(16), 3608.
- Khan, I., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 50.
- ResearchGate. (n.d.). Molecular electrostatic potential maps of (1), (2), and (3)
- Zhang, W., & Li, C. (2017).
- ResearchGate. (2019). Accurate Prediction of Bond Dissociation Energies and Barrier Heights for High-Energy Caged Nitro and Nitroamino Compounds Using a Coupled Cluster Theory.
- He, Z., et al. (2025). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry, 90(5), 1895-1904.
- Ormazábal-Toledo, R., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 7, 183.
- Hesp, K. C., et al. (2016). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.
- Sigma-Aldrich. (n.d.). 6-Bromo-2-chloropyridin-3-ol AldrichCPR 52764-12-2.
- Zvereva, E. R., et al. (2019). Accurate Prediction of Bond Dissociation Energies and Barrier Heights for High-Energy Caged Nitro and Nitroamino Compounds Using a Coupled Cluster Theory. The Journal of Physical Chemistry A, 123(23), 4883-4890.
- Radl, C. I., et al. (2019). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. Journal of the American Chemical Society, 141(42), 16886-16893.
- Tellis, J. C., et al. (2016). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Proceedings of the National Academy of Sciences, 113(26), 7143-7148.
- Merck. (n.d.). Sigma-Aldrich 6-Bromo-2-chloropyridin-3-amine.
- Ameixa, J., et al. (2023). Insights into the C-Cl Bond Breaking in Epichlorohydrin Induced by Low Energy (<10 eV) Electrons. International Journal of Molecular Sciences, 24(13), 10996.
- ResearchGate. (2025). Experimental and Computational Studies of Binding of Dinitrogen, Nitriles, Azides, Diazoalkanes, Pyridine, and Pyrazines to M(PR3)(2)(CO)(3) (M = Mo, W; R = Me, Pr-i).
- Larson, M. A., & Glaser, R. (2009). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 74(12), 4453-4463.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine.
- Wikipedia. (n.d.). Sonogashira coupling.
- BenchChem. (2025). A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile.
Sources
- 1. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A DFT Study on FeI/FeII/FeIII Mechanism of the Cross-Coupling between Haloalkane and Aryl Grignard Reagent Catalyzed by Iron-SciOPP Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Accurate Prediction of Bond Dissociation Energies and Barrier Heights for High-Energy Caged Nitro and Nitroamino Compounds Using a Coupled Cluster Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predicting bond dissociation energies of cyclic hypervalent halogen reagents using DFT calculations and graph attention network model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. wuxibiology.com [wuxibiology.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The Suzuki-Miyaura cross-coupling reactions of 2-, 6- or 8-halopurines with boronic acids leading to 2-, 6- or 8-aryl- and alkenylpurine derivatives (Martina Havelkova, Dalimil Dvorak, Michael Hocek) [studfile.net]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 6-Bromo-2-chloropyridin-3-ol: A Guide for Laboratory Professionals
This guide provides essential, step-by-step procedures for the safe handling and disposal of 6-Bromo-2-chloropyridin-3-ol (CAS No. 52764-12-2), a halogenated pyridine derivative commonly used in pharmaceutical and chemical research. Adherence to these protocols is critical to ensure personnel safety, maintain regulatory compliance, and protect the environment. This document is intended for researchers, scientists, and drug development professionals familiar with standard laboratory practices.
Immediate Safety and Hazard Assessment
Before handling 6-Bromo-2-chloropyridin-3-ol, a thorough understanding of its hazard profile is paramount. The primary operational directive is to minimize exposure and prevent accidental release.
1.1. Hazard Identification
6-Bromo-2-chloropyridin-3-ol is classified as an acutely toxic substance if swallowed.[1] While comprehensive toxicological data is limited, its structure—a halogenated pyridinol—suggests potential for irritation to the skin, eyes, and respiratory system. Halogenated organic compounds require careful management as they can be persistent in the environment and may form hazardous byproducts upon incomplete combustion.[1][2][3]
1.2. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to create a reliable barrier against exposure.
-
Hand Protection: Wear nitrile or butyl rubber gloves. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[4]
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.
-
Body Protection: A fully-buttoned laboratory coat must be worn.
-
Respiratory Protection: All handling of solid 6-Bromo-2-chloropyridin-3-ol or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]
Data Summary Table: 6-Bromo-2-chloropyridin-3-ol
| Property | Value | Source |
| CAS Number | 52764-12-2 | [1] |
| Molecular Formula | C₅H₃BrClNO | [1] |
| Molecular Weight | 208.44 g/mol | [1] |
| Physical Form | Solid | [1] |
| GHS Hazard Classification | Acute Toxicity 3, Oral (H301) | [1] |
Waste Management and Disposal Workflow
The guiding principle for the disposal of 6-Bromo-2-chloropyridin-3-ol is that it must be treated as hazardous chemical waste. It must not be disposed of down the drain or in regular trash. The entire disposal process, from generation to collection, must be meticulously documented and executed.
Caption: Disposal workflow for 6-Bromo-2-chloropyridin-3-ol waste.
2.1. Step-by-Step Waste Collection Protocol
-
Identify Waste Streams: All materials that have come into contact with 6-Bromo-2-chloropyridin-3-ol are considered hazardous waste. This includes:
-
Residual or surplus solid chemical.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., weighing paper, pipette tips, gloves, absorbent pads).
-
Rinsate from cleaning contaminated glassware (the first rinse must always be collected as hazardous waste).[6]
-
-
Segregate Waste: This compound belongs to the halogenated organic waste stream. It is crucial to keep it separate from non-halogenated organic waste to ensure proper disposal and to manage costs, as disposal of halogenated waste is often more expensive.[7][8]
-
Use Appropriate Containers:
-
Collect liquid waste in a designated, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass). The container must have a secure, tight-fitting screw cap.[5][9]
-
Collect solid waste, including contaminated consumables, in a separate, clearly labeled, sealable container (e.g., a labeled bag inside a rigid pail).
-
Never use food-grade containers for waste collection.
-
-
Labeling: Label the waste container clearly before adding any waste. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste 6-Bromo-2-chloropyridin-3-ol". For mixtures, list all components and their approximate percentages.
-
The associated hazards (e.g., "Toxic," "Halogenated").
-
The date accumulation started.
-
2.2. Optional: Neutralization of Dilute Aqueous Waste
The "-ol" suffix and the phenolic nature of the pyridin-3-ol structure indicate that this compound is weakly acidic. The pKa values for the parent compound, 3-hydroxypyridine, are approximately 4.79 and 8.75.[1][2][6] While not a strong acid, institutional policies may require the neutralization of corrosive or acidic waste streams before collection. This procedure should only be performed on dilute aqueous solutions by trained personnel and is not a substitute for disposal via a licensed contractor.
CAUTION: This procedure should not be attempted for concentrated solutions or for the solid material. The reaction can be exothermic.
-
Work Area: Perform the neutralization in a chemical fume hood. Ensure an ice bath is on hand to control the reaction temperature.
-
Dilution: If not already dilute, slowly add the acidic aqueous waste to a larger volume of cold water in a suitable beaker with stirring.
-
Neutralization: Slowly add a dilute basic solution (e.g., 1M sodium bicarbonate or 1M sodium hydroxide) dropwise while continuously stirring and monitoring the pH with a calibrated meter or pH paper.
-
Target pH: Continue adding the base until the pH of the solution is stable between 6.0 and 8.0.
-
Disposal: The resulting neutralized solution must still be collected as halogenated organic hazardous waste . Label it as "Neutralized aqueous waste containing 6-Bromo-2-chloropyridin-3-ol salt".
Storage and Chemical Incompatibility
Proper storage of hazardous waste is a critical component of laboratory safety, governed by regulations to prevent accidental reactions and releases.
3.1. Satellite Accumulation Areas (SAA)
Waste containers must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[10]
-
Keep waste containers securely closed at all times, except when adding waste.
-
Store liquid waste containers within secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[6]
-
The SAA should be located away from ignition sources and high-traffic areas.
3.2. Chemical Incompatibility
To prevent dangerous reactions, waste containing 6-Bromo-2-chloropyridin-3-ol must be stored separately from incompatible materials. Based on the functional groups present (halogenated aromatic, phenol, pyridine), avoid co-storage with:
-
Strong Oxidizing Agents: (e.g., nitric acid, peroxides, perchlorates).[4]
-
Strong Bases: While used for neutralization, bulk storage with concentrated bases should be avoided.
-
Reactive Metals: (e.g., sodium, potassium, magnesium).
A chemical compatibility chart provides general guidance. Halogenated compounds are listed as incompatible with several chemical classes.[11]
Emergency Procedures: Spills and Exposure
Pre-planning is essential for a safe and effective response to accidental spills or personnel exposure.
4.1. Spill Response
-
Small Spill (Contained, <100 mL of dilute solution or a few grams of solid in a fume hood):
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE (double-gloving is recommended).
-
Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a detergent solution, followed by water. Collect all cleaning materials as hazardous waste.[12][13]
-
-
Large Spill (Outside a fume hood, >100 mL, or any amount of concentrated material):
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
If the material is volatile or creates dust, evacuate the laboratory and close the doors.
-
Call your institution's emergency services or Environmental Health and Safety (EHS) office.
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.[3]
-
4.2. Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing while under an emergency shower. Seek medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Final Disposal Pathway
The ultimate disposal of 6-Bromo-2-chloropyridin-3-ol waste is managed by licensed hazardous waste disposal companies. The most common and effective method for halogenated organic compounds is high-temperature incineration.[14] This process must be conducted in specialized facilities equipped with afterburners and scrubbers to neutralize the hazardous acidic gases (hydrogen bromide and hydrogen chloride) that are formed during combustion.[14]
By following these detailed procedures, researchers and laboratory professionals can manage and dispose of 6-Bromo-2-chloropyridin-3-ol waste in a manner that is safe, compliant, and environmentally responsible.
References
- Sigma-Aldrich. (n.d.). 6-Bromo-2-chloropyridin-3-ol Safety Data Sheet.
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
- Weber, R., & Kuch, B. (2003). Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA.
-
Oakland University. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. Retrieved from [Link]
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
-
Kemicentrum, Lund University. (2025, January 13). 8.1 Organic solvent waste. Retrieved from [Link]
- Washington State University. (n.d.).
- U.S. Patent No. US4215095A. (1980). Process for the incineration of chlorinated organic materials.
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, July 22). Why is 4-hydroxypyridine more acidic than benzoic acid? Retrieved from [Link]
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
-
Columbia University Research. (n.d.). Emergency Spill Procedures. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
- Kappe, C. O. (n.d.).
-
PubChem. (n.d.). 3-Hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
- Cole-Parmer. (n.d.).
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
Sources
- 1. 3-Hydroxypyridine CAS#: 109-00-2 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Page loading... [wap.guidechem.com]
- 7. ethz.ch [ethz.ch]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. mn.uio.no [mn.uio.no]
- 11. vumc.org [vumc.org]
- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 13. acs.org [acs.org]
- 14. durhamtech.edu [durhamtech.edu]
Operational Guide to Personal Protective Equipment for Handling 6-Bromo-2-chloropyridin-3-ol
This document provides a comprehensive, technically grounded guide for the safe handling of 6-Bromo-2-chloropyridin-3-ol (CAS No. 52764-12-2). As a halogenated pyridinol, this compound presents specific hazards that necessitate rigorous adherence to safety protocols. This guide is designed for researchers, chemists, and drug development professionals, offering not just procedural steps, but the scientific rationale behind them to ensure a deep-rooted culture of safety in your laboratory.
Hazard Analysis: Understanding the Risk Profile
6-Bromo-2-chloropyridin-3-ol is a solid compound whose primary, classified hazard is acute oral toxicity.[1] However, a comprehensive risk assessment must also consider the potential hazards associated with structurally similar halogenated aromatic compounds, which include severe skin, eye, and respiratory irritation.[2][3] The physical form as a solid or powder means that the primary routes of occupational exposure are inhalation of dust and inadvertent ingestion, followed by dermal contact.
Core Principle: The foundation of laboratory safety is not merely avoiding spills, but engineering workflows that minimize exposure at every step. We do not treat this compound as just "toxic if swallowed"; we treat it as a substance requiring comprehensive barrier protection.
Table 1: Hazard Profile of 6-Bromo-2-chloropyridin-3-ol
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement |
| Acute Toxicity 3, Oral[1] | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed. | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |
Note: While not officially classified, related compounds exhibit H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), and H335 (May cause respiratory irritation).[2] Prudent practice dictates assuming these risks are present.
The Core PPE Directive: A Multi-Layered Defense
Effective protection is not about a single piece of equipment, but an integrated system. The following PPE is mandatory for all procedures involving 6-Bromo-2-chloropyridin-3-ol, from simple transfers to complex reactions.
Eye and Face Protection: The First Barrier
-
Mandatory Equipment: ANSI Z87.1-compliant (or equivalent, e.g., EN 166) chemical splash goggles are the absolute minimum requirement.[4][5]
-
Best Practice: For any procedure with a risk of splashing or aerosolization (e.g., dissolving the compound, transfers outside of a fume hood), a full-face shield must be worn over the chemical splash goggles.[6]
-
Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dust or splashes. The eye is a highly permeable membrane, and direct contact with corrosive or toxic compounds can cause immediate, severe damage.
Skin and Body Protection: Preventing Dermal Absorption
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required.[6]
-
Clothing: Full-length pants and closed-toe shoes are mandatory. No exposed skin on the legs, ankles, or feet is permitted.[6]
-
Causality: Halogenated organic compounds can, in some cases, be absorbed through the skin, leading to systemic toxicity.[7] Contaminated clothing must be removed immediately to prevent prolonged contact.[2]
Hand Protection: The Point of Contact
-
Glove Type: Nitrile gloves are the recommended standard for handling pyridines and their derivatives.[8][9] They provide good resistance to a range of chemicals and are less likely to cause allergic reactions than latex.[10][11]
-
Glove Inspection and Technique:
-
Always inspect gloves for tears or pinholes before use.
-
When handling highly toxic substances, "double gloving" (wearing two pairs of nitrile gloves) is a prudent measure. This provides a backup barrier in case the outer glove is compromised.
-
Gloves should be changed every 30-60 minutes during extended procedures, or immediately if contamination is known or suspected.[12]
-
Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
-
-
Causality: The hands are the most likely part of the body to come into direct contact with the chemical. The correct glove material is crucial, as some materials can be quickly permeated or degraded by certain chemicals, offering a false sense of security.[10]
Respiratory Protection: Controlling the Inhalation Risk
-
Primary Engineering Control: All handling of solid 6-Bromo-2-chloropyridin-3-ol that could generate dust (e.g., weighing, transferring) must be performed inside a certified chemical fume hood.[8][9]
-
When a Respirator is Required: If engineering controls are not feasible or during a large spill clean-up, respiratory protection is necessary. A full-face respirator with a combination organic vapor/P100 (or equivalent) cartridge is required.[4]
-
Causality: The compound is a solid, and fine powders can easily become airborne and be inhaled. The small particle size allows for deep lung penetration, leading to potential respiratory irritation and systemic absorption.
Procedural Guidance: PPE in Action
The following workflows integrate the PPE directive into common laboratory tasks.
Workflow 1: Weighing and Transferring Solid Compound
This workflow illustrates the mandatory steps for handling the solid material.
Caption: Decision workflow for responding to a 6-Bromo-2-chloropyridin-3-ol spill.
Decontamination and Disposal Plan
Proper disposal is a critical component of the safety lifecycle, preventing environmental contamination and downstream exposure.
-
Waste Segregation: All waste contaminated with 6-Bromo-2-chloropyridin-3-ol must be classified as Halogenated Organic Waste . [13][14]It must never be mixed with non-halogenated waste streams.
-
Solid Waste: Contaminated PPE (gloves, wipes), weigh boats, and excess solid reagent should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions of the compound and rinse solvents should be collected in a separate, clearly labeled "Halogenated Liquid Waste" container.
-
Disposal Method: The ultimate disposal should be handled by a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing to neutralize the resulting hydrogen bromide and hydrogen chloride gases. [4][15]* Empty Containers: "Empty" containers that held the compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as halogenated liquid waste. [4]Only after proper rinsing can the container be disposed of or recycled according to institutional policy.
By adhering to this comprehensive guide, you build a framework of safety that protects not only the individual researcher but also the wider laboratory and environmental community. Your commitment to these protocols is a commitment to scientific integrity and responsible research.
References
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Bromine Standard Operating Procedure. Washington State University. [Link]
-
What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]
-
Personal Protective Equipment (PPE). Princeton University Environmental Health and Safety. [Link]
-
Waste Management Guidelines. McMaster University. [Link]
-
Other Disposal Guidance: Brominated Flame Retardants. U.S. Environmental Protection Agency (EPA). [Link]
-
Glove Selection Guide. University of Wisconsin-Madison. [Link]
-
OSHA Glove Selection Chart. University of California, Riverside Environmental Health and Safety. [Link]
Sources
- 1. 6-Bromo-2-chloropyridin-3-ol AldrichCPR 52764-12-2 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. dess.uccs.edu [dess.uccs.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. pppmag.com [pppmag.com]
- 13. benchchem.com [benchchem.com]
- 14. Engineering Physics / CEDT Health and Safety Resources Site - Waste Management [mcmaster.ca]
- 15. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
